4-Bromoquinoline-6-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromoquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-3-4-12-9-2-1-6(10(13)14)5-7(8)9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDXJSHQARTINV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625351 | |
| Record name | 4-Bromoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219763-87-8 | |
| Record name | 4-Bromoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromoquinoline-6-carboxylic Acid: Synthesis, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromoquinoline-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a step-by-step synthesis protocol, and explores its potential biological activity, with a focus on its role as a potential inhibitor of dihydroorotate dehydrogenase (DHODH).
Core Properties of this compound
Quantitative data for this compound is not extensively available in the public domain. The following tables summarize the available information and provide estimated values based on the properties of structurally similar compounds.
Chemical and Physical Properties
| Property | Value | Source/Notes |
| CAS Number | 219763-87-8 | [1][2][3] |
| Molecular Formula | C₁₀H₆BrNO₂ | [1][4] |
| Molecular Weight | 252.06 g/mol | [1][4] |
| Appearance | White powder | [5] |
| Melting Point | Not explicitly reported. Isomers like 4-Bromoquinoline have a melting point of 29-34 °C, though the carboxylic acid derivative is expected to be significantly higher. | |
| Boiling Point | Not reported. Likely to decompose at high temperatures. | |
| Solubility | Not explicitly reported. Expected to be soluble in organic solvents like DMSO and DMF, and sparingly soluble in methanol and ethanol. Solubility in aqueous solutions is likely pH-dependent. | |
| pKa | Not explicitly reported. The pKa of the carboxylic acid group is estimated to be in the range of 4-5, typical for aromatic carboxylic acids. |
Spectroscopic Data (Predicted)
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons on the quinoline ring system. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). |
| ¹³C NMR | Resonances for the ten carbon atoms of the quinoline ring and the carboxylic acid group. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 160-185 ppm. |
| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching band around 1700 cm⁻¹. C-O stretching and O-H bending vibrations are also expected.[6][7] |
| Mass Spectrometry | The molecular ion peak (M+) would be observed. Fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the bromine atom.[8][9] |
Synthesis of this compound
A detailed, multi-step synthesis protocol has been reported, starting from stilbene cyanide and Meldrum's acid.[5]
Experimental Protocol
Step 1: Synthesis of 5-(4-cyanophenylamino)methylene-1,2,2-trimethyl-1,3-dioxane-4,6-dione
-
Heat stilbene cyanide (2.00g) with Meldrum's acid (2.56g) at 120°C.
-
To the resulting orange solid, add a mixture of the original ester (2.76g) and ethanol (10ml).
-
Add acetyl chloride to precipitate a powder.
-
Collect the solid by filtration and wash with ethyl acetate to obtain the desired product (3.28g) as a white powder.[5]
Step 2: Synthesis of 4-hydroxy-6-quinolinecarbonitrile
-
In a 250ml flask, heat a mixture of biphenyl (10ml) and diphenyl ether (30ml) to 250°C.
-
Add 5-(4-cyanophenylamino)methylene-1,2,2-trimethyl-1,3-dioxane-4,6-dione (3.28g).
-
Cool the reaction mixture to 80°C with stirring.
-
Add hexane (100ml) and stir in an ice bath for 0.5 hours.
-
Collect the resulting solid by filtration and wash with hexane to obtain the product (1.86g) as a brown powder.[5]
Step 3: Synthesis of 4-chloro-6-quinolinecarbonitrile
-
To a stirred solution of DMF (9ml) at 5-7°C, add phosphorus oxychloride (0.518ml) and stir for 0.5 hours at room temperature.
-
Add 4-hydroxy-6-quinolinecarbonitrile (860mg) and continue stirring at the same temperature for 1 hour.
-
Add 1N sodium hydroxide (18ml) and stir at room temperature for 10 minutes.
-
Filter the mixture and wash the solid with water to obtain a light brown powder.
-
Purify by silica gel column chromatography (eluent: chloroform/methanol = 50:1) to yield the desired compound (800mg) as a pale yellow powder.
Step 4: Synthesis of 4-methoxy-1,6-quinolinecarboxylic acid methyl ester
-
To stirred methanol (50ml) in an ice bath, add 4-chloro-6-quinolinecarbonitrile and concentrated sulfuric acid (5ml).
-
Heat the mixture under reflux for 15 hours.
-
Add an additional portion of concentrated sulfuric acid (10ml) and continue to reflux for another 24 hours.
-
Make the mixture alkaline by adding a solution of sodium bicarbonate in an ice bath.
-
Extract once with chloroform.
-
Wash the organic layer with water and saturated brine, dry with magnesium sulfate, and concentrate under reduced pressure to obtain a white solid.
-
Powderize with IPE to obtain the target compound (910mg) as a white powder.[5]
Step 5: Synthesis of 4-bromo-6-quinolinecarboxylic acid methyl ester
-
To a stirred solution at an ice bath, add a solution of 4-methoxy-1,6-quinolinecarboxylic acid methyl ester (910mg) in DMF (7ml).
-
Add phosphorus tribromide (157ml).
-
Add an additional portion of DMF (7ml) and heat the mixture at 80°C for 3 hours.
-
Add water (50ml) to the reaction solution and collect the precipitate.
-
The precipitate forms a weakly alkaline solution with 1N sodium hydroxide.
-
Purify by silica gel powder chromatography to obtain the desired product (420mg) as a yellow powder.[5]
Step 6: Synthesis of this compound
-
Dissolve 4-bromo-6-quinolinecarboxylic acid methyl ester (6.00g) in methanol (60ml) and tetrahydrofuran (40ml).
-
Add 1N sodium hydroxide solution (30ml) at room temperature and stir for 3 hours.
-
Adjust the pH to 4 by adding 1N hydrochloric acid.
-
Extract the resulting solid with water and ethyl ether to obtain this compound (4.65g) as a white powder.[5]
Caption: Synthetic pathway for this compound.
Biological Activity and Signaling Pathways
Quinoline-4-carboxylic acid derivatives have been identified as a promising class of inhibitors for the enzyme dihydroorotate dehydrogenase (DHODH).[10][11] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells.[10] Inhibition of DHODH leads to a depletion of pyrimidines, which in turn halts DNA and RNA synthesis and induces cell cycle arrest.[10]
Mechanism of Action: DHODH Inhibition
The proposed mechanism of action for quinoline-4-carboxylic acid derivatives involves binding to the ubiquinone binding pocket of the DHODH enzyme.[10] The carboxylic acid moiety is crucial for this interaction, as it is thought to form a salt bridge with a key arginine residue (R136) in the active site.[10]
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.
Experimental Protocol: DHODH Enzymatic Assay
The inhibitory activity of compounds like this compound against DHODH can be assessed using a spectrophotometric assay that measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.[12]
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10
-
Assay Buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, Coenzyme Q10, and DCIP.
-
Add the test compound dilutions to the respective wells. Include a DMSO-only control.
-
Add the recombinant human DHODH enzyme to each well and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the substrate, dihydroorotic acid.
-
Immediately measure the decrease in absorbance at 600 nm over time in kinetic mode.
-
The rate of DCIP reduction is proportional to DHODH activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the DHODH enzymatic inhibition assay.
References
- 1. This compound | CAS: 219763-87-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. 219763-87-8|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 219763-87-8 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. Page loading... [guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. whitman.edu [whitman.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Bromoquinoline-6-carboxylic acid: Structure, Nomenclature, and Synthesis
This technical guide provides a comprehensive overview of 4-Bromoquinoline-6-carboxylic acid, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical structure, nomenclature, physicochemical properties, and a detailed synthesis protocol.
Chemical Structure and Nomenclature
This compound is a heterocyclic compound featuring a quinoline core. The quinoline ring system is substituted with a bromine atom at the 4th position and a carboxylic acid group at the 6th position.
IUPAC Name: this compound[1]
Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Reference |
| CAS Number | 219763-87-8 | [1][2][3] |
| Molecular Formula | C₁₀H₆BrNO₂ | [2] |
| Molecular Weight | 252.06 g/mol | [2] |
| Appearance | White to light brown powder | [4] |
| Purity | ≥97% | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
| SMILES Code | BrC1=CC=NC2=CC=C(C=C12)C(=O)O | [2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with readily available starting materials. The overall workflow for the synthesis is depicted below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following is a detailed, step-by-step protocol for the synthesis of this compound.[4]
Step 1: Synthesis of 5-(4-cyanophenylamino)methylene-1,2,2-trimethyl-1,3-dioxane-4,6-dione
-
Heat a mixture of stilbene cyanide (2.00 g) and Meldrum's acid (2.56 g) at 120°C.
-
To the resulting orange solid, add a mixture of the original ester (2.76 g) and ethanol (10 ml).
-
Add acetyl chloride to induce precipitation.
-
Collect the resulting powder by filtration and wash with ethyl acetate to obtain the desired product (3.28 g) as a white powder.
Step 2: Synthesis of 4-hydroxy-6-quinolinecarbonitrile
-
In a 250 ml flask, heat a mixture of biphenyl (10 ml) and diphenyl ether (30 ml) to 250°C.
-
Add 5-(4-cyanophenylamino)methylene-1,2,2-trimethyl-1,3-dioxane-4,6-dione (3.28 g) to the hot solvent mixture.
-
Cool the reaction mixture to 80°C with stirring.
-
Add hexane (100 ml) and continue stirring in an ice bath for 30 minutes.
-
Collect the resulting solid by filtration and wash with hexane to obtain the desired product (1.86 g) as a brown powder.
Step 3: Synthesis of 4-chloro-6-quinolinecarbonitrile
-
To a stirred solution of DMF (9 ml) at 5-7°C, add phosphorus oxychloride (0.518 ml).
-
Stir the mixture for 30 minutes at room temperature.
-
Add 4-hydroxy-6-quinolinecarbonitrile (860 mg) and continue stirring at the same temperature for 1 hour.
-
Add 1N sodium hydroxide (18 ml) and stir at room temperature for 10 minutes.
-
Filter the mixture and wash the solid with water to obtain a light brown powder.
-
Purify the crude product using silica gel column chromatography (eluent: chloroform/methanol = 50:1) to yield the desired compound.
Step 4: Synthesis of 4-methoxy-16-quinolinecarboxylic acid methyl ester
-
To a stirred solution of 4-chloro-6-quinolinecarbonitrile in methanol (50 ml) in an ice bath, add concentrated sulfuric acid (5 ml).
-
Heat the mixture under reflux for 15 hours.
-
Add an additional portion of concentrated sulfuric acid (10 ml) and continue to reflux for another 24 hours.
-
Make the mixture alkaline by adding a solution of sodium bicarbonate in an ice bath.
-
Extract the product once with chloroform.
-
Wash the organic layer with water and saturated brine, then dry with magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain a white solid.
-
Powderize the solid with IPE to obtain the target compound (910 mg) as a white powder.
Step 5: Synthesis of 4-bromo-6-quinolinecarboxylic acid methyl ester
-
To a stirred solution of 4-methoxy-16-quinolinecarboxylic acid methyl ester (910 mg) in DMF (7 ml) in an ice bath, add phosphorus tribromide (157 µl).
-
Add an additional portion of DMF (7 ml) and heat the mixture at 80°C for 3 hours.
-
Add water (50 ml) to the reaction solution to precipitate the product.
-
Collect the precipitate, which forms a weakly alkaline solution with 1N sodium hydroxide.
-
Purify the product using silica gel powder chromatography to obtain the desired product (420 mg) as a yellow powder.
Step 6: Synthesis of this compound
-
Dissolve 4-bromo-6-quinolinecarboxylic acid methyl ester (6.00 g) in a mixture of methanol (60 ml) and tetrahydrofuran (40 ml).
-
Add 1N sodium hydroxide solution (30 ml) at room temperature and stir for 3 hours.
-
Adjust the pH of the solution to 4 by adding 1N hydrochloric acid.
-
Extract the resulting solid with water and ethyl ether to obtain this compound (4.65 g) as a white powder.
Applications in Drug Development
Quinoline carboxylic acids are a well-established class of compounds in medicinal chemistry. Notably, they have been investigated as inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH).[6] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation. Inhibition of this pathway can be a therapeutic strategy for diseases characterized by rapid cell growth, such as cancer and autoimmune disorders.
The carboxylic acid moiety of these inhibitors often plays a critical role in binding to the active site of the enzyme, forming key interactions with amino acid residues.[6] While specific signaling pathways directly modulated by this compound are not extensively documented in the public domain, its structural similarity to known DHODH inhibitors suggests its potential as a scaffold for the development of new therapeutic agents targeting this pathway.
Caption: Postulated mechanism of action for this compound.
Safety Information
This compound is intended for research and development purposes. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, lab coats, and safety glasses. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).[1]
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 219763-87-8|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 219763-87-8 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromoquinoline-6-carboxylic Acid (CAS 219763-87-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromoquinoline-6-carboxylic acid, identified by the CAS number 219763-87-8, is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its quinoline core is a privileged scaffold found in numerous biologically active compounds. While specific experimental data for this particular compound is limited in publicly available literature, its structural similarity to known enzyme inhibitors suggests its potential as a valuable intermediate for the synthesis of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores its potential biological significance based on the activities of structurally related molecules.
Chemical Properties
| Property | Value | Source |
| CAS Number | 219763-87-8 | Internal Knowledge |
| Molecular Formula | C₁₀H₆BrNO₂ | Internal Knowledge |
| Molecular Weight | 252.06 g/mol | Internal Knowledge |
| Synonyms | 4-bromo-6-quinolinecarboxylic acid | [1] |
| Appearance | White powder | [1] |
Synthesis Protocol
A detailed, multi-step synthesis for this compound has been described.[1] The process involves the construction of the quinoline ring system followed by modifications to achieve the final product.
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol[1]
Step 1: 5-((4-cyanophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione A mixture of 4-aminobenzonitrile (2.00 g) and Meldrum's acid (2.56 g) is heated at 120°C. To the resulting solid, a mixture of triethyl orthoformate (2.76 g) and ethanol (10 ml) is added. Acetyl chloride is then added to precipitate the product, which is collected by filtration and washed with ethyl acetate to yield the desired product (3.28 g) as a white powder.
Step 2: 4-hydroxy-6-quinolinecarbonitrile A mixture of biphenyl (10 ml) and diphenyl ether (30 ml) is heated to 250°C in a 250 ml flask. 5-((4-cyanophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (3.28 g) is added to the hot solvent. The reaction mixture is cooled to 80°C with stirring, and hexane (100 ml) is added. The mixture is further stirred in an ice bath for 30 minutes. The resulting solid is collected by filtration and washed with hexane to obtain the product (1.86 g) as a brown powder.
Step 3: 4-chloro-6-quinolinecarbonitrile To a stirred solution of DMF (9 ml) at 5-7°C, phosphorus oxychloride (0.518 ml) is added, and the mixture is stirred for 30 minutes at room temperature. 4-hydroxy-6-quinolinecarbonitrile (860 mg) is then added, and stirring is continued at the same temperature for 1 hour. 1N sodium hydroxide (18 ml) is added, and the mixture is stirred at room temperature for 10 minutes. The precipitate is filtered, washed with water, and purified by silica gel column chromatography (eluent: chloroform/methanol = 50:1) to yield the desired compound.
Step 4: Methyl 4-chloro-6-quinolinecarboxylate 4-chloro-6-quinolinecarbonitrile is added to stirred methanol (50 ml) in an ice bath, followed by the addition of concentrated sulfuric acid (5 ml). The mixture is heated under reflux for 15 hours. Additional concentrated sulfuric acid (10 ml) is added, and reflux is continued for another 24 hours. The reaction mixture is made alkaline by the addition of a sodium bicarbonate solution in an ice bath and then extracted once with chloroform. The organic layer is washed with water and saturated brine, dried with magnesium sulfate, and concentrated under reduced pressure to obtain a white solid.
Step 5: Methyl 4-bromo-6-quinolinecarboxylate To a stirred solution of methyl 4-chloro-6-quinolinecarboxylate (910 mg) in DMF (7 ml) in an ice bath, phosphorus tribromide (157 µl) is added. More DMF (7 ml) is added, and the mixture is heated at 80°C for 3 hours. Water (50 ml) is added to the reaction solution, and the precipitate is collected. The crude product is purified by silica gel column chromatography to obtain the desired product (420 mg) as a yellow powder.
Step 6: this compound Methyl 4-bromo-6-quinolinecarboxylate (6.00 g) is dissolved in a mixture of methanol (60 ml) and tetrahydrofuran (40 ml). A 1N sodium hydroxide solution (30 ml) is added at room temperature, and the mixture is stirred for 3 hours. The pH is adjusted to 4 by adding 1N hydrochloric acid. The resulting solid is extracted with water and diethyl ether to obtain this compound (4.65 g) as a white powder.
Potential Biological Significance
While no direct biological activity data for this compound has been found, the quinoline-4-carboxylic acid scaffold is a key pharmacophore in a class of compounds known to inhibit dihydroorotate dehydrogenase (DHODH).
Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of this enzyme depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. This makes DHODH an attractive target for the development of anticancer, immunosuppressive, and anti-inflammatory agents.
A study on a series of 4-quinoline carboxylic acids demonstrated potent inhibition of DHODH.[2] The carboxylic acid moiety is critical for binding to the enzyme's active site, where it is proposed to form a salt bridge with a key arginine residue (R136) and a hydrogen bond with a glutamine residue (Q47). The quinoline core itself interacts with a hydrophobic channel in the binding pocket.
Proposed DHODH Inhibition Pathway
Caption: Proposed mechanism of action for this compound.
Structure-Activity Relationship (SAR) Insights
Based on the research on related DHODH inhibitors, the following SAR can be inferred for this compound:
-
Carboxylic Acid: Essential for binding to the active site of DHODH.
-
Quinoline Scaffold: Provides a rigid framework for interaction with the hydrophobic pocket of the enzyme.
-
Bromo Substituent at Position 4: The effect of this specific substitution is not known but could influence binding affinity and pharmacokinetic properties.
-
Carboxylic Acid at Position 6: The position of the carboxylic acid on the quinoline ring can significantly impact activity. While the cited research focuses on 4-carboxylic acids, the 6-position may alter the orientation within the binding pocket.
Future Research Directions
This compound represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:
-
Biological Evaluation: Direct testing of this compound in DHODH enzyme assays and cell-based proliferation assays to confirm its activity.
-
Physicochemical Characterization: Determination of key properties such as melting point, solubility, and pKa.
-
Structural Biology: Co-crystallization of the compound with DHODH to elucidate the precise binding mode.
-
Analogue Synthesis: Using this compound as a scaffold to synthesize a library of derivatives with modifications at the bromine and carboxylic acid positions to explore the SAR and optimize activity.
Disclaimer: This document is intended for research and informational purposes only. The potential biological activities described are based on structurally related compounds and have not been experimentally confirmed for CAS 219763-87-8.
References
Synthesis of 4-Bromoquinoline-6-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details established and potential synthesis pathways for 4-Bromoquinoline-6-carboxylic acid, a key intermediate in pharmaceutical research and development. The following sections provide comprehensive experimental protocols, quantitative data, and visual representations of the synthetic routes to facilitate a thorough understanding of the methodologies involved.
Pathway 1: Multi-Step Synthesis from a Phenylamine Derivative
A prominent pathway for the synthesis of this compound involves a multi-step sequence starting from a substituted aniline, proceeding through key quinoline carbonitrile intermediates. This route offers a structured approach to building the target molecule with functionalities introduced in a controlled manner.
Experimental Protocols and Data
Step 1: Synthesis of 5-((4-cyanophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
The initial step involves the condensation of 4-aminobenzonitrile with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) and triethyl orthoformate.
-
Experimental Protocol: A mixture of 4-aminobenzonitrile, Meldrum's acid, and triethyl orthoformate is heated, typically under reflux in a suitable solvent like ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed with a cold solvent, and dried.
| Parameter | Value | Reference |
| Starting Material 1 | 4-aminobenzonitrile | [1] |
| Starting Material 2 | Meldrum's acid | [1] |
| Reagent | Triethyl orthoformate | [1] |
| Solvent | Ethanol | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 3.5 hours | [1] |
| Product Yield | 99.73% | [1] |
Step 2: Synthesis of 4-hydroxy-6-quinolinecarbonitrile
The intermediate from Step 1 undergoes thermal cyclization to form the quinoline ring system.
-
Experimental Protocol: The 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is added to a high-boiling point solvent, such as diphenyl ether, that has been preheated to a high temperature (e.g., 250 °C). The mixture is stirred at this temperature for a short period. After cooling, a non-polar solvent like hexane is added to precipitate the product, which is then collected by filtration and washed.[2]
| Parameter | Value | Reference |
| Starting Material | 5-((4-cyanophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | [2] |
| Solvent | Biphenyl and Diphenyl ether mixture | [2] |
| Reaction Temperature | 250 °C | [2] |
| Reaction Time | Not specified | [2] |
| Product Yield | Not specified | [2] |
Step 3: Synthesis of 4-chloro-6-quinolinecarbonitrile
The hydroxyl group at the 4-position is converted to a chloro group using a chlorinating agent.
-
Experimental Protocol: To a stirred solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added at a low temperature (5-7 °C). After a short stirring period, 4-hydroxy-6-quinolinecarbonitrile is added, and the mixture is stirred for an hour at the same temperature. The reaction is quenched by the addition of a basic solution (e.g., 1N sodium hydroxide), and the resulting precipitate is filtered, washed with water, and purified by column chromatography.[2]
| Parameter | Value | Reference |
| Starting Material | 4-hydroxy-6-quinolinecarbonitrile (860 mg) | [2] |
| Reagent | Phosphorus oxychloride (0.518 ml) | [2] |
| Solvent | DMF (9 ml) | [2] |
| Reaction Temperature | 5-7 °C | [2] |
| Reaction Time | 1.5 hours | [2] |
| Product Yield | 800 mg (pale yellow powder) | [2] |
Step 4: Synthesis of Methyl 4-methoxyquinoline-6-carboxylate
The nitrile group is hydrolyzed to a carboxylic acid, which is then esterified, and the chloro group is replaced by a methoxy group.
-
Experimental Protocol: 4-chloro-6-quinolinecarbonitrile is added to methanol at ice-bath temperature, followed by the addition of concentrated sulfuric acid. The mixture is heated under reflux for an extended period (e.g., 15 hours), with an additional portion of sulfuric acid added during the reaction. After refluxing for a total of approximately 39 hours, the mixture is cooled and neutralized with a sodium bicarbonate solution. The product is extracted with an organic solvent, washed, dried, and concentrated to yield the methyl ester.[2]
| Parameter | Value | Reference |
| Starting Material | 4-chloro-6-quinolinecarbonitrile | [2] |
| Reagent | Methanol, Concentrated Sulfuric Acid | [2] |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | 39 hours | [2] |
| Product Yield | 910 mg (white solid) | [2] |
Step 5: Synthesis of Methyl 4-bromoquinoline-6-carboxylate
The methoxy group at the 4-position is replaced by a bromo group.
-
Experimental Protocol: To a solution of methyl 4-methoxyquinoline-6-carboxylate in DMF at ice-bath temperature, phosphorus tribromide is added. The mixture is then heated to 80 °C for 3 hours. After cooling, water is added to precipitate the product, which is then collected and purified by silica gel chromatography.[2]
| Parameter | Value | Reference |
| Starting Material | Methyl 4-methoxyquinoline-6-carboxylate (910 mg) | [2] |
| Reagent | Phosphorus tribromide (157 ml) | [2] |
| Solvent | DMF (7 ml) | [2] |
| Reaction Temperature | 80 °C | [2] |
| Reaction Time | 3 hours | [2] |
| Product Yield | 420 mg (yellow powder) | [2] |
Step 6: Synthesis of this compound
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
-
Experimental Protocol: Methyl 4-bromoquinoline-6-carboxylate is dissolved in a mixture of methanol and tetrahydrofuran. An aqueous solution of sodium hydroxide is added, and the mixture is stirred at room temperature for 3 hours. The pH is then adjusted to 4 with hydrochloric acid, and the resulting solid product is extracted and collected.[2]
| Parameter | Value | Reference |
| Starting Material | Methyl 4-bromoquinoline-6-carboxylate (6.00 g) | [2] |
| Reagent | 1N Sodium hydroxide solution, 1N Hydrochloric acid | [2] |
| Solvent | Methanol and Tetrahydrofuran | [2] |
| Reaction Temperature | Room temperature | [2] |
| Reaction Time | 3 hours | [2] |
| Product Yield | 4.65 g (white powder) | [2] |
Synthesis Pathway Diagram
Pathway 2: Synthesis via Gould-Jacobs Reaction and Subsequent Transformations
An alternative and well-established method for the formation of the quinoline core is the Gould-Jacobs reaction. This pathway can be adapted to synthesize the desired product by starting with an appropriately substituted aniline.
Conceptual Steps
-
Gould-Jacobs Reaction: 4-aminobenzoic acid (or its ester derivative) reacts with diethyl ethoxymethylenemalonate to form an intermediate which then undergoes thermal cyclization to yield 4-hydroxyquinoline-6-carboxylic acid (or its ester). The Gould-Jacobs reaction is a series of reactions that begins with the condensation of an aniline with an alkoxy methylenemalonic ester, followed by cyclization to form a 4-hydroxy-3-carboalkoxyquinoline.[3][4] Saponification and decarboxylation can then yield the 4-hydroxyquinoline.[3][4]
-
Bromination: The 4-hydroxy group is then converted to the 4-bromo group. This can be achieved using a brominating agent such as phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃).
Synthesis Pathway Diagram
While the first pathway provides a more detailed, step-by-step experimental guide based on available literature, the second pathway represents a robust and classical alternative for the construction of the quinoline scaffold, which can be tailored for the synthesis of the target molecule. Both pathways offer viable routes for the production of this compound for research and development purposes.
References
An In-depth Technical Guide to the Synthesis of 4-bromo-6-quinolinecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-bromo-6-quinolinecarboxylic acid, a key intermediate in pharmaceutical research and development. The following sections detail the necessary starting materials, experimental protocols, and quantitative data associated with the most viable synthetic pathways.
Route 1: Multi-step Synthesis from 4-cyanobenzaldehyde and Meldrum's Acid
This synthetic pathway offers a well-documented approach to 4-bromo-6-quinolinecarboxylic acid, proceeding through several key intermediates.
Quantitative Data Summary
| Step | Starting Material(s) | Key Reagents/Solvents | Product | Yield (%) |
| 1 | Stilbene cyanide, Meldrum's acid | Ethanol, Acetyl chloride | 5-(4-cyanophenylamino)methylene-1,2,2-trimethyl-1,3-dioxane-4,6-dione | Not explicitly stated, but the product is used in the next step. |
| 2 | 5-(4-cyanophenylamino)methylene-1,2,2-trimethyl-1,3-dioxane-4,6-dione | Biphenyl, Diphenyl ether, Hexane | 4-hydroxy-6-quinolinecarbonitrile | ~57% |
| 3 | 4-hydroxy-6-quinolinecarbonitrile | Phosphorus oxychloride, DMF | 4-chloro-6-quinolinecarbonitrile | ~93% |
| 4 | 4-chloro-6-quinolinecarbonitrile | Methanol, Concentrated H₂SO₄ | 4-methoxy-6-quinolinecarboxylic acid methyl ester | Not explicitly stated, but the product is used in the next step. |
| 5 | 4-methoxy-6-quinolinecarboxylic acid methyl ester | Phosphorus tribromide, DMF | 4-bromo-6-quinolinecarboxylic acid methyl ester | ~46% |
| 6 | 4-bromo-6-quinolinecarboxylic acid methyl ester | Methanol, Tetrahydrofuran, NaOH, HCl | 4-bromo-6-quinolinecarboxylic acid | ~82% |
Experimental Protocols
Step 1: Synthesis of 5-(4-cyanophenylamino)methylene-1,2,2-trimethyl-1,3-dioxane-4,6-dione
A mixture of stilbene cyanide (2.00 g) and Meldrum's acid (2.56 g) is heated at 120°C.[1] To the resulting orange solid, a mixture of the original ester (2.76 g) and ethanol (10 ml) is added. Acetyl chloride is then introduced to precipitate a powder. The solid is collected by filtration and washed with ethyl acetate to yield 5-(4-cyanophenylamino)methylene-1,2,2-trimethyl-1,3-dioxane-4,6-dione (3.28 g) as a white powder.[1]
Step 2: Synthesis of 4-hydroxy-6-quinolinecarbonitrile
A mixture of biphenyl (10 ml) and diphenyl ether (30 ml) is added to a 250 ml flask and heated to 250°C.[1] To this, 5-(4-cyanophenylamino)methylene-1,2,2-trimethyl-1,3-dioxane-4,6-dione (3.28 g) is added. The reaction mixture is then cooled to 80°C with stirring. Hexane (100 ml) is added, and the mixture is stirred in an ice bath for 30 minutes. The resulting solid is collected by filtration and washed with hexane to obtain 4-hydroxy-6-quinolinecarbonitrile (1.86 g) as a brown powder.[1]
Step 3: Synthesis of 4-chloro-6-quinolinecarbonitrile
To a stirred solution of DMF (9 ml) at 5-7°C, phosphorus oxychloride (0.518 ml) is added, and the mixture is stirred for 30 minutes at room temperature.[1] 4-hydroxy-6-quinolinecarbonitrile (860 mg) is then added, and stirring is continued at the same temperature for 1 hour. A 1N sodium hydroxide solution (18 ml) is added, and the mixture is stirred at room temperature for 10 minutes. The resulting precipitate is filtered, washed with water, to give a light brown powder. This crude product is purified by silica gel column chromatography (eluent: chloroform/methanol = 50:1) to afford 4-chloro-6-quinolinecarbonitrile (800 mg) as a pale yellow powder.[1]
Step 4: Synthesis of 4-methoxy-6-quinolinecarboxylic acid methyl ester
4-chloro-6-quinolinecarbonitrile is added to stirred methanol (50 ml) in an ice bath, followed by the addition of concentrated sulfuric acid (5 ml). The mixture is heated under reflux for 15 hours. An additional portion of concentrated sulfuric acid (10 ml) is added, and the mixture is refluxed for another 24 hours. The reaction mixture is then made alkaline by the addition of a sodium bicarbonate solution in an ice bath and extracted once with chloroform. The organic layer is washed with water and saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure to yield a white solid. The solid is powdered with IPE to give the target compound (910 mg) as a white powder.[1]
Step 5: Synthesis of 4-bromo-6-quinolinecarboxylic acid methyl ester
A solution of 4-methoxy-6-quinolinecarboxylic acid methyl ester (910 mg) in DMF (7 ml) is added to a stirred solution in an ice bath, followed by the addition of phosphorus tribromide (157 µl).[1] An additional 7 ml of DMF is added, and the mixture is heated at 80°C for 3 hours. Water (50 ml) is added to the reaction solution, and the precipitate is collected. The crude product is purified using silica gel powder chromatography to yield 4-bromo-6-quinolinecarboxylic acid methyl ester (420 mg) as a yellow powder.[1]
Step 6: Synthesis of 4-bromo-6-quinolinecarboxylic acid
4-bromo-6-quinolinecarboxylic acid methyl ester (6.00 g) is dissolved in a mixture of methanol (60 ml) and tetrahydrofuran (40 ml).[1] A 1N sodium hydroxide solution (30 ml) is added at room temperature, and the mixture is stirred for 3 hours. The pH is adjusted to 4 by adding 1N hydrochloric acid. The resulting solid is extracted with water and diethyl ether to obtain 4-bromo-6-quinolinecarboxylic acid (4.65 g) as a white powder.[1]
Synthetic Pathway Diagram
Caption: Synthetic route starting from stilbene cyanide and Meldrum's acid.
Route 2: Gould-Jacobs Reaction and Subsequent Transformations
An alternative approach utilizes the Gould-Jacobs reaction, a classic method for quinoline synthesis, starting from 4-bromoaniline. This pathway requires subsequent modifications to achieve the final product.
Conceptual Experimental Protocol
Step 1: Synthesis of 6-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester
This step involves the condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate. The reactants are typically heated together, which first leads to the formation of an anilinomethylenemalonate intermediate. Further heating induces cyclization to form the 4-hydroxyquinoline ring system.
Step 2: Decarboxylation to 6-bromo-4-hydroxyquinoline
The 6-bromo-4-hydroxyquinoline-3-carboxylic acid (5.42 g, 20 mmol) is slurried in light mineral oil (250 ml) and heated to 270-295°C for 10-15 minutes. The mixture is allowed to cool, diluted with chloroform, and the precipitated product is filtered and washed with chloroform to yield 6-bromo-4-hydroxyquinoline.
Step 3: Conversion of 4-hydroxy to 4-bromo group
The 4-hydroxy group can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF. The reaction mixture is typically heated to reflux.[2] The resulting 4-chloro-6-bromoquinoline can then be subjected to a halogen exchange reaction or further transformations. A direct bromination of the 4-hydroxy group can also be explored using reagents like phosphorus tribromide (PBr₃).
Step 4: Introduction of the 6-carboxylic acid group
This step is the most challenging in this proposed route and would likely involve a multi-step sequence. One possibility is the conversion of the 6-bromo group to a carboxylic acid via a Grignard reaction followed by carboxylation with carbon dioxide, or through a palladium-catalyzed carbonylation reaction. However, these transformations would need to be carefully optimized to avoid side reactions with the 4-bromo substituent.
Synthetic Pathway Diagram
Caption: Conceptual Gould-Jacobs route to the target molecule.
References
Retrosynthesis of 4-Bromoquinoline-6-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the retrosynthetic analysis and forward synthesis of 4-bromoquinoline-6-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1] The document provides a logical framework for the synthesis, detailed experimental protocols for key transformations, and quantitative data to support the described methodologies.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound suggests several strategic disconnections to identify plausible starting materials. The primary disconnections involve the functional groups at the 4 and 6 positions of the quinoline core.
A logical retrosynthetic pathway is initiated by the disconnection of the carbon-bromine bond at the C4 position and the carboxylic acid group at the C6 position. This leads to a key intermediate, a 4-hydroxyquinoline derivative, which can be synthesized through well-established quinoline ring formation reactions.
Caption: Retrosynthetic analysis of this compound.
This retrosynthetic approach identifies 4-aminobenzonitrile and Meldrum's acid as readily available starting materials for the construction of the quinoline core.
Synthetic Strategies and Forward Synthesis
The forward synthesis involves the construction of the quinoline ring system followed by functional group interconversions to yield the target molecule. A common and effective route is the Gould-Jacobs reaction, which involves the condensation of an aniline with a derivative of malonic acid, followed by thermal cyclization.
Synthesis of the Quinoline Core
The initial step is the condensation of 4-aminobenzonitrile with Meldrum's acid and triethyl orthoformate to form an enamine intermediate. This is followed by a thermal cyclization to yield 4-hydroxy-6-quinolinecarbonitrile.
Caption: Forward synthesis workflow for this compound.
Functional Group Transformations
Subsequent steps involve the conversion of the 4-hydroxy group to a bromine and hydrolysis of the nitrile at the 6-position to a carboxylic acid. The conversion to the 4-bromo derivative is typically achieved via an intermediate 4-chloro species, which is more readily synthesized from the 4-hydroxyquinoline.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Synthesis of 4-Hydroxy-6-quinolinecarbonitrile
This procedure is adapted from a known synthesis of related quinoline derivatives.[1]
-
Reaction Setup: A mixture of 4-aminobenzonitrile (1 equivalent) and Meldrum's acid (1.1 equivalents) in triethyl orthoformate (3 equivalents) is heated.
-
Condensation: The reaction mixture is heated to reflux for 2-3 hours to form the enamine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: The solvent is removed under reduced pressure, and the resulting residue is added to a high-boiling point solvent such as diphenyl ether. The mixture is then heated to approximately 250 °C for 30-60 minutes to induce thermal cyclization.[1]
-
Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed with hexane, and dried to afford 4-hydroxy-6-quinolinecarbonitrile.
Synthesis of 4-Chloro-6-quinolinecarbonitrile
The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a standard procedure.[1][2]
-
Reaction Setup: 4-Hydroxy-6-quinolinecarbonitrile (1 equivalent) is suspended in phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Chlorination: The mixture is heated to reflux for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Work-up and Purification: After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.
Synthesis of this compound
The final steps involve the conversion of the 4-chloro to a 4-bromo derivative and hydrolysis of the nitrile. While a direct bromination of the 4-hydroxy derivative is possible, the chloro intermediate is often used. A Finkelstein-type reaction can be employed for the halogen exchange, followed by hydrolysis. A more direct route from a bromo-ester precursor has also been reported.[1]
-
Esterification and Bromination (Alternative Route): An alternative approach involves the esterification of a precursor acid followed by bromination. For instance, a 4-methoxy-quinoline carboxylic acid methyl ester can be treated with phosphorus tribromide (PBr₃) in DMF.[1]
-
Hydrolysis: The 4-bromo-6-quinolinecarboxylic acid ester (1 equivalent) is dissolved in a mixture of methanol and tetrahydrofuran. An aqueous solution of sodium hydroxide (e.g., 1N NaOH, 2-3 equivalents) is added, and the mixture is stirred at room temperature for several hours until the hydrolysis is complete (monitored by TLC).[1]
-
Work-up and Purification: The reaction mixture is acidified with an acid such as 1N HCl to a pH of approximately 4 to precipitate the carboxylic acid. The solid is collected by filtration, washed with water and a non-polar solvent like diethyl ether, and dried to yield this compound.[1]
Quantitative Data
The following table summarizes typical yields for the key synthetic steps. These values are compiled from literature reports on similar quinoline syntheses and may vary based on reaction scale and specific conditions.
| Step | Product | Typical Yield (%) | Reference |
| Condensation & Cyclization | 4-Hydroxy-6-quinolinecarbonitrile | 50-60 | [1] |
| Chlorination | 4-Chloro-6-quinolinecarbonitrile | 60-70 | [1][2] |
| Hydrolysis of Ester to Carboxylic Acid | This compound | ~78 | [1] |
Note: The yield for the halogen exchange from 4-chloro to 4-bromo is not explicitly stated in the provided context and can be variable. The provided yield for the final product is from a hydrolysis step of a bromo-ester precursor.[1]
Conclusion
The retrosynthetic analysis presented provides a clear and logical pathway for the synthesis of this compound from simple, commercially available starting materials. The forward synthesis, based on established methodologies for quinoline construction and functional group manipulation, offers a reliable route to this important pharmaceutical intermediate. The detailed experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
An In-depth Technical Guide to 4-Bromoquinoline-6-carboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-bromoquinoline-6-carboxylic acid, its derivatives, and analogs, focusing on their synthesis, biological activities, and therapeutic potential. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Quinoline carboxylic acids are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. Among these, the this compound scaffold serves as a crucial intermediate and a key pharmacophore in the development of novel therapeutic agents. The presence of the bromine atom at the 4-position offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity. This guide will delve into the synthetic strategies employed to access these molecules, their interactions with various biological targets, and the experimental protocols utilized to evaluate their efficacy.
Synthesis of this compound and Derivatives
The synthesis of this compound and its analogs can be achieved through various multi-step synthetic routes. A common strategy involves the construction of the quinoline core followed by functional group manipulations.
General Synthetic Pathway for this compound
A representative synthesis of this compound is outlined below, starting from more readily available precursors.[1]
Step 1: Synthesis of 5-(4-cyanophenylamino)methylene-1,2,2-trimethyl-1,3-dioxane-4,6-dione Stilbene cyanide is heated with Meldrum's acid. An ethanolic solution of the original ester is added to the resulting solid, followed by acetyl chloride to yield the desired product.[1]
Step 2: Synthesis of 4-hydroxy-6-quinolinecarbonitrile The product from Step 1 is added to a heated mixture of biphenyl and diphenyl ether. After cooling, hexane is added, and the resulting solid is collected.[1]
Step 3: Synthesis of 4-chloro-6-quinolinecarbonitrile Phosphorus oxychloride is added to a solution of 4-hydroxy-6-quinolinecarbonitrile in DMF. The product is obtained after neutralization and purification.[1]
Step 4: Synthesis of 4-methoxy-1,6-quinolinecarboxylic acid methyl ester The 4-chloro-6-quinolinecarbonitrile is treated with concentrated sulfuric acid in methanol under reflux.[1]
Step 5: Synthesis of 4-bromo-6-quinolinecarboxylic acid methyl ester The methoxy ester is treated with phosphorus tribromide in DMF.[1]
Step 6: Synthesis of this compound The methyl ester is hydrolyzed using sodium hydroxide in a mixture of methanol and tetrahydrofuran, followed by acidification to yield the final product.[1]
Experimental Workflow for Synthesis
The general workflow for the synthesis and purification of this compound derivatives is depicted below.
Caption: General workflow for the synthesis and characterization of quinoline derivatives.
Biological Activities and Therapeutic Targets
Derivatives of this compound have been investigated for a range of biological activities, demonstrating their potential as inhibitors of various enzymes and modulators of signaling pathways implicated in diseases such as cancer and inflammation.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
A significant area of research has focused on 4-quinoline carboxylic acid analogs as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH can deplete the pyrimidine pool, thereby halting the proliferation of rapidly dividing cells like cancer cells.
Quantitative Data on DHODH Inhibition
| Compound | R1 | R2 | DHODH IC50 (µM) | HCT-116 IC50 (µM) | MIA PaCa-2 IC50 (µM) |
| 3 | - | - | 0.250 ± 0.11 | - | - |
| 41 | F | CH3 | 0.00971 ± 0.0014 | - | - |
| 43 | F | - | 0.0262 ± 0.0018 | 1.98 ± 1.3 | 6.57 ± 5.0 |
| 46 | N (in naphthyridine) | - | 0.0283 ± 0.0033 | - | - |
Data extracted from a study on 4-quinoline carboxylic acids as DHODH inhibitors.[2][3]
Experimental Protocol: DHODH Enzyme Assay
A common method for evaluating DHODH inhibition involves a spectrophotometric assay that measures the reduction of a dye coupled to the oxidation of dihydroorotate.
-
Reagents: Human DHODH enzyme, L-dihydroorotic acid (substrate), 2,6-dichloroindophenol (DCIP) as an electron acceptor, coenzyme Q10, reaction buffer (e.g., Tris-HCl with detergent).
-
Procedure:
-
The enzyme is pre-incubated with the test compound at various concentrations.
-
The reaction is initiated by the addition of the substrate, L-dihydroorotic acid.
-
The reduction of DCIP is monitored by the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Sirtuin 3 (SIRT3) Inhibition
Certain derivatives have been identified as inhibitors of SIRT3, a mitochondrial deacetylase that plays a role in metabolism and cancer.
Quantitative Data on SIRT3 Inhibition
| Compound | Description | SIRT3 IC50 (µM) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) |
| P6 | 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative | 7.2 | 32.6 | 33.5 |
| Nicotinamide | Positive Control | 39.1 | - | - |
Data from a study on 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives.[4][5][6][7][8]
Experimental Protocol: SIRT3 Inhibition Assay
A typical SIRT3 inhibition assay is a fluorescence-based method.
-
Reagents: Recombinant human SIRT3 enzyme, a fluorogenic acetylated peptide substrate, NAD+, and a developer solution.
-
Procedure:
-
The SIRT3 enzyme is incubated with the test compound.
-
NAD+ and the fluorogenic substrate are added to start the deacetylation reaction.
-
After a set incubation period, the developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
The fluorescence is measured, and the IC50 values are determined.
-
P2X7 Receptor Antagonism
Quinoline-6-carboxamide derivatives have shown potential as antagonists of the P2X7 receptor, an ion channel involved in inflammation and cancer.
Quantitative Data on P2X7R Antagonism
| Compound | Description | P2X7R IC50 (µM) |
| 2e | 4-fluoro analog | 0.624 |
| 2f | 4-iodo analog | 0.566 |
| 2g | 4-chloro analog | 0.813 |
| Suramin | Standard | - |
Data for quinoline-6-carboxamide benzenesulfonates.[9]
Experimental Protocol: P2X7R Antagonist Assay (Ca2+ Mobilization)
-
Cell Line: A cell line overexpressing the human P2X7 receptor (e.g., h-P2X7R-MCF-7).
-
Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), a P2X7R agonist (e.g., Bz-ATP), and the test compounds.
-
Procedure:
-
Cells are loaded with the calcium-sensitive dye.
-
The cells are then incubated with the test compounds.
-
The P2X7R agonist is added to stimulate calcium influx.
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity.
-
The inhibitory effect of the compounds is determined by the reduction in the agonist-induced calcium signal.
-
Signaling Pathways
The therapeutic effects of this compound derivatives are often linked to their ability to modulate key cellular signaling pathways.
p53/Bax-Dependent Apoptosis
Some quinoline derivatives have been shown to induce apoptosis in cancer cells through the activation of the p53 tumor suppressor protein and the pro-apoptotic protein Bax.
Caption: Simplified p53/Bax-mediated apoptosis pathway induced by quinoline derivatives.
STAT3 Signaling Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is often aberrantly activated in cancer, promoting cell proliferation and survival. Certain quinoline derivatives may exert their anticancer effects by inhibiting this pathway.
Caption: Inhibition of the STAT3 signaling pathway by quinoline derivatives.
Conclusion
This compound and its derivatives represent a versatile and promising class of compounds with significant potential for the development of novel therapeutics. Their synthetic accessibility allows for extensive structural modifications, facilitating the optimization of their activity against a range of biological targets. The data and protocols presented in this guide are intended to support further research and development in this exciting area of medicinal chemistry. Future work will likely focus on enhancing the potency and selectivity of these compounds, as well as elucidating their mechanisms of action in greater detail to pave the way for their clinical application.
References
- 1. Page loading... [guidechem.com]
- 2. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 7. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. STAT3 signaling pathway [pfocr.wikipathways.org]
An In-depth Technical Guide to 4-Bromoquinoline-6-carboxylic acid
This technical guide provides a comprehensive review of the available scientific literature on 4-Bromoquinoline-6-carboxylic acid, a key intermediate in the synthesis of pharmacologically active molecules. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development, presenting data on its synthesis, chemical properties, and known applications.
Chemical Properties and Data
This compound is a heterocyclic compound with the molecular formula C₁₀H₆BrNO₂ and a molecular weight of 252.06 g/mol . Its structure consists of a quinoline core brominated at the 4-position and featuring a carboxylic acid group at the 6-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO₂ | --INVALID-LINK-- |
| Molecular Weight | 252.06 | --INVALID-LINK-- |
| CAS Number | 219763-87-8 | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK-- |
| Storage | Room temperature | --INVALID-LINK-- |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Expected Peaks and Characteristics |
| ¹H NMR | Aromatic protons on the quinoline ring are expected in the δ 7.5-9.0 ppm range. The carboxylic acid proton will likely appear as a broad singlet downfield, typically >10 ppm. |
| ¹³C NMR | Aromatic carbons are expected in the δ 120-150 ppm range. The carbonyl carbon of the carboxylic acid is anticipated around δ 165-185 ppm. |
| IR (Infrared) | A broad O-H stretch for the carboxylic acid is expected from 2500-3300 cm⁻¹. A strong C=O stretch should appear between 1680-1710 cm⁻¹ (characteristic for aromatic carboxylic acids). C=C and C=N stretching of the quinoline ring are expected in the 1450-1600 cm⁻¹ region. A C-Br stretch will be observed at lower wavenumbers. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak [M]⁺ and/or [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for the molecular ion and bromine-containing fragments. |
Synthesis of this compound
The synthesis of this compound is a multi-step process, with several variations reported in the literature. A common pathway involves the construction of the quinoline ring system followed by functional group manipulations.
Experimental Workflow for Synthesis
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: 5-(4-cyanophenylamino)methylene-1,2,2-trimethyl-1,3-dioxane-4,6-dione Stilbene cyanide (2.00g) is heated with Meldrum's acid (2.56g) at 120°C. To the resulting orange solid, a mixture of the original ester (2.76g) and ethanol (10ml) is added. Acetyl chloride is then added to precipitate a powder, which is collected by filtration and washed with ethyl acetate to yield the desired product (3.28g) as a white powder.[1]
Step 2: 4-hydroxy-6-quinolinecarbonitrile A mixture of biphenyl (10ml) and diphenyl ether (30ml) is heated to 250°C in a 250ml flask. 5-(4-cyanophenylamino)methylene-1,2,2-trimethyl-1,3-dioxane-4,6-dione (3.28g) is added to the hot mixture. The reaction is then cooled to 80°C with stirring, and hexane (100ml) is added. The mixture is stirred in an ice bath for 30 minutes. The resulting solid is collected by filtration and washed with hexane to obtain the product (1.86g) as a brown powder.[1]
Step 3: 4-chloro-6-quinolinecarbonitrile To a stirred solution of DMF (9ml) at 5-7°C, phosphorus oxychloride (0.518ml) is added, and the mixture is stirred for 30 minutes at room temperature. 4-hydroxy-6-quinolinecarbonitrile (860mg) is then added, and stirring is continued at the same temperature for 1 hour. 1N sodium hydroxide (18ml) is added, and the mixture is stirred at room temperature for 10 minutes. The resulting solid is filtered, washed with water, and purified by silica gel column chromatography (eluent: chloroform/methanol = 50:1) to yield the desired compound (800mg) as a pale yellow powder.[1]
Step 4: 4-methoxy-6-quinolinecarboxylic acid methyl ester 4-chloro-6-quinolinecarbonitrile is added to stirred methanol (50ml) in an ice bath, followed by the addition of concentrated sulfuric acid (5ml). The mixture is heated under reflux for 15 hours. An additional portion of concentrated sulfuric acid (10ml) is added, and reflux is continued for another 24 hours. The mixture is then made alkaline with a sodium bicarbonate solution in an ice bath and extracted with chloroform. The organic layer is washed with water and saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting white solid is powdered with IPE to obtain the target compound (910mg).[1]
Step 5: 4-bromo-6-quinolinecarboxylic acid methyl ester To a stirred solution of 4-methoxy-6-quinolinecarboxylic acid methyl ester (910mg) in DMF (7ml) in an ice bath, phosphorus tribromide (157µl) is added. The mixture is heated at 80°C for 3 hours. Water (50ml) is added to the reaction solution, and the precipitate is collected. The crude product is purified by silica gel powder chromatography to yield the desired product (420mg) as a yellow powder.[1]
Step 6: this compound 4-bromo-6-quinolinecarboxylic acid methyl ester (6.00g) is dissolved in a mixture of methanol (60ml) and tetrahydrofuran (40ml). A 1N sodium hydroxide solution (30ml) is added at room temperature, and the mixture is stirred for 3 hours. The pH is adjusted to 4 with 1N hydrochloric acid. The resulting solid is extracted with water and ethyl ether to obtain this compound (4.65g) as a white powder.[1]
Biological Activity and Applications
The primary reported application of this compound is as a key intermediate in the synthesis of the potent PI3K (phosphoinositide 3-kinase) and mTOR (mammalian target of rapamycin) inhibitor, GSK2126458. This indicates that this compound itself is not the biologically active entity but rather a structural precursor.
While no direct biological activity data for this compound has been found, the broader class of 4-quinoline carboxylic acid derivatives has been investigated for various therapeutic applications. For instance, certain derivatives have been synthesized and evaluated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a target for anticancer and anti-inflammatory drugs.[2] This suggests that derivatives of this compound could potentially be explored for similar activities.
Logical Relationship in Drug Synthesis
Caption: Role as a synthetic intermediate.
Conclusion
This compound is a valuable synthetic intermediate, particularly in the preparation of complex pharmaceutical agents like GSK2126458. While detailed experimental spectroscopic data for this specific compound is not widely published, its synthesis is documented through a multi-step process. The broader class of quinoline carboxylic acids shows promise in various therapeutic areas, suggesting that derivatives of this compound could be of interest for future drug discovery efforts. This guide provides a foundational understanding of the chemistry and applications of this compound, intended to support further research and development.
References
An In-depth Technical Guide to the Key Intermediates in the Synthesis of 4-Bromoquinoline-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the primary synthetic pathways for 4-bromoquinoline-6-carboxylic acid, a significant building block in medicinal chemistry. The focus is on the key intermediates, their preparation, and the critical reaction parameters that influence the overall efficiency of the synthesis. This document offers comprehensive experimental protocols, comparative data, and visual representations of the synthetic routes to aid researchers in their drug discovery and development endeavors.
Introduction
This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural features allow for diverse chemical modifications, making it a valuable scaffold in the design of novel therapeutics. The synthesis of this molecule can be approached through several routes, each with its own set of key intermediates and reaction conditions. This guide will focus on two prominent synthetic strategies: one commencing from p-toluidine and another starting with the construction of the quinoline core from aniline derivatives.
Synthetic Pathway 1: From p-Toluidine via 6-Bromoquinoline
One common approach to synthesizing this compound begins with the readily available starting material, p-toluidine. This pathway involves the initial construction of a substituted aniline, followed by the formation of the quinoline ring system and subsequent functional group manipulations.
Key Intermediates and Reaction Sequence
The key intermediates in this pathway include 2-bromo-4-methylaniline, 6-bromoquinoline, and 6-bromoquinoline-4-carboxylic acid, which is then brominated to the final product.
Caption: Synthetic pathway starting from p-toluidine.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-4-methylaniline
This precursor is synthesized from p-toluidine in a three-stage process involving acetylation, bromination, and hydrolysis.[1]
-
a) Acetylation of p-Toluidine: A mixture of p-toluidine, glacial acetic acid, and acetic anhydride is refluxed for 2.5-3.0 hours.
-
b) Bromination of N-(4-methylphenyl)acetamide: The reaction mixture is cooled, and bromine is added dropwise while maintaining the temperature at 50-55°C. The mixture is then poured into a sodium sulfite solution to precipitate N-(2-bromo-4-methylphenyl)acetamide.[1]
-
c) Hydrolysis to 2-Bromo-4-methylaniline: The N-(2-bromo-4-methylphenyl)acetamide is hydrolyzed using a strong acid, such as hydrochloric acid, followed by neutralization with a base like sodium hydroxide to yield 2-bromo-4-methylaniline.[1]
Step 2: Synthesis of 6-Bromoquinoline (Skraup Synthesis)
6-Bromoquinoline is prepared from 2-bromo-4-methylaniline via the Skraup reaction.
-
A mixture of 2-bromo-4-methylaniline, glycerol, a dehydrating agent (e.g., concentrated sulfuric acid), and an oxidizing agent (e.g., the aniline itself or arsenic pentoxide) is heated. The reaction is typically vigorous and requires careful temperature control. The reaction mixture is then worked up by neutralization and purification to yield 6-bromoquinoline.
Step 3: Synthesis of this compound
-
The conversion of 6-bromoquinoline to this compound involves oxidation of the methyl group to a carboxylic acid and subsequent bromination at the 4-position. This can be a multi-step process requiring specific oxidizing and brominating agents.
Quantitative Data
| Step No. | Reaction | Starting Material | Product | Reagents | Conditions | Yield (%) |
| 1 | Acetylation, Bromination, Hydrolysis | p-Toluidine | 2-Bromo-4-methylaniline | Acetic anhydride, Bromine, HCl, NaOH | Reflux, 50-55°C | ~55 |
| 2 | Skraup Synthesis | 2-Bromo-4-methylaniline | 6-Bromoquinoline | Glycerol, H₂SO₄, Oxidizing agent | Heating | Variable |
Synthetic Pathway 2: Building the Quinoline Core
An alternative strategy involves the initial construction of a substituted quinoline core, followed by functional group interconversions to arrive at the target molecule. This pathway often provides a more direct route to the quinoline-6-carboxylic acid backbone.
Key Intermediates and Reaction Sequence
Key intermediates in this pathway include 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, 6-bromoquinolin-4-ol, and 6-bromo-4-chloroquinoline.
Caption: Synthesis via quinoline core construction.
Experimental Protocols
Step 1: Synthesis of 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
-
4-Bromoaniline is condensed with Meldrum's acid and triethyl orthoformate. The mixture is typically heated in a solvent such as ethanol.
Step 2: Synthesis of 6-Bromoquinolin-4-ol
-
The intermediate from the previous step undergoes thermal cyclization in a high-boiling solvent like diphenyl ether to yield 6-bromoquinolin-4-ol.
Step 3: Synthesis of 6-Bromo-4-chloroquinoline
-
6-Bromoquinolin-4-ol is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF), to produce 6-bromo-4-chloroquinoline.[2] The reaction is typically run at reflux, and the product is isolated by pouring the reaction mixture into ice water and neutralizing.[2]
Step 4: Conversion to this compound
-
This final stage involves several transformations. The 6-bromo group can be converted to a carboxylic acid via various methods, such as cyanation followed by hydrolysis. The 4-chloro group is then replaced by a bromo group, for instance, by treatment with hydrobromic acid or a suitable bromine source. A direct conversion from 4-chloro-6-quinolinecarbonitrile involves hydrolysis of the nitrile to a carboxylic acid, followed by replacement of the chloro group with a bromo group.
Quantitative Data
| Step No. | Reaction | Starting Material | Product | Reagents | Conditions | Yield (%) |
| 1 | Condensation | 4-Bromoaniline | 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Meldrum's Acid, Triethyl orthoformate | Ethanol, Reflux | High |
| 2 | Cyclization | 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 6-Bromoquinolin-4-ol | Diphenyl ether | High Temperature | Moderate |
| 3 | Chlorination | 6-Bromoquinolin-4-ol | 6-Bromo-4-chloroquinoline | POCl₃, DMF (cat.) | Reflux | 81-93[3] |
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic routes, with the choice of pathway often depending on the availability of starting materials, desired scale, and safety considerations. The two routes presented in this guide highlight common strategies and key intermediates. For researchers, a thorough understanding of these pathways, including the detailed experimental protocols and expected yields, is essential for the successful and efficient production of this important synthetic building block. The provided diagrams and data tables serve as a valuable resource for planning and executing the synthesis of this compound and its derivatives in a drug discovery and development context.
References
A Comprehensive Technical Guide on the Physical Characteristics of 4-Bromoquinoline-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical and chemical characteristics of 4-Bromoquinoline-6-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1] The document collates available data on its molecular properties, spectral characteristics, and general experimental protocols for characterization, designed to support research and development activities.
Core Physical and Chemical Properties
This compound, with the CAS number 219763-87-8, is a heterocyclic compound.[2][3] Its structure consists of a quinoline core, substituted with a bromine atom at the 4th position and a carboxylic acid group at the 6th position.
Data Summary
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO₂ | [3] |
| Molecular Weight | 252.06 g/mol | [3] |
| Appearance | White Powder | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
| SMILES Code | BrC1=CC=NC2=CC=C(C=C12)C(=O)O | [3] |
| InChI Key | Information not available in search results | |
| Melting Point | Information not available in search results | |
| Boiling Point | Information not available in search results | |
| Solubility | Information not available in search results |
Experimental Protocols and Characterization
The characterization of this compound involves a series of analytical techniques to confirm its identity, purity, and structure. A general workflow for such a characterization is depicted below.
Caption: General workflow for the synthesis and characterization of a chemical compound.
Synthesis Protocol
A reported synthesis method involves the hydrolysis of its methyl ester precursor.[1]
-
Dissolution: 4-bromo-6-quinolinecarboxylic acid methyl ester is dissolved in a mixture of methanol and tetrahydrofuran.[1]
-
Hydrolysis: A 1N sodium hydroxide solution is added at room temperature, and the mixture is stirred for approximately 3 hours to facilitate the hydrolysis of the ester to a carboxylic acid.[1]
-
Acidification and Extraction: The pH of the solution is adjusted to 4 with 1N hydrochloric acid, leading to the precipitation of the product.[1] The resulting solid is then extracted.[1]
-
Isolation: The final product, this compound, is obtained as a white powder.[1]
Spectroscopic Characterization
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorptions are expected:
-
O-H Stretch: A very broad absorption band is anticipated in the range of 2500-3300 cm⁻¹, which is characteristic of the hydroxyl group in a carboxylic acid dimer.[4][5]
-
C=O Stretch: A strong absorption peak between 1710 and 1760 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[4] Conjugation with the quinoline ring system is expected to lower this frequency to the lower end of the range.[4]
-
C-O Stretch: This appears in the region of 1210-1320 cm⁻¹.[5]
-
Aromatic C=C Bending: Absorptions in the 1500-1700 cm⁻¹ range are indicative of the aromatic quinoline ring.[6]
General Experimental Protocol for IR Spectroscopy: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A highly deshielded proton, typically appearing as a broad singlet in the 10-12 ppm region.[7] This signal disappears upon the addition of D₂O.[7]
-
Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns would allow for the assignment of each proton.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): The carbonyl carbon of a carboxylic acid is characteristically found in the 160-180 ppm range.[7]
-
Aromatic Carbons: The carbons of the quinoline ring will produce signals in the aromatic region (approximately 120-150 ppm). The carbon attached to the bromine atom will be influenced by the halogen's electronegativity and anisotropy.
-
General Experimental Protocol for NMR Spectroscopy: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The solution is transferred to an NMR tube, which is then placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M+): For this compound (C₁₀H₆BrNO₂), the molecular ion peak would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 251 and 253 due to the isotopic distribution of bromine, ⁷⁹Br and ⁸¹Br). Carboxylic acids often show a weak molecular ion peak.[8][9]
-
Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45).[7][9] The fragmentation of the quinoline ring would also produce characteristic ions.
General Experimental Protocol for Mass Spectrometry: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography. The molecules are ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio and detected.
This guide provides a foundational understanding of the physical characteristics of this compound based on available data and established analytical principles. Further experimental investigation is required to determine properties such as melting point, boiling point, and solubility with precision.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 219763-87-8 [chemicalbook.com]
- 3. 219763-87-8|this compound|BLD Pharm [bldpharm.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-depth Technical Guide to the Predicted Solubility of 4-Bromoquinoline-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted solubility of 4-bromoquinoline-6-carboxylic acid, a molecule of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document focuses on predicting its solubility based on its structural features and accepted physicochemical principles. Furthermore, it outlines detailed, generalized experimental protocols for solubility determination that can be applied to this and similar organic compounds.
Predicted Physicochemical Properties and Solubility
The solubility of a compound is influenced by its physicochemical properties. For this compound, these properties can be predicted using computational models. The following table summarizes key predicted parameters that are crucial for estimating its solubility profile.
| Property | Predicted Value | Implication for Solubility |
| Molecular Formula | C₁₀H₆BrNO₂ | - |
| Molecular Weight | 252.06 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |
| pKa (acidic) | ~4-5 (estimated for carboxylic acid) | The compound will be ionized at physiological pH, which is expected to increase aqueous solubility. |
| pKa (basic) | ~2-3 (estimated for quinoline nitrogen) | The quinoline nitrogen is weakly basic. |
| LogP | ~2.7 - 3.3 (estimated) | This positive value suggests a preference for lipophilic environments over aqueous ones, indicating potentially low water solubility for the neutral form. |
| Polar Surface Area (PSA) | 50.19 Ų | A moderate PSA suggests some capacity for hydrogen bonding, which can contribute to solubility in polar solvents. |
Interpretation of Predicted Data:
The structure of this compound contains both a lipophilic bromoquinoline core and a hydrophilic carboxylic acid group. The predicted LogP value suggests that the molecule is somewhat lipophilic, which would favor solubility in organic solvents over water. However, the presence of the carboxylic acid group, which can ionize, is a critical factor for its aqueous solubility.
The solubility of this compound in aqueous solutions is expected to be highly dependent on the pH. At acidic pH values (below its pKa), the carboxylic acid will be protonated and the molecule will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more polar and will lead to a substantial increase in aqueous solubility.
In organic solvents, the solubility will be governed by the "like dissolves like" principle.[1] Solvents that can interact favorably with the quinoline ring system and the carboxylic acid group (e.g., through hydrogen bonding or dipole-dipole interactions) are likely to be effective.
Experimental Protocols for Solubility Determination
While predicted data offers valuable insights, experimental determination is essential for accurate solubility assessment.[2] The following are detailed, generalized protocols that can be adapted for this compound.
1. Thermodynamic (Shake-Flask) Method [1]
This method is considered the gold standard for determining thermodynamic solubility.
-
Principle: An excess of the solid compound is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then measured.
-
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, dimethyl sulfoxide (DMSO))
-
Vials with screw caps
-
Shaker or rotator with temperature control
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
-
Procedure:
-
Add an excess amount of solid this compound to a vial.
-
Add a known volume of the desired solvent.
-
Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand to let the undissolved solid settle.
-
Centrifuge the samples to pellet any remaining solid.
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
The measured concentration represents the thermodynamic solubility.
-
2. Kinetic Solubility Assay (High-Throughput Screening)
This method is often used in early drug discovery for a rapid assessment of solubility.
-
Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer, and the precipitation of the compound is monitored.
-
Materials:
-
This compound
-
DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplates
-
Plate reader (nephelometry or turbidimetry) or an imaging system
-
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Dispense the aqueous buffer into the wells of a microplate.
-
Add a small volume of the DMSO stock solution to the aqueous buffer to achieve the desired final concentration.
-
Mix the solutions and incubate for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity or light scattering of the samples using a plate reader. An increase in turbidity indicates precipitation.
-
The highest concentration at which no precipitation is observed is reported as the kinetic solubility.
-
3. pH-Dependent Aqueous Solubility Profile
-
Principle: The shake-flask method is performed using a series of buffers with different pH values to determine the solubility as a function of pH.
-
Procedure:
-
Follow the thermodynamic (shake-flask) protocol.
-
Use a range of buffers covering the physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).
-
Plot the measured solubility against the pH to generate a pH-solubility profile.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of an organic compound.
Caption: Workflow for experimental solubility determination.
Signaling Pathways and Logical Relationships
Currently, there is no specific information available in the public domain that definitively links this compound to a particular signaling pathway. Compounds of this structural class can have diverse biological activities, and their mechanisms of action would need to be elucidated through dedicated biological screening and mechanistic studies.
The logical relationship for its solubility is governed by its chemical structure, as illustrated in the following diagram.
Caption: Structural basis of predicted solubility.
References
Methodological & Application
Application Notes and Protocols: 4-Bromoquinoline-6-carboxylic Acid and its Precursors as Intermediates in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-bromoquinoline-6-carboxylic acid and its synthetic precursors as key intermediates in the synthesis of advanced pharmaceutical agents. The focus is on the practical application of these building blocks in the construction of complex molecular architectures with significant therapeutic potential.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
Quinoline and its derivatives are privileged heterocyclic scaffolds that form the core of a wide range of biologically active compounds and approved drugs.[1] Their planar structure allows for effective interaction with biological targets such as enzymes and receptors. The quinoline ring system is a key pharmacophore in antibacterial, anticancer, anti-inflammatory, and antimalarial agents.[1] The bromo- and carboxylic acid-functionalized quinolines, such as this compound, serve as versatile intermediates, allowing for the introduction of diverse substituents through various cross-coupling and functional group manipulation reactions.
Application Highlight: Synthesis of the PI3K/mTOR Inhibitor GSK2126458 (Omipalisib)
A significant application of a derivative closely related to this compound is in the synthesis of GSK2126458 (Omipalisib), a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[2][3][4] GSK2126458 has been investigated in clinical trials for the treatment of various cancers.[3][5] The synthesis of the quinoline core of GSK2126458 utilizes 6-bromo-4-iodoquinoline as a key intermediate, which can be efficiently prepared from 4-bromoaniline. While this compound can be synthesized, a more direct and commonly employed route to the necessary 6-bromo-4-substituted quinoline core starts with the more readily accessible 6-bromoquinolin-4-ol.
The PI3K/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[6] GSK2126458 inhibits both PI3K and mTOR, leading to the suppression of downstream signaling and induction of apoptosis in cancer cells.[5][8]
Synthetic Protocols
The following section details the experimental protocols for the synthesis of key intermediates leading to the quinoline core of GSK2126458.
Synthesis of 6-Bromoquinolin-4-ol
A common and efficient method for the synthesis of the 6-bromoquinolin-4-ol core is the Gould-Jacobs reaction.[2][9] This method involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.
Protocol: Gould-Jacobs Synthesis of 6-Bromoquinolin-4-ol
-
Condensation: In a round-bottom flask, a mixture of 4-bromoaniline and diethyl ethoxymethylenemalonate is heated. The ethanol generated during the reaction is removed by distillation.
-
Cyclization: The resulting intermediate is added portion-wise to a preheated high-boiling solvent, such as diphenyl ether, and heated to induce cyclization.
-
Work-up and Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., petroleum ether) to precipitate the product. The solid is collected by filtration, washed, and dried to yield 6-bromoquinolin-4-ol.
Synthesis of 6-Bromo-4-chloroquinoline
The hydroxyl group at the 4-position is then converted to a chloro group, which is a better leaving group for subsequent reactions.
Protocol: Chlorination of 6-Bromoquinolin-4-ol [10]
-
To a stirred suspension of 6-bromoquinolin-4-ol in an appropriate solvent, phosphorus oxychloride (POCl₃) is added, often with a catalytic amount of dimethylformamide (DMF).
-
The reaction mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate or potassium carbonate) to precipitate the product.
-
The solid 6-bromo-4-chloroquinoline is collected by filtration, washed with water, and dried.
Synthesis of 6-Bromo-4-iodoquinoline
The 4-chloro substituent is then exchanged for an iodo group in a Finkelstein reaction.
Protocol: Iodination of 6-Bromo-4-chloroquinoline [10]
-
6-bromo-4-chloroquinoline is dissolved in a suitable solvent such as acetonitrile.
-
An excess of sodium iodide (NaI) is added to the solution.
-
The mixture is heated at reflux for an extended period (e.g., 32 hours) to drive the substitution reaction to completion.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and concentrated to afford 6-bromo-4-iodoquinoline.
Synthesis of the Quinoline Core of GSK2126458 via Suzuki Coupling
The final key step in the assembly of the quinoline core of GSK2126458 involves a Suzuki cross-coupling reaction to introduce the pyridyl moiety at the 4-position.
Protocol: Suzuki Coupling of 6-Bromo-4-iodoquinoline [3]
-
In a reaction vessel, 6-bromo-4-iodoquinoline, the desired boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) are combined.
-
A degassed solvent system (e.g., a mixture of toluene, methanol, and water) is added.
-
The reaction mixture is heated under an inert atmosphere until the starting materials are consumed.
-
After cooling, the reaction is worked up by partitioning between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 6-bromo-4-(pyridin-4-yl)quinoline.
Experimental Workflow Diagram
The following diagram illustrates the overall synthetic workflow from 4-bromoaniline to the core structure of GSK2126458.
Quantitative Data Summary
The following tables summarize the reported yields for the key synthetic steps and the biological activity of the final product, GSK2126458.
Table 1: Synthetic Step Yields
| Step | Product | Reported Yield (%) |
| Gould-Jacobs Reaction | 6-Bromoquinolin-4-ol | ~60%[10] |
| Chlorination | 6-Bromo-4-chloroquinoline | 81-98.5%[10][11] |
| Iodination | 6-Bromo-4-iodoquinoline | Not specified |
| Suzuki Coupling | GSK2126458 Quinoline Core | Not specified |
Table 2: Biological Activity of GSK2126458 (Omipalisib)
| Target | Assay Type | Value (nM) |
| PI3Kα | Kᵢ | 0.019[12] |
| PI3Kβ | Kᵢ | 0.13[12] |
| PI3Kδ | Kᵢ | 0.024[12] |
| PI3Kγ | Kᵢ | 0.06[12] |
| mTORC1 | Kᵢ | 0.18[12] |
| mTORC2 | Kᵢ | 0.3[12] |
| T47D cells | IC₅₀ | 0.41[3] |
| BT474 cells | IC₅₀ | 0.18[3] |
Conclusion
4-Bromoquinoline derivatives are valuable intermediates in pharmaceutical synthesis, providing a versatile platform for the development of novel therapeutic agents. The synthesis of the potent PI3K/mTOR inhibitor GSK2126458 highlights the strategic importance of these building blocks. The protocols and data presented herein offer a comprehensive guide for researchers engaged in the design and synthesis of quinoline-based drug candidates.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. PI3K/AKT/mTOR Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]
- 8. Facebook [cancer.gov]
- 9. mdpi.com [mdpi.com]
- 10. atlantis-press.com [atlantis-press.com]
- 11. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 12. medchemexpress.com [medchemexpress.com]
Protocol for Amide Coupling with 4-Bromoquinoline-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of amide derivatives of 4-bromoquinoline-6-carboxylic acid. Amide coupling reactions are fundamental in medicinal chemistry and drug discovery for the generation of novel molecular entities with potential therapeutic applications. The quinoline moiety, in particular, is a privileged scaffold found in numerous biologically active compounds. This protocol outlines a common and effective method for amide bond formation using standard coupling reagents.
Introduction
The formation of an amide bond between a carboxylic acid and an amine is a widely utilized transformation in organic synthesis. Direct condensation is often inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice. This protocol focuses on the use of a carbodiimide-mediated coupling reaction, a robust and versatile method for the synthesis of a wide range of amides. Specifically, the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) is described. This combination is effective in minimizing side reactions and racemization, particularly in complex molecular settings.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the amide coupling of substituted quinoline-4-carboxylic acids, which can be extrapolated for this compound. The data is based on established literature procedures for similar substrates[1].
| Coupling Reagent System | Base | Solvent | Reaction Time (h) | Temperature | Typical Yield (%) |
| EDC / HOBt | - | DMF | 16 | Room Temp. | 22 - 43 |
Note: Yields are highly dependent on the specific amine coupling partner and purification method. The provided range is indicative for a variety of amines coupled with quinoline carboxylic acids[1].
Experimental Protocol
This protocol details the procedure for the amide coupling of this compound with a primary or secondary amine using EDC and HOBt.
Materials and Equipment:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Suitable eluent for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the carboxylic acid in anhydrous N,N-Dimethylformamide (DMF).
-
Add the desired primary or secondary amine (1.0-1.2 equivalents) to the solution.
-
Add 1-Hydroxybenzotriazole (HOBt) (1.1-1.5 equivalents) to the reaction mixture.
-
Finally, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 equivalents) to the stirring solution.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
-
Characterize the final product by appropriate analytical techniques (e.g., NMR, MS, IR).
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the amide coupling protocol.
Caption: Workflow for the amide coupling of this compound.
The following diagram illustrates the general signaling pathway of the amide coupling reaction.
Caption: Simplified reaction pathway for EDC/HOBt mediated amide coupling.
References
Application Notes and Protocols: Synthesis of DHODH Inhibitors Using 4-Bromoquinoline-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a critical target for the development of therapeutics against cancer, autoimmune diseases, and viral infections.[1] Inhibitors of DHODH deplete the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells. Quinoline-4-carboxylic acid derivatives have emerged as a promising class of DHODH inhibitors.[2][3] This document provides detailed application notes and protocols for the synthesis of potent DHODH inhibitors utilizing 4-bromoquinoline-6-carboxylic acid as a key starting material.
Data Presentation
The following table summarizes the in vitro efficacy of representative quinoline-based DHODH inhibitors.
| Compound Reference | Structure | DHODH IC50 (nM) | Cell-Based Assay | Cell Line | EC50/GI50 |
| Compound 41 [2] | 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-3-methyl-6-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid | 9.71 ± 1.4 | Antiproliferative | HCT116 | Not Reported |
| Compound 43 [2] | 6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)-3-methylquinoline-4-carboxylic acid | 26.2 ± 1.8 | Antiproliferative | HCT116 | Not Reported |
| Compound 46 [2] | 2-([1,1'-biphenyl]-4-yl)-3-methyl-1,7-naphthyridine-4-carboxylic acid | 28.3 ± 3.3 | Antiproliferative | Not Reported | Not Reported |
| Compound 7 [4] | 2-(4-chlorophenyl)-6-methoxyquinoline-4-carboxylic acid | 1560 | Antiproliferative | HT-29, MDA-MB-231 | Not Reported |
| Compound 14 [4] | 2-(4-methoxyphenyl)-6-methoxyquinoline-4-carboxylic acid | 1220 | Antiproliferative | HT-29, MDA-MB-231 | Not Reported |
| Brequinar | 2-fluoro-2',6'-dihydroxy-[1,1'-biphenyl]-4-carboxylic acid | ~20 | Antiproliferative | Various | Low nM range |
Experimental Protocols
Protocol 1: Synthesis of a DHODH Inhibitor via Suzuki Coupling
This protocol describes a potential synthetic route to a potent DHODH inhibitor starting from this compound. The synthesis involves esterification, Suzuki-Miyaura coupling, and subsequent saponification.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Arylboronic acid (e.g., 2-fluoro-4-biphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DMF)
-
Water
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Esterification of this compound:
-
Suspend this compound in methanol.
-
Carefully add thionyl chloride dropwise at 0 °C.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester. Purify by column chromatography if necessary.
-
-
Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine the methyl 4-bromoquinoline-6-carboxylate, the desired arylboronic acid (1.2 equivalents), a palladium catalyst (0.05 equivalents), and a base (2.0 equivalents).
-
Add a suitable solvent system (e.g., dioxane/water).
-
Degas the mixture and purge with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the coupled product.
-
-
Saponification:
-
Dissolve the purified ester in a mixture of THF and water.
-
Add an excess of LiOH or NaOH and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry under vacuum to yield the final DHODH inhibitor.
-
Protocol 2: DHODH Enzymatic Inhibition Assay
This protocol outlines a spectrophotometric assay to determine the in vitro inhibitory activity of synthesized compounds on human DHODH. The assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.
Materials:
-
Recombinant human DHODH
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotic acid (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the test compound to the wells. Include a DMSO-only control.
-
Add recombinant human DHODH to each well and pre-incubate for 30 minutes at 25°C.
-
Prepare a substrate solution containing DHO, CoQ10, and DCIP in the assay buffer.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., for 10 minutes) using a microplate reader in kinetic mode.
-
Calculate the rate of reaction for each concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 3: Cell Proliferation Assay (MTS/CCK-8)
This protocol assesses the effect of a DHODH inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT116, HL-60)
-
Complete cell culture medium
-
Test compound
-
Uridine (for rescue experiments)
-
MTS or CCK-8 reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
For rescue experiments, treat a parallel set of wells with the test compound in the presence of 100 µM uridine.
-
Incubate the plates for 72 hours.
-
Add MTS or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the EC50 or GI50 value.
Visualizations
Caption: Synthetic and evaluation workflow for DHODH inhibitors.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-,4,-6-, and/or 7-substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents: 3D QSAR-assisted design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions Involving Bromoquinolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing bromoquinoline substrates. This powerful carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex aryl- and heteroaryl-substituted quinolines, which are prevalent scaffolds in numerous biologically active compounds and functional materials.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1][2] Its popularity in synthetic chemistry stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[3] For the functionalization of the quinoline core, bromoquinolines serve as readily available and reactive coupling partners. The reactivity of haloquinolines in Suzuki couplings generally follows the order of bond strength: I > Br > Cl.[4] While iodoquinolines are more reactive, bromoquinolines offer a good balance of reactivity and stability, making them versatile substrates for these transformations.
This document outlines various reaction conditions, presents a comparative summary of yields for different bromoquinoline isomers, and provides detailed experimental protocols.
Comparative Data for Suzuki Coupling of Bromoquinolines
The following table summarizes representative examples of Suzuki coupling reactions with various bromoquinoline isomers, highlighting the reaction conditions and corresponding yields. This allows for a direct comparison of different catalytic systems and their effectiveness.
| Bromoquinoline Isomer | Boronic Acid/Ester Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 90 | 12 | Not specified, but successful coupling reported.[5] |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 (1.2%) | DBU | THF/H₂O | 110 | 0.17 | 82[6][7] |
| 8-Bromo-6-methylquinolin-2(1H)-one | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ | THF/H₂O | 70 | 18-24 | High (not quantified)[8] |
| 6-Bromo tacrine | Phenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8-10 | 87[9] |
| 4-Chloro-6,7-dimethoxyquinazoline | Cyclohexylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DMF/H₂O | 175 (MW) | 0.1 | 76-90[10] |
| 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | p-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Ethanol/H₂O | 135 (MW) | 0.67 | 91[11] |
Experimental Protocols
Below are detailed protocols for representative Suzuki coupling reactions involving bromoquinolines. These can be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromoquinoline
This protocol provides a general guideline and may require optimization for specific substrates.[5]
Materials:
-
Bromoquinoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add the bromoquinoline, the arylboronic acid, the palladium catalyst, and the base.
-
Add the chosen solvent system.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki Coupling of 4-Chloro-6,7-dimethoxyquinazoline with Cyclohexylboronic Acid
Microwave irradiation can significantly reduce reaction times and improve yields.[10]
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline (1 mmol)
-
Cyclohexylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol)
-
Cesium carbonate (2 mmol)
-
Tetrabutylammonium bromide (0.12 mmol)
-
DMF/water (50:10 mL)
Procedure:
-
In a microwave reaction vessel, combine 4-chloro-6,7-dimethoxyquinazoline, cyclohexylboronic acid, tetrakis(triphenylphosphine)palladium(0), cesium carbonate, and tetrabutylammonium bromide.
-
Add the DMF/water solvent mixture.
-
Seal the vessel and heat in a microwave reactor for 6 minutes at 175 °C.
-
After the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the product by column chromatography using 10% ethyl acetate in hexane as the eluent.
Visualizations
The following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
References
- 1. diva-portal.org [diva-portal.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 4-Bromoquinoline-6-carboxylic acid
This document provides detailed procedures for the synthesis of esters from 4-Bromoquinoline-6-carboxylic acid, a key intermediate in pharmaceutical research. The protocols outlined below are based on the well-established Fischer-Speier esterification method, offering a reliable pathway for researchers in drug development and medicinal chemistry.
Introduction
This compound is a valuable building block in the synthesis of various biologically active compounds. Its ester derivatives are often crucial intermediates for further molecular elaboration, for instance, in the development of Dihydroorotate Dehydrogenase (DHODH) inhibitors. The esterification of this acid is a fundamental transformation, and the following protocols provide a comprehensive guide to achieving this conversion efficiently.
The primary method described is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] This method is advantageous due to its simplicity and the use of readily available reagents.[2] The reaction is an equilibrium process, and strategies to drive it to completion include using an excess of the alcohol or removing water as it is formed.[1][3]
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-bromoquinoline-6-carboxylate
This protocol is adapted from a similar procedure for a related quinoline derivative and employs a strong acid catalyst in an excess of methanol.[4]
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄) or Methanesulfonic Acid (CH₃SO₃H)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend this compound (1.0 eq) in anhydrous methanol (serving as both reagent and solvent).
-
Acid Addition: Carefully add a catalytic amount of concentrated sulfuric acid or methanesulfonic acid (e.g., 0.1-0.2 eq) to the stirred suspension.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C). Maintain reflux for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as this will cause CO₂ evolution.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of methanol).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization or column chromatography on silica gel to yield the pure methyl 4-bromoquinoline-6-carboxylate.
Protocol 2: Synthesis of Ethyl 4-bromoquinoline-6-carboxylate
This protocol follows the general principles of Fischer esterification, using ethanol as the alcohol.
Materials:
-
This compound
-
Ethanol (EtOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dean-Stark apparatus (optional)
-
Toluene (optional, for azeotropic removal of water)
Procedure:
-
Reaction Setup: Combine this compound (1.0 eq) and a large excess of anhydrous ethanol in a round-bottom flask.
-
Acid Addition: Add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux (approximately 78°C) for 6-18 hours. To drive the equilibrium towards the product, water can be removed azeotropically using a Dean-Stark apparatus with a suitable solvent like toluene.[2][5]
-
Work-up and Purification: Follow steps 4-8 as described in Protocol 1, substituting the appropriate solvents for extraction and purification as needed.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the esterification of haloquinoline carboxylic acids, based on literature for analogous compounds.[4] Actual results may vary depending on the specific experimental setup and scale.
| Parameter | Methyl Ester Synthesis (Protocol 1) | Ethyl Ester Synthesis (Protocol 2) |
| Substrate | This compound | This compound |
| Alcohol | Methanol | Ethanol |
| Catalyst | H₂SO₄ or CH₃SO₃H | H₂SO₄ |
| Catalyst Loading (eq) | 0.1 - 0.2 | 0.1 - 0.2 |
| Temperature (°C) | ~ 65 (Reflux) | ~ 78 (Reflux) |
| Reaction Time (h) | 4 - 12 | 6 - 18 |
| Typical Yield | 80-95% | 75-90% |
Visualized Workflow and Reaction Pathway
The following diagrams illustrate the experimental workflow for the esterification process and the general chemical transformation.
Caption: Experimental workflow for the Fischer esterification of this compound.
Caption: Generalized reaction pathway for the acid-catalyzed Fischer esterification.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. Fischer Esterification [organic-chemistry.org]
Application Notes and Protocols: Functionalization of 4-Bromoquinoline-6-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Bromoquinoline-6-carboxylic acid is a versatile heterocyclic building block pivotal in the synthesis of novel compounds for pharmaceutical and materials science research. Its structure offers three primary sites for chemical modification: the reactive C4-bromo substituent, the C6-carboxylic acid group, and various C-H bonds on the aromatic scaffold. This document provides detailed protocols and application notes for the strategic functionalization at the C4 and C6 positions, enabling the synthesis of diverse molecular architectures.
Functionalization at the C4-Position
The bromine atom at the 4-position is highly susceptible to modification through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAAr).
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the C4-bromo position with various boronic acids or esters.[1][2][3] This reaction is fundamental for synthesizing biaryl and heteroaryl-substituted quinolines, which are common motifs in biologically active molecules.[4][5]
General Reaction Scheme:
Diagram of Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling Conditions & Yields
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 110 | 80-92 |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/H₂O | 100 | 75-88 |
| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 90 | 82-94 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.
-
Solvent and Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and adjust the pH to ~4-5 with 1N HCl to precipitate the carboxylic acid product.
-
Purification: Filter the precipitate, wash with water and a minimal amount of cold ether. If necessary, purify further by recrystallization or column chromatography.
Nucleophilic Aromatic Substitution (SNAAr)
The electron-withdrawing nature of the quinoline nitrogen activates the C4 position for nucleophilic aromatic substitution, allowing for the displacement of the bromide by various nucleophiles, particularly amines.[6][7][8] This reaction is a direct route to 4-aminoquinoline derivatives, a scaffold present in numerous antimalarial drugs like chloroquine.[9][10]
Diagram of SNAAr Mechanism:
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAAr).
Data Presentation: SNAAr with Amines
| Entry | Amine Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Butylamine | Neat | 130 | 6 | 85-95 |
| 2 | Aniline | NMP | 150 | 12 | 70-80 |
| 3 | Morpholine | DMSO | 140 | 10 | 88-96 |
| 4 | Ethylenediamine | Neat | 130 | 6 | 90-98 |
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
-
Reaction Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and the amine nucleophile (3.0-5.0 eq, or as solvent if liquid).
-
Solvent: If required, add a high-boiling polar aprotic solvent such as NMP or DMSO.
-
Reaction: Heat the mixture to the specified temperature (e.g., 130-150 °C) with vigorous stirring for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. If the reaction was run neat, add a solvent like dichloromethane.
-
Purification: Wash the organic mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Functionalization at the C6-Position (Carboxylic Acid)
The carboxylic acid moiety is readily converted into a variety of functional groups, most commonly amides and esters, through standard nucleophilic acyl substitution reactions.[11][12]
Amide Bond Formation (Amidation)
Amidation is a key transformation in drug discovery. The carboxylic acid can be activated with a coupling agent (e.g., HATU, HOBt/EDCI) and then reacted with a primary or secondary amine to form a stable amide bond.
Diagram of Amide Coupling Workflow:
Caption: Workflow for amide bond formation using a coupling agent.
Data Presentation: Amide Coupling Conditions
| Entry | Amine | Coupling Reagent | Base | Solvent | Yield (%) |
| 1 | Benzylamine | HATU | DIPEA | DMF | 90-98 |
| 2 | Piperidine | EDCI/HOBt | NMM | DCM | 85-95 |
| 3 | Glycine methyl ester | T3P | Pyridine | THF | 80-90 |
| 4 | Aniline | SOCl₂ then Amine | None | Toluene | 75-85 |
Experimental Protocol: Amide Coupling using HATU
-
Initial Mixture: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DMF.
-
Reagent Addition: Add the amine (1.1 eq), followed by a hindered base such as DIPEA (2.5 eq).
-
Coupling Agent: Add the coupling agent HATU (1.2 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor completion by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water to precipitate the product.
-
Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. If necessary, purify the crude amide by column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
4-Bromoquinoline-6-carboxylic Acid: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, 4-bromoquinoline-6-carboxylic acid is a versatile building block in the synthesis of novel therapeutic agents. Its quinoline core is a privileged scaffold in medicinal chemistry, and the bromo and carboxylic acid functionalities provide reactive handles for a variety of chemical transformations. This document provides detailed application notes and protocols based on available material safety data and its use in the development of enzyme inhibitors.
Material Safety and Physicochemical Properties
Proper handling and storage of this compound are crucial for laboratory safety. The following tables summarize its key safety and physicochemical properties.
Table 1: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract) | 3 | H335: May cause respiratory irritation |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₆BrNO₂ |
| Molecular Weight | 252.06 g/mol [1] |
| Physical State | Solid |
| Storage Temperature | Room Temperature |
| Purity | ≥98%[1] |
Table 3: NFPA 704 Diamond
| Category | Rating | Description |
| Health (Blue) | 2 | Intense or continued exposure could cause temporary incapacitation or possible residual injury.[2] |
| Flammability (Red) | 0 | Materials that will not burn.[2] |
| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions, and are not reactive with water.[2] |
| Special Hazards (White) | - | No special hazards |
Application Notes: A Key Intermediate in Drug Discovery
This compound serves as a critical starting material in the synthesis of targeted therapies, particularly in the development of inhibitors for Dihydroorotate Dehydrogenase (DHODH) and Protein Kinase CK2.
Inhibition of Dihydroorotate Dehydrogenase (DHODH):
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells like cancer cells and activated lymphocytes. Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and therapeutic effects in oncology and autoimmune diseases. The quinoline-4-carboxylic acid scaffold is a known pharmacophore for DHODH inhibitors. The bromo group at the 4-position of this compound allows for the introduction of various aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This enables the exploration of the chemical space around the quinoline core to optimize inhibitor potency and selectivity.
Inhibition of Protein Kinase CK2:
Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a role in cell growth, proliferation, and survival. As such, it is a promising target for cancer therapy. Derivatives of quinoline carboxylic acid have been investigated as inhibitors of CK2. The synthetic versatility of this compound allows for the generation of a library of analogs to probe the structure-activity relationship (SAR) for CK2 inhibition.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and potential biological evaluation of compounds derived from this compound.
Protocol 1: General Procedure for Suzuki Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki coupling of a bromoquinoline derivative with an arylboronic acid. This reaction is fundamental for diversifying the quinoline scaffold.
Materials:
-
This compound derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the this compound derivative, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent and palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: DHODH Inhibition Assay (General Workflow)
This protocol outlines a general workflow for evaluating the inhibitory activity of synthesized quinoline carboxylic acid derivatives against the DHODH enzyme.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (substrate)
-
2,6-dichloroindophenol (DCIP) (electron acceptor)
-
Coenzyme Q10 (electron acceptor)
-
Test compounds (synthesized quinoline derivatives)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, DHODH enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate (dihydroorotate) and the electron acceptors (DCIP and Coenzyme Q10).
-
Monitor the reduction of DCIP by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the reaction rate against the inhibitor concentration.
Visualizations
The following diagrams illustrate the key biological pathway and a general experimental workflow relevant to the application of this compound.
References
Application Note: Safe Handling and Storage of 4-Bromoquinoline-6-carboxylic acid
Introduction
4-Bromoquinoline-6-carboxylic acid is a chemical intermediate utilized in pharmaceutical synthesis.[1] Due to its potential hazards, proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound.
Hazard Identification
While a specific, comprehensive safety data sheet for this compound is not uniformly available, data from related bromoquinoline compounds indicate that it should be handled with care. Potential hazards may include:
-
Skin Irritation: May cause skin irritation.[2]
-
Eye Irritation: May cause serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]
-
Harmful if Swallowed or in Contact with Skin: Some bromoquinoline derivatives are harmful if swallowed or in contact with skin.[3]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Gloves: Chemical-resistant gloves (e.g., Nitrile rubber) are required.[3]
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[2][4]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[4]
-
Respiratory Protection: In case of inadequate ventilation or when handling fine powders, a dust mask (e.g., N95) or a respirator should be used.[2]
Engineering Controls
-
Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[4]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station should be readily accessible in the work area.[2][5]
Handling Procedures
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][6]
-
Wash hands and any exposed skin thoroughly after handling.[3][6]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being used.[3][6]
-
Avoid contact with skin and eyes.[2]
-
Minimize dust generation when handling the solid material.[2]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][3][6]
-
Some sources recommend refrigeration, with storage temperatures between 2-8°C, while others state room temperature is acceptable. For long-term storage as a powder, -20°C for 3 years and 4°C for 2 years has also been suggested for a related compound.[6]
-
Keep away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong alkalis.[2][6]
-
Protect from light, as some related compounds are light-sensitive.[2]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][4] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][6] Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[1][6] Seek immediate medical attention.[1]
Spill and Waste Disposal
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE. For solid spills, sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[2] For liquid spills, absorb with an inert material.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[2]
Quantitative Data Summary
| Property | Value | Source Isomer/Compound | Citation |
| Melting Point | 165 - 169 °C | Not Specified | [7] |
| 39 - 43 °C | 4-Bromoisoquinoline | [3] | |
| 29 - 34 °C | 4-Bromoquinoline | ||
| Boiling Point | 280 - 285 °C | 4-Bromoisoquinoline | [3] |
| Flash Point | > 110 °C (> 230 °F) | 4-Bromoisoquinoline / 4-Bromoquinoline | [3] |
| Storage Temperature | Room temperature | 6-Bromoquinoline-3-carboxylic acid | [8] |
| Refrigerated (Keep refrigerated) | 6-Bromo-4-chloroquinoline | [5] | |
| 2-8°C | 4-Bromoquinoline | ||
| Powder: -20°C (3 years), 4°C (2 years) | 7-Bromoquinoline-4-carboxylic acid | [6] | |
| In solvent: -80°C (6 months), -20°C (1 month) | 7-Bromoquinoline-4-carboxylic acid | [6] | |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong acids/alkalis. | 6-Bromoquinoline-3-carboxylic acid / 7-Bromoquinoline-4-carboxylic acid | [2][6] |
Note: Data for various bromoquinoline isomers and derivatives are included due to the limited availability of specific data for this compound. This information should be used as a guideline, and the specific SDS for the purchased product should always be consulted.
Experimental Protocol: Weighing and Dissolving this compound for Reaction Setup
This protocol outlines the safe procedure for weighing and dissolving solid this compound for use in a chemical synthesis.
1. Preparation and Precautionary Measures 1.1. Ensure the chemical fume hood is operational and the sash is at the appropriate height. 1.2. Don appropriate Personal Protective Equipment (PPE): chemical safety goggles, a lab coat, and nitrile gloves. 1.3. Prepare the work area within the fume hood by laying down absorbent bench paper. 1.4. Designate a specific area for weighing and another for solvent handling to avoid cross-contamination. 1.5. Ensure an appropriate fire extinguisher, safety shower, and eyewash station are accessible.
2. Weighing the Solid Compound 2.1. Place a clean, dry weighing boat on an analytical balance inside the fume hood. 2.2. Tare the balance. 2.3. Carefully open the container of this compound, avoiding any puff of powder. 2.4. Using a clean spatula, carefully transfer the desired amount of the solid to the weighing boat. Minimize any dust generation. 2.5. Securely close the container of this compound. 2.6. Record the exact weight of the compound.
3. Dissolving the Compound 3.1. Select a clean, dry reaction vessel appropriate for the scale of the reaction. 3.2. Carefully transfer the weighed this compound from the weighing boat into the reaction vessel. A funnel may be used to prevent spillage. 3.3. Measure the required volume of the appropriate solvent (e.g., DMF, THF, Methanol) in a graduated cylinder. 3.4. Slowly add the solvent to the reaction vessel containing the solid. 3.5. If necessary, use a magnetic stirrer or gentle agitation to aid dissolution. 3.6. Once the solid is fully dissolved, the solution is ready for the subsequent reaction steps.
4. Post-Procedure Cleanup 4.1. Dispose of the used weighing boat and any contaminated bench paper in the designated solid waste container. 4.2. Clean the spatula and any other used equipment with an appropriate solvent, collecting the rinsate in a designated liquid waste container. 4.3. Wipe down the work surface inside the fume hood. 4.4. Remove gloves and wash hands thoroughly with soap and water.
Visualizations
Caption: Workflow for Safe Handling of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 6-Bromoquinoline-4-carboxylic acid | CAS#:160233-76-1 | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
Application Notes and Protocols: Safe Handling of 4-Bromoquinoline-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the required personal protective equipment (PPE) and safe handling protocols for 4-Bromoquinoline-6-carboxylic acid. The information is compiled from safety data sheets (SDS) of the compound and its structural analogs, as well as general safety guidelines for handling carboxylic acids and potent chemical compounds.
Hazard Identification and Summary
This compound is a chemical compound that requires careful handling to minimize exposure risks. Based on data from similar compounds, it is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It may also be harmful if swallowed (Acute Toxicity, Oral, Category 4).[2] Therefore, adherence to strict safety protocols is essential.
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles and/or a face shield. | Goggles should be worn at all times when handling the compound. A face shield should be used in conjunction with goggles when there is a risk of splashing or dust generation.[1][2][3] Eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Gloves must be inspected prior to use.[2] Use proper glove removal technique to avoid skin contact.[2] Dispose of contaminated gloves after use and wash hands thoroughly.[2] For prolonged or repeated contact, double gloving is recommended.[5] |
| Body Protection | A complete suit protecting against chemicals or a lab coat. | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2] A fully buttoned lab coat is the minimum requirement. For larger quantities or operations with a higher risk of exposure, a chemical-resistant suit is recommended. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher). | Respiratory protection is necessary if working outside of a certified chemical fume hood or if dust formation is likely.[2][6] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator can be used. For higher-level protection, use appropriate respirator cartridges.[7] |
Experimental Protocol: Safe Weighing and Handling of this compound
This protocol outlines the steps for safely weighing and preparing a solution of this compound.
3.1. Materials and Equipment
-
This compound (solid)
-
Appropriate solvent
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Beaker or flask
-
Magnetic stirrer and stir bar (optional)
-
Required PPE (as specified in the table above)
-
Certified chemical fume hood
3.2. Procedure
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and free of clutter. Don all required PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Weighing:
-
Place a piece of weighing paper or a weighing boat on the analytical balance and tare it.
-
Inside the chemical fume hood, carefully use a clean spatula to transfer the desired amount of this compound onto the weighing paper/boat. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolution:
-
Place a beaker or flask containing the appropriate volume of solvent on a magnetic stirrer (if needed) inside the fume hood.
-
Carefully add the weighed this compound to the solvent.
-
If necessary, use a magnetic stir bar to aid dissolution.
-
-
Cleanup:
-
Dispose of the weighing paper/boat and any contaminated materials (e.g., disposable gloves) in a designated hazardous waste container.
-
Wipe down the spatula and the work surface inside the fume hood with an appropriate cleaning agent.
-
-
Post-Handling:
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Application Notes and Protocols: Solubility of 4-Bromoquinoline-6-carboxylic acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromoquinoline-6-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical parameter for its purification, formulation, and application in various chemical processes. This document provides a comprehensive protocol for determining the solubility of this compound in common organic solvents and includes a template for data presentation and essential safety precautions.
Solubility Data
Quantitative solubility data for this compound in a range of common organic solvents is crucial for its effective use. The following table provides a structured format for recording experimentally determined solubility values at a specified temperature. It is recommended to determine the solubility at temperatures relevant to the intended application, such as room temperature (25 °C) and a representative elevated temperature (e.g., 50 °C).
Table 1: Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Alcohols | Methanol | |||
| Ethanol | ||||
| Isopropanol | ||||
| Ketones | Acetone | |||
| Methyl Ethyl Ketone | ||||
| Esters | Ethyl Acetate | |||
| Ethers | Tetrahydrofuran (THF) | |||
| 1,4-Dioxane | ||||
| Halogenated | Dichloromethane (DCM) | |||
| Chloroform | ||||
| Aprotic Polar | Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) | ||||
| Hydrocarbons | Toluene | |||
| Heptane |
Note: This table is intended to be populated with experimental data.
Experimental Protocol: Determination of Equilibrium Solubility
This protocol outlines the gravimetric method for determining the equilibrium solubility of this compound in various organic solvents.
3.1. Materials
-
This compound (CAS: 219763-87-8)
-
Selected organic solvents (analytical grade or higher)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
Pre-weighed sample vials
-
Oven or vacuum oven
3.2. Safety Precautions
-
Always consult the Safety Data Sheet (SDS) for this compound and the specific solvents being used before starting any experimental work.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals inside a well-ventilated fume hood to avoid inhalation of vapors.
-
Dispose of all chemical waste according to institutional and local regulations.
3.3. Experimental Workflow Diagram
Figure 1. Experimental workflow for determining the solubility of this compound.
3.4. Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to shake for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is achieved. Periodically check to confirm that undissolved solid is still present.
-
-
Sampling:
-
After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle for at least 30 minutes.
-
Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a syringe.
-
Attach a 0.22 µm syringe filter to the syringe and dispense the solution into a pre-weighed vial. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact mass of the vial containing the filtered solution.
-
Place the vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial from the final mass of the vial containing the dried residue.
-
The solubility is then calculated by dividing the mass of the dissolved solid by the volume of the aliquot taken.
Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of aliquot (mL))
To express the solubility in mol/L, convert the mass of the residue to moles using the molecular weight of this compound (252.06 g/mol ).
Solubility (mol/L) = (Mass of residue (g) / 252.06 g/mol ) / (Volume of aliquot (L))
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: Solubility of solids in liquids generally increases with temperature. It is important to control the temperature during the experiment.
-
Solvent Polarity: The principle of "like dissolves like" is a good general guideline. The polarity of the solvent will significantly impact the solubility of the polar this compound.
-
Purity of the Compound and Solvent: Impurities can affect the measured solubility. Use high-purity materials for accurate results.
-
pH (for aqueous solutions): As a carboxylic acid, the solubility in aqueous solutions will be highly pH-dependent.
Conclusion
This document provides a standardized protocol for the determination of the solubility of this compound in common organic solvents. Accurate and reproducible solubility data are fundamental for the successful design of synthetic routes, purification methods, and formulation strategies in research and development. Following this protocol will enable researchers to generate reliable data to guide their work with this compound.
Application Notes and Protocols for the Scale-up Synthesis of 4-Bromoquinoline-6-carboxylic Acid
Introduction
4-Bromoquinoline-6-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its efficient and scalable production is therefore of significant interest to researchers and professionals in the field of drug development. These application notes provide a detailed protocol for the scale-up synthesis of this compound, including comprehensive experimental procedures, data summaries, and workflow visualizations. The presented methods are derived from established chemical literature and are intended to guide chemists in the successful synthesis of this important molecule on a larger scale.
Synthesis Pathway Overview
The most common and scalable synthesis of this compound involves a multi-step process. An alternative final step involves the direct hydrolysis of the corresponding methyl ester. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Multi-Step Synthesis
This protocol outlines a comprehensive multi-step synthesis starting from 4-hydroxy-6-quinolinecarbonitrile.
Step 1: Synthesis of 4-chloro-6-quinolinecarbonitrile
-
To a stirred solution of dimethylformamide (DMF, 9 ml), add phosphorus oxychloride (POCl3, 0.518 ml) at 5-7°C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 4-hydroxy-6-quinolinecarbonitrile (860 mg) while maintaining the temperature at 5-7°C and stir for 1 hour.[1]
-
Add 1N sodium hydroxide (18 ml) and continue stirring at room temperature for 10 minutes.[1]
-
Filter the resulting solid and wash with water to obtain a light brown powder.
-
Purify the crude product by silica gel column chromatography (eluent: chloroform/methanol = 50:1) to yield the desired compound.[1]
Step 2: Synthesis of 4-bromo-6-quinolinecarboxylic acid methyl ester
-
To a stirred solution of 4-methoxy-1,6-quinolinecarboxylic acid methyl ester (910 mg) in DMF (7 ml) in an ice bath, add phosphorus tribromide (PBr3, 157 ml).[1]
-
Heat the mixture at 80°C for 3 hours.[1]
-
Add water (50 ml) to the reaction solution and collect the precipitate.
-
Adjust the pH to weakly alkaline with 1N sodium hydroxide solution.
-
Purify the product using silica gel powder chromatography to obtain the desired product as a yellow powder (420 mg).[1]
Step 3: Synthesis of this compound
-
Dissolve 4-bromo-6-quinolinecarboxylic acid methyl ester (6.00 g) in a mixture of methanol (60 ml) and tetrahydrofuran (40 ml).[1]
-
Add 1N sodium hydroxide solution (30 ml) at room temperature and stir for 3 hours.[1]
-
Adjust the pH to 4 by adding 1N hydrochloric acid.[1]
-
Extract the resulting solid with water and diethyl ether to obtain this compound as a white powder (4.65 g).[1]
Protocol 2: Alternative Final Step - Direct Hydrolysis
This protocol provides an alternative final step for the synthesis via direct hydrolysis of the methyl ester.
-
Dissolve 4-bromo-6-quinolinecarboxylic acid methyl ester (6.00 g) in methanol (60 ml) and tetrahydrofuran (40 ml).[1]
-
Add 1N sodium hydroxide solution (30 ml) at room temperature.[1]
-
Stir the mixture for 3 hours.[1]
-
Adjust the pH of the solution to 4 by adding 1N hydrochloric acid.[1]
-
The resulting solid is collected by filtration, washed with water and diethyl ether to yield this compound (4.65 g) as a white powder.[1]
Data Presentation
The following tables summarize the quantitative data for the described synthetic protocols.
Table 1: Reagent Quantities and Yields for Multi-Step Synthesis
| Step | Starting Material | Reagents | Solvent | Product | Yield |
| 1 | 4-hydroxy-6-quinolinecarbonitrile (860 mg) | POCl3 (0.518 ml), DMF (9 ml), 1N NaOH (18 ml) | Chloroform/Methanol (50:1) for purification | 4-chloro-6-quinolinecarbonitrile | Not specified |
| 2 | 4-methoxy-1,6-quinolinecarboxylic acid methyl ester (910 mg) | PBr3 (157 ml), DMF (7 ml), 1N NaOH | Water | 4-bromo-6-quinolinecarboxylic acid methyl ester | 420 mg |
| 3 | 4-bromo-6-quinolinecarboxylic acid methyl ester (6.00 g) | 1N NaOH (30 ml), 1N HCl | Methanol (60 ml), Tetrahydrofuran (40 ml), Diethyl ether | This compound | 4.65 g |
Table 2: Reaction Conditions
| Step | Reaction | Temperature | Time |
| 1 | Chlorination | 5-7°C then Room Temp. | 1.5 hours |
| 2 | Bromination | Ice bath then 80°C | 3 hours |
| 3 | Hydrolysis | Room Temperature | 3 hours |
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression of the multi-step synthesis.
Caption: Logical flow of the multi-step synthesis protocol.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromoquinoline-6-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-bromoquinoline-6-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and improve the yield of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Several synthetic routes are employed for the synthesis of quinoline derivatives, which can be adapted for this compound. The most common methods include the Gould-Jacobs reaction, the Knorr quinoline synthesis, and the Pfitzinger reaction. Another relevant method is the Doebner reaction for the synthesis of quinoline-4-carboxylic acids.[1][2][3][4] The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Q2: I am experiencing low yields in my synthesis. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors. Incomplete reactions, the formation of side products, and degradation of the product are common culprits. For instance, in multi-step syntheses, intermediates may not be carried through to the next step with high purity, leading to cumulative losses. In reactions involving ester hydrolysis to obtain the final carboxylic acid, harsh conditions can lead to side product formation.[5] Specifically, in syntheses starting from a nitrile precursor, incomplete hydrolysis or degradation under harsh acidic conditions can reduce the yield.[6]
Q3: Are there any known side reactions to be aware of during the synthesis?
A3: Yes, several side reactions can occur. In the Pfitzinger reaction, for example, decarboxylation can occur at a faster rate than the desired cyclization, leading to low yields.[5] During ester hydrolysis steps, especially with strong bases and high temperatures, unwanted side products can form.[5] If a nitrile intermediate is involved, it can be hydrolyzed to a carboxamide as an intermediate, and sometimes this conversion is incomplete.[6]
Q4: What are the recommended purification methods for this compound?
A4: Purification of this compound typically involves recrystallization or column chromatography. One documented method involves purifying the crude product using silica gel column chromatography with a chloroform/methanol mixture (e.g., 50:1) as the eluent.[7] Another approach involves adjusting the pH of the solution to precipitate the carboxylic acid, which is then collected by filtration and washed.[7][8]
Troubleshooting Guides
Issue 1: Low Yield in the Final Hydrolysis Step
Symptoms:
-
The final product yield is significantly lower than expected after ester hydrolysis.
-
TLC or HPLC analysis of the crude product shows multiple spots/peaks, indicating the presence of impurities or starting material.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Harsh Reaction Conditions: Strong base (e.g., NaOH) and high temperatures (>60 °C) can lead to the formation of side products.[5] | Try milder hydrolysis conditions. If methyl or ethyl esters are used, consider using a weaker base or performing the reaction at a lower temperature for a longer duration. Alternatively, using BBr3 in dichloromethane at room temperature has been shown to be effective for deprotection with minimal side product formation.[5] |
| Incomplete Reaction: The hydrolysis reaction may not have gone to completion. | Monitor the reaction progress using TLC or HPLC. If the reaction stalls, a slight increase in temperature or the addition of more base may be necessary. Ensure the ester is fully dissolved in the solvent system. |
| Product Degradation: The quinoline core may be sensitive to the reaction conditions. | Analyze the crude mixture by LC-MS to identify potential degradation products. If degradation is confirmed, explore alternative, milder hydrolysis methods. |
Issue 2: Difficulty in the Cyclization Step (e.g., Gould-Jacobs or Pfitzinger Reaction)
Symptoms:
-
Low yield of the cyclized quinoline intermediate.
-
Presence of a significant amount of unreacted starting materials or linear intermediates.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Cyclization Temperature: High temperatures are often required for the thermal cyclization step in the Gould-Jacobs reaction. | Ensure the reaction temperature is high enough for cyclization. High-boiling solvents like diphenyl ether are often used to achieve the necessary temperatures (e.g., 250 °C).[7] |
| Side Reactions: In the Pfitzinger reaction, unwanted decarboxylation can compete with the desired cyclization.[5] | To avoid decarboxylation, consider modifying the substrate or reaction conditions. For example, replacing an ortho-lithiating pivaloyl amide group with a Boc carbamate has been used to prevent this side reaction.[5] |
| Catalyst Issues: In acid-catalyzed reactions like the Knorr synthesis, the choice and concentration of the acid catalyst are crucial. | Optimize the acid catalyst. Polyphosphoric acid (PPA) or sulfuric acid are commonly used.[1] The amount of catalyst should be carefully controlled to avoid degradation of the starting materials. |
Data Presentation
Table 1: Comparison of Reported Yields for Key Synthetic Steps
| Step | Starting Material | Reagents | Product | Yield (%) | Reference |
| Cyclization | 5-(4-cyanophenylamino)methylene-1,2,2-trimethyl-1,3-dioxane-4,6-dione | Biphenyl, Diphenyl ether, 250 °C | 4-hydroxy-6-quinolinecarbonitrile | ~57% | [7] |
| Chlorination | 4-hydroxy-6-quinolinecarbonitrile | POCl3, DMF | 4-chloro-6-quinolinecarbonitrile | Not specified | [7] |
| Hydrolysis | 4-bromo-6-quinolinecarboxylic acid methyl ester | 1N NaOH, Methanol, THF | This compound | ~77.5% | [7] |
| Decarboxylation | 6-bromo-4-hydroxy-3-quinoline carboxylic acid | Diphenyl ether, reflux | 6-bromoquinolin-4(1H)-one | 96% | [8] |
Experimental Protocols
Protocol 1: Synthesis via Hydrolysis of 4-bromo-6-quinolinecarboxylic acid methyl ester
This protocol is based on a documented procedure.[7]
-
Dissolution: Dissolve 4-bromo-6-quinolinecarboxylic acid methyl ester (e.g., 6.00g) in a mixture of methanol (60ml) and tetrahydrofuran (40ml).
-
Hydrolysis: Add 1N sodium hydroxide solution (30ml) to the solution at room temperature.
-
Reaction: Stir the mixture for 3 hours at room temperature. Monitor the reaction progress by TLC.
-
Acidification: After the reaction is complete, adjust the pH to 4 by adding 1N hydrochloric acid.
-
Extraction and Isolation: Extract the resulting solid with water and ethyl ether.
-
Drying: Collect the solid product, which is this compound (e.g., 4.65g).
Protocol 2: Synthesis of 6-bromoquinolin-4(1H)-one via Decarboxylation
This protocol is based on a patented method.[8]
-
Reaction Setup: Add 6-bromo-4-hydroxy-3-quinoline carboxylic acid (e.g., 2.5g) to diphenyl ether (30mL) in a round-bottom flask.
-
Heating: Heat the reaction mixture to reflux for 1 hour.
-
Precipitation: After cooling, pour the reaction solution into n-hexane (200mL).
-
Isolation: Filter the mixture and wash the solid with n-hexane.
-
Drying: Dry the collected white solid product, 6-bromoquinolin-4(1H)-one (e.g., 2.0g).
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A troubleshooting flowchart for addressing low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4-Bromoquinoline-6-carboxylic Acid by Chromatography
Welcome to the technical support center for the purification of 4-Bromoquinoline-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for the chromatographic purification of crude this compound?
A1: For preparative scale purification, silica gel column chromatography is a common and effective method. A suggested starting eluent system is a mixture of chloroform and methanol, for instance in a 50:1 ratio.[1] For analytical purposes and smaller scale purifications, High-Performance Liquid Chromatography (HPLC) is recommended.
Q2: What type of HPLC method is suitable for analyzing the purity of this compound?
A2: A reversed-phase HPLC (RP-HPLC) method is generally suitable for quinoline carboxylic acid derivatives. This typically involves a C18 stationary phase and a mobile phase gradient of water and acetonitrile, with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the carboxylic acid.
Q3: My this compound is showing poor peak shape (tailing) in HPLC. How can I improve it?
A3: Peak tailing for acidic compounds like this compound is often due to interactions with the stationary phase. To mitigate this, ensure your mobile phase is sufficiently acidic (e.g., by adding 0.1% TFA or formic acid) to suppress the ionization of the carboxylic acid group. Using a high-purity, end-capped silica column can also minimize these secondary interactions.
Q4: What are some common impurities I might encounter, and how can I separate them?
A4: Impurities can arise from unreacted starting materials or side-products from the synthesis. For instance, in a Doebner-von Miller type synthesis, you might encounter starting anilines or carbonyl compounds. These are typically less polar than the desired carboxylic acid and should elute earlier in normal-phase chromatography. Dihydroquinoline intermediates are also possible, which are closer in polarity and may require optimization of the gradient for separation.
Q5: Can I use recrystallization to purify crude this compound?
A5: Yes, recrystallization can be an effective purification method, either as a standalone technique or in conjunction with chromatography. The choice of solvent is critical and should be determined experimentally. Common solvents for recrystallizing quinoline derivatives include ethanol and ethyl acetate, or solvent mixtures like hexane/ethyl acetate.[2]
Troubleshooting Guides
Silica Gel Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | Product is too strongly adsorbed to the silica gel: The carboxylic acid and quinoline nitrogen can interact strongly with the acidic silica. | - Gradually increase the polarity of the eluent by adding more methanol. - Consider adding a small amount of acetic or formic acid to the eluent to reduce strong interactions. |
| Product is co-eluting with impurities: Impurities have similar polarity to the product. | - Use a shallower solvent gradient to improve separation. - Try a different solvent system, for example, dichloromethane/methanol or ethyl acetate/hexanes. | |
| Improper column packing: Channeling in the silica gel bed leads to poor separation. | - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. | |
| Product Elutes Too Quickly or Too Slowly | Incorrect solvent polarity: The eluent is either too strong or too weak. | - Perform Thin Layer Chromatography (TLC) first to determine an optimal solvent system that gives the target compound an Rf value of approximately 0.3-0.4. |
| Streaking of the Product Band | Poor solubility of the crude material in the eluent: The compound is precipitating on the column. | - Dissolve the crude product in a minimal amount of a stronger solvent (like methanol or DMF) and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and dry-load it onto the column. |
| Compound is interacting with the acidic silica: The basic nitrogen of the quinoline and the carboxylic acid can cause streaking. | - Add a small percentage of a volatile acid (e.g., 0.5% acetic acid) to the mobile phase to improve the elution profile. |
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| "Oiling Out" (Product separates as an oil, not crystals) | Solution is supersaturated, or the cooling rate is too fast. | - Re-heat the solution to re-dissolve the oil. - Add a small amount of a solvent in which the compound is more soluble. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| No Crystals Form Upon Cooling | Solution is not saturated, or nucleation is slow. | - Reduce the volume of the solvent by gentle heating. - Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. - Add a seed crystal of the pure compound. |
| Colored Crystals | Presence of colored impurities. | - After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. - Perform a hot filtration to remove the charcoal before allowing the solution to cool.[2] |
Experimental Protocols
Protocol 1: Preparative Silica Gel Flash Chromatography
This protocol is a general guideline for the purification of multi-gram quantities of crude this compound.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol or a mixture of chloroform and methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., chloroform/methanol, dichloromethane/methanol, ethyl acetate/hexanes with a small amount of acetic acid) to find a system that provides good separation of the desired product from impurities, aiming for an Rf of ~0.3 for the product.
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed without cracks or air bubbles.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., methanol).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin elution with the starting solvent system determined by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
Collect fractions and monitor their composition by TLC.
-
-
Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: Workflow for silica gel chromatography purification.
Caption: Decision tree for troubleshooting chromatography issues.
References
Recrystallization solvent for 4-Bromoquinoline-6-carboxylic acid
Technical Support Center: 4-Bromoquinoline-6-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals with the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a suitable recrystallization solvent for this compound?
A direct recrystallization solvent for this compound is not extensively documented in publicly available literature. However, based on the compound's structure, which includes a carboxylic acid and a bromoquinoline core, several solvents and solvent systems can be proposed as starting points for optimization. For carboxylic acids, polar solvents are generally good candidates.[1] Common choices for bromoquinoline derivatives include ethanol, ethyl acetate, or mixtures containing hexanes.[2]
Q2: How do I select the best solvent if no specific procedure is available?
The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[2][3] A systematic approach to solvent screening is recommended. Start with small-scale solubility tests in a variety of solvents with different polarities. A rule of thumb is that solvents containing similar functional groups to the compound of interest often work well.[1] For this compound, solvents like ethanol, methanol, or even water could be effective.[1]
Q3: My compound "oils out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To address this, you can try lowering the temperature at which the solution becomes saturated by adding more solvent or by using a lower-boiling point solvent system.
Q4: The recrystallized solid is still colored. How can I remove colored impurities?
Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal.[2] After adding the charcoal, the solution should be heated to boiling for a few minutes to allow the impurities to adsorb onto the charcoal surface. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.[2]
Q5: No crystals are forming, even after the solution has cooled. What are the next steps?
If crystals do not form, it may be because the solution is not sufficiently saturated or the compound is too soluble in the chosen solvent at low temperatures.[2] You can try to induce crystallization by:
-
Scratching the inside of the flask with a glass rod to create nucleation sites.
-
Seeding the solution with a small crystal of the pure compound.
-
Evaporating some of the solvent to increase the concentration of the solute.[2]
-
Placing the flask in an ice bath to further reduce the solubility.[2]
Data Presentation
Table 1: Potential Solvents for Recrystallization Screening of this compound
| Solvent/Solvent System | Rationale | Potential Issues |
| Ethanol / Methanol | Carboxylic acids often have good solubility in alcohols.[1] | The compound might be too soluble even at low temperatures. |
| Ethyl Acetate | A common solvent for recrystallizing bromoquinoline derivatives.[2] | May need to be used in a solvent system with a non-polar solvent. |
| Ethanol / Water | The addition of water can decrease the solubility of the compound at lower temperatures. | Finding the optimal ratio can be time-consuming. |
| Ethyl Acetate / Hexanes | A common solvent system for bromoquinoline derivatives.[2] | The compound may oil out if the polarity change is too drastic. |
| n-Heptane | Used for the recrystallization of the related 6-bromo-4-chloroquinoline.[4] | Likely too non-polar on its own, but could be used as an anti-solvent. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. An ideal solvent will show low solubility at room temperature and high solubility at its boiling point.[2][3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected hot solvent.[3] Heat the mixture while stirring until the solid is completely dissolved. Add more hot solvent in small portions if necessary.[2][3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove any insoluble impurities or activated charcoal.[2]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should occur during this time. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[2][3]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.[2]
-
Drying: Dry the purified crystals, for example, in a vacuum oven, until all the solvent has evaporated.[2]
Mandatory Visualization
Caption: Troubleshooting workflow for recrystallization.
References
Pfitzinger Quinoline Synthesis: Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the Pfitzinger quinoline synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help diagnose and resolve experimental problems.
Q1: My reaction is producing a significant amount of dark, intractable tar, making product isolation difficult. What is the primary cause of this?
A1: Tar formation is one of the most common issues in the Pfitzinger synthesis. It is primarily caused by the self-condensation of the carbonyl reactant (an aldol condensation) under the strongly basic and high-temperature conditions of the reaction.[1][2] Certain carbonyl compounds, particularly those prone to enolization, are more susceptible to this side reaction. For example, substrates like biacetyl are known to almost exclusively form tars.[3]
Q2: I am observing a low yield of my desired quinoline-4-carboxylic acid, and I can recover a substantial amount of unreacted isatin. What are the likely reasons for this incomplete reaction?
A2: Recovering unreacted isatin points to an incomplete reaction. Several factors can contribute to this:
-
Insufficient Reaction Time or Temperature: Some Pfitzinger reactions require prolonged heating (reflux) to proceed to completion.
-
Suboptimal Reagent Addition: If the carbonyl compound is added before the complete base-catalyzed ring-opening of isatin, the reaction may not proceed efficiently.[3]
-
Stoichiometry Issues: An insufficient amount of the carbonyl compound can lead to unreacted isatin.
Q3: How can I minimize tar formation and improve the yield of the desired product?
A3: Optimizing the reaction conditions is crucial. Here are several strategies to mitigate side reactions:
-
Modified Reagent Addition: First, dissolve the isatin in the strong base (e.g., aqueous KOH) and stir until the color changes from orange to pale yellow, indicating the opening of the lactam ring to form the potassium salt of isatinic acid. Then, add the carbonyl compound to this solution. This modified procedure can significantly enhance yields and reduce the formation of tars.[3]
-
Temperature Control: Avoid excessively high temperatures. For sensitive carbonyl substrates, conducting the reaction at a lower temperature (e.g., room temperature to 40°C) for a longer duration can favor the desired quinoline formation over decomposition and self-condensation pathways.[3]
-
Use of an Excess of the Carbonyl Compound: To drive the reaction to completion and ensure full consumption of isatin, using a molar excess of the carbonyl reactant can be beneficial.
-
Substrate Proxies: For highly reactive carbonyl compounds like biacetyl that readily form tars, consider using a more stable proxy reagent such as 3-hydroxybutanone (acetoin) or 3-chlorobutanone.[3]
Q4: Can this reaction be performed under milder conditions?
A4: Yes, modifications to the classical Pfitzinger reaction have been developed to employ milder conditions. For instance, microwave-assisted synthesis has been shown to reduce reaction times significantly. The use of alternative catalysts and solvent systems is also an area of ongoing research to make the reaction more environmentally friendly and to improve yields.[4]
Data on Reaction Yields
While specific quantitative data on side product yields are scarce, the yield of the desired quinoline-4-carboxylic acid is a good indicator of the prevalence of side reactions. The following table summarizes reported yields for the synthesis of various quinoline-4-carboxylic acids under different conditions.
| Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Acetone | KOH | Ethanol/Water | 8 | 80 | |
| Butanone | NaOH | Water | 8 | 84-89 | [3] |
| Diethyl oxaloacetate | NaOH | Water | >48 (at RT) | Low | [3] |
Experimental Protocol to Minimize Side Products
This protocol incorporates best practices to reduce the formation of tars and other side products.
Materials:
-
Isatin (or a substituted derivative)
-
Carbonyl compound (with an α-methylene group)
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Water
-
Hydrochloric Acid (HCl) or Acetic Acid (for acidification)
-
Diethyl ether (for extraction of impurities)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare the basic solution by dissolving potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).
-
To this basic solution, add isatin (0.07 mol). Stir the mixture at room temperature for approximately 1 hour, or until the characteristic color change from orange/purple to brown/pale yellow is observed. This indicates the formation of the potassium salt of isatinic acid through the hydrolysis of the amide bond.[3]
-
Once the isatin ring is opened, add the carbonyl compound (0.07-0.15 mol) to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux (for ethanol, this is approximately 79°C) and maintain this temperature for 24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the ethanol by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid product.
-
Wash the aqueous solution with diethyl ether to extract any unreacted carbonyl compound and other non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify it with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically at a pH of 4-5).
-
Collect the solid product by vacuum filtration, wash it with cold water, and dry it in a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Pfitzinger Synthesis and Side Reaction Pathway
The following diagram illustrates the main reaction pathway of the Pfitzinger synthesis and the point at which the common side reaction, the aldol condensation of the carbonyl compound, diverges.
Caption: Pfitzinger synthesis pathway and competing aldol condensation side reaction.
References
Technical Support Center: Purification of 4-Bromoquinoline-6-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of impurities from 4-Bromoquinoline-6-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in crude this compound often originate from the synthetic route used. These can include:
-
Unreacted Starting Materials: Such as 4-bromoaniline and its derivatives.
-
Intermediates: Depending on the synthesis path, intermediates like 4-hydroxy-6-quinolinecarbonitrile or the methyl ester of the target compound (4-bromo-6-quinolinecarboxylic acid methyl ester) may be present.
-
Reagents and By-products: Residual reagents from chlorination or bromination steps (e.g., phosphorus oxychloride, phosphorus tribromide) and their by-products can also be impurities.
-
Side-reaction Products: Unintended products from side reactions that may occur during the synthesis.
Q2: What are the most effective methods for purifying this compound?
A2: The most common and effective purification methods for this compound are recrystallization and silica gel column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity and yield.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be reliably determined using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the purity of the compound and detecting trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired compound and identify the presence of impurities by comparing the spectra to a reference.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for identifying the molecular weights of the main compound and any impurities.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.
Problem 1: Low yield after recrystallization.
-
Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?
-
Answer: Low recrystallization yield is a common issue. Consider the following troubleshooting steps:
-
Solvent Selection: Ensure you are using an appropriate solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, solvents like ethanol, or mixtures such as ethanol/hexanes, can be effective.[1]
-
Solvent Volume: Use the minimum amount of hot solvent required to dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Precipitation from Mother Liquor: If a substantial amount of product remains in the mother liquor, you can try to recover it by concentrating the solution and allowing it to crystallize again.
-
Problem 2: The purified product is still colored.
-
Question: My this compound is supposed to be a white or pale-yellow powder, but it has a noticeable color even after purification. How can I remove the colored impurities?
-
Answer: Colored impurities can often be removed by treating the solution with activated charcoal during recrystallization.
-
Procedure: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-5% by weight of the solute) and boil the solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Hot Filtration: Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be cautious as the solution can cool rapidly during this step, leading to premature crystallization. Using a pre-heated funnel can help prevent this.
-
Problem 3: The compound is not crystallizing from the solution.
-
Question: I have dissolved my compound in a hot solvent, but no crystals are forming upon cooling. What should I do?
-
Answer: Failure to crystallize can be due to several factors:
-
Supersaturation: The solution may not be sufficiently concentrated. Try evaporating some of the solvent to increase the concentration of the solute.
-
Nucleation: Crystal formation requires nucleation sites. You can induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of the pure compound to the solution.
-
-
Inappropriate Solvent: The compound might be too soluble in the chosen solvent even at low temperatures. In this case, you may need to try a different solvent or a solvent mixture.
-
Problem 4: The compound appears to be degrading on the silica gel column.
-
Question: When I try to purify my compound using silica gel chromatography, I observe streaking on the TLC plate and recover a mixture of products. What could be the cause?
-
Answer: this compound, being an acidic compound, can sometimes interact strongly with the acidic silica gel, leading to poor separation or even degradation.
-
Deactivating the Silica Gel: You can try neutralizing the silica gel by preparing a slurry with a small amount of a base like triethylamine in your eluent before packing the column.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as neutral alumina.
-
Choice of Eluent: A common eluent for similar compounds is a mixture of chloroform and methanol (e.g., 50:1).[2] You may need to optimize the polarity of your eluent system.
-
Data Presentation
The following table provides a summary of expected outcomes for different purification methods for this compound, based on typical results for similar compounds.
| Purification Method | Initial Purity (Typical) | Final Purity (Expected) | Yield (Expected) | Notes |
| Recrystallization | ~85-90% | >98% | 70-85% | Effective for removing small amounts of impurities. Yield can be lower if the compound has significant solubility in the cold solvent. |
| - Solvent: Ethanol | A good general-purpose solvent for many quinoline derivatives. | |||
| - Solvent: DMF/Water | Can be effective for compounds that are highly soluble in DMF but insoluble in water. | |||
| Silica Gel Chromatography | 70-90% | >99% | 60-80% | Highly effective for separating mixtures with multiple components or impurities with similar polarity to the product. Yield can be affected by compound loss on the column. |
| - Eluent: Chloroform/Methanol | The ratio can be adjusted to optimize the separation based on TLC analysis. A 50:1 ratio is a good starting point.[2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent (e.g., ethanol). The ideal solvent should dissolve the compound when hot and have low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, place the flask in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying to remove any remaining solvent.
Protocol 2: Silica Gel Column Chromatography of this compound
-
Eluent Selection: Based on Thin Layer Chromatography (TLC) analysis, select a solvent system that provides good separation of the desired compound from its impurities. A mixture of chloroform and methanol (e.g., 50:1) is a good starting point.[2] The ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a more polar solvent if necessary, followed by addition of silica gel and evaporation to create a dry powder). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to begin the separation.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Experimental workflows for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Optimizing 4-Bromoquinoline-6-carboxylic acid Cyclization
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working on the intramolecular cyclization of 4-bromoquinoline-6-carboxylic acid, likely proceeding via an intramolecular Friedel-Crafts acylation to form a tricyclic acridone-like system.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of cyclizing this compound?
The intramolecular cyclization of this compound is typically performed to synthesize a rigid, planar tricyclic heterocyclic system. This core structure is common in compounds of medicinal interest. The reaction is a form of electrophilic aromatic substitution, where the carboxylic acid is converted into an acylium ion electrophile that attacks the quinoline ring system to form a new six-membered ring.
Q2: What are the common catalysts and reagents used for this type of intramolecular cyclization?
This reaction is a type of Friedel-Crafts acylation, which requires a strong acid to facilitate the formation of the acylium ion intermediate.[1][2] Common reagents include:
-
Polyphosphoric Acid (PPA): Acts as both a catalyst and a solvent and is effective for promoting intramolecular acylations.
-
Eaton's Reagent: A solution of phosphorus pentoxide in methanesulfonic acid, which is a powerful dehydrating agent and acid catalyst.[3]
-
Strong Lewis Acids: Traditional Lewis acids like aluminum chloride (AlCl₃) can be used, though they can be aggressive and moisture-sensitive.[1][4]
-
Concentrated Sulfuric Acid: Can be used, often at elevated temperatures.
Q3: How does temperature typically affect the reaction outcome?
Temperature is a critical parameter. Intramolecular cyclizations often require elevated temperatures to overcome the activation energy for the ring closure.[5] However, excessively high temperatures can lead to side reactions and decomposition, reducing the overall yield and purity of the product.[6] Optimal temperature is a balance between achieving a reasonable reaction rate and minimizing byproduct formation. Some Friedel-Crafts reactions show significantly increased reactivity at the boiling point of the solvent without affecting selectivity.[7]
Q4: What are the potential side reactions to be aware of?
Several side reactions can compete with the desired intramolecular cyclization:
-
Intermolecular Polymerization: At high concentrations, the acylium ion of one molecule can react with the aromatic ring of another, leading to oligomers or polymers instead of the cyclic product.[6][8]
-
Deactivation of the Quinoline Ring: The nitrogen atom in the quinoline ring is a Lewis base and can be protonated by the strong acid catalyst or coordinate to a Lewis acid.[9] This places a positive charge on the heterocyclic ring, deactivating it towards further electrophilic attack and hindering the cyclization.
-
Rearrangement: While the acylium ion is resonance-stabilized and less prone to rearrangement than carbocations in Friedel-Crafts alkylations, harsh conditions could potentially lead to unexpected products.[1][4]
Troubleshooting Guide
This guide addresses common issues encountered during the cyclization of this compound.
Problem: Low or No Product Yield
Q: I am observing very low conversion of my starting material. What are the likely causes and solutions?
A: Low yield is a common issue that can stem from several factors related to catalysts, reaction conditions, and the substrate itself.
| Possible Cause | Recommended Solution |
| 1. Inactive or Insufficient Catalyst | The strong acids used (PPA, Eaton's Reagent, AlCl₃) are often hygroscopic. Ensure the catalyst is fresh and anhydrous.[1] Consider increasing the catalyst loading. |
| 2. Suboptimal Reaction Temperature | The reaction may have a high activation energy. Incrementally increase the reaction temperature (e.g., in 10-20 °C steps) while monitoring the reaction by TLC or LC-MS.[5][6] Conversely, if decomposition is observed, the temperature may be too high. |
| 3. Intermolecular Side Reactions | High concentrations favor intermolecular reactions.[8] Perform the reaction under high-dilution conditions by adding the substrate slowly to a large volume of the acidic medium.[6] |
| 4. Substrate Deactivation | The quinoline nitrogen may be complexing with the acid catalyst, deactivating the ring.[9] This is an inherent challenge. Using a stronger acid system like Eaton's reagent or PPA at higher temperatures may be necessary to force the reaction to proceed. |
Problem: Formation of Multiple Products or Significant Impurities
Q: My reaction produces the desired product, but it is contaminated with several byproducts. How can I improve the selectivity?
A: The formation of multiple products often points to issues with temperature control or reaction time.
| Possible Cause | Recommended Solution |
| 1. Thermal Decomposition | The starting material or product may be unstable at the reaction temperature. Reduce the temperature and accept a longer reaction time. Monitor the reaction progress closely and stop it once the starting material is consumed to prevent product degradation. |
| 2. Insufficient Ring Deactivation | Unlike typical Friedel-Crafts acylations where the product is deactivated, the resulting tricyclic ketone may still be reactive under harsh conditions.[2][4] This is less common but possible. Optimizing for the shortest possible reaction time is crucial. |
| 3. Unidentified Side Reactions | Characterize the major byproducts if possible. This can provide insight into the competing reaction pathways (e.g., sulfonation if using H₂SO₄, intermolecular products). Adjust the reaction conditions (catalyst, temperature, concentration) to disfavor these pathways. |
Data Summary: Temperature Optimization
Optimizing temperature is crucial for balancing reaction rate and selectivity. The following table provides suggested starting points and ranges for common catalytic systems.
| Catalyst System | Starting Temperature | Optimization Range | Key Considerations |
| Polyphosphoric Acid (PPA) | 100 °C | 80 °C - 160 °C | PPA becomes viscous at lower temperatures. Vigorous stirring is essential. A common temperature for similar cyclizations is 100°C. |
| Eaton's Reagent | 35 °C | 25 °C - 80 °C | Highly effective at lower temperatures compared to PPA.[3] Can be more aggressive; start at lower temperatures to avoid charring. |
| Conc. H₂SO₄ | 80 °C | 60 °C - 120 °C | Potential for sulfonation as a side reaction at higher temperatures. |
| AlCl₃ in Solvent | 80 °C (e.g., refluxing DCE) | 25 °C - 100 °C | Requires a non-reactive, high-boiling solvent. Strict anhydrous conditions are critical. Reactivity can increase significantly at the solvent's boiling point.[7] |
Experimental Protocols
Representative Protocol: Cyclization using Polyphosphoric Acid (PPA)
This protocol provides a general methodology for the intramolecular Friedel-Crafts acylation of this compound.
Materials:
-
This compound
-
Polyphosphoric Acid (PPA)
-
Ice water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a mechanical stirrer and a heating mantle with temperature control.
Procedure:
-
Place polyphosphoric acid (approx. 10-20 times the weight of the substrate) into the round-bottom flask.
-
Begin vigorous mechanical stirring and heat the PPA to the desired starting temperature (e.g., 100 °C).
-
Once the temperature is stable, add the this compound to the hot PPA in one portion.
-
Maintain the reaction mixture at the set temperature with continued stirring for a predetermined time (e.g., 1-4 hours).
-
Monitor the reaction progress by periodically taking a small aliquot, quenching it in ice water, neutralizing, extracting, and analyzing by TLC or LC-MS.
-
Upon completion, allow the reaction mixture to cool slightly (to ~60-70 °C) and then very carefully and slowly pour it into a beaker containing a large amount of crushed ice and water with vigorous stirring. This quenching step is highly exothermic.
-
A precipitate of the crude product should form. Continue stirring until all the PPA is hydrolyzed and the ice has melted.
-
Neutralize the acidic aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.
-
Collect the solid product by vacuum filtration, washing thoroughly with water. Alternatively, if the product is soluble, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Dry the collected solid or the combined organic extracts (over MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for PPA-mediated cyclization.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for optimizing low reaction yield.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. quora.com [quora.com]
Troubleshooting low conversion in 4-Bromoquinoline-6-carboxylic acid reactions
Welcome to the technical support center for the synthesis of 4-Bromoquinoline-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and improving reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: My overall yield for the multi-step synthesis of this compound is consistently low. Where should I start troubleshooting?
A1: Low overall yield in a multi-step synthesis can be due to suboptimal conditions in one or more steps. A logical troubleshooting workflow is essential. First, analyze the yield and purity of the intermediate at each stage. This will help pinpoint the problematic step. Common issues include incomplete reactions, formation of side products, and degradation of intermediates. It is crucial to ensure all reagents are pure and anhydrous, especially in steps sensitive to moisture.
Q2: I am experiencing a low yield in the final hydrolysis step of 4-bromo-6-quinolinecarboxylic acid methyl ester to this compound. What are the likely causes and solutions?
A2: Low yield in the final hydrolysis step is often due to incomplete saponification or issues during workup.
-
Incomplete Reaction: Ensure a sufficient excess of the base (e.g., 1N sodium hydroxide) is used to drive the reaction to completion. The reaction time is also critical; stir for at least 3 hours at room temperature.[1]
-
Precipitation Issues: After acidification with 1N hydrochloric acid to a pH of 4, the product should precipitate.[1] If precipitation is poor, it could be due to the product remaining dissolved in the solvent mixture. Try cooling the mixture in an ice bath to encourage precipitation.
-
Extraction Problems: During the workup, ensure efficient extraction of the product. If the product has partial solubility in the aqueous layer, multiple extractions with an appropriate organic solvent may be necessary.
Q3: My cyclization step to form the quinoline ring is producing a significant amount of tar-like byproducts. How can I minimize this?
A3: Tar formation is a common issue in quinoline synthesis, often caused by harsh reaction conditions.
-
Temperature Control: Many quinoline cyclizations require high temperatures, but excessive heat can lead to polymerization and decomposition.[2][3] For instance, in a Gould-Jacobs type reaction, the cyclization of an aniline derivative is often performed at high temperatures (e.g., 250°C in diphenyl ether).[1] Carefully control the temperature and heating rate to avoid overheating.
-
Moderating Agents: In Skraup-type syntheses, which are notoriously exothermic, the use of a moderating agent like ferrous sulfate (FeSO₄) can help control the reaction's vigor and reduce charring.[3][4]
-
Purity of Starting Materials: Impurities in the starting aniline or other reactants can act as catalysts for polymerization. Ensure high purity of all starting materials.
Q4: The conversion of 4-hydroxy-6-quinolinecarbonitrile to 4-chloro-6-quinolinecarbonitrile with phosphorus oxychloride (POCl₃) is inefficient. How can I improve this step?
A4: This chlorination step can be challenging. Here are some key parameters to check:
-
Reagent Activity: Phosphorus oxychloride can degrade over time. Use a fresh or properly stored bottle of POCl₃.
-
Reaction Temperature and Time: The reaction often requires heating. A typical procedure involves refluxing the mixture for several hours.[5][6] Ensure the reaction is heated for a sufficient duration to go to completion.
-
Use of a Catalyst/Solvent: In some cases, the reaction is performed in the presence of a high-boiling solvent like toluene or with a catalytic amount of DMF.[1][5] The Vilsmeier-Haack reagent, formed in situ from POCl₃ and DMF, can be a more effective chlorinating agent.[1]
Experimental Protocols
Below are detailed methodologies for key synthetic steps.
Protocol 1: Hydrolysis of 4-bromo-6-quinolinecarboxylic acid methyl ester [1]
-
Dissolution: Dissolve 4-bromo-6-quinolinecarboxylic acid methyl ester (e.g., 6.00 g) in a mixture of methanol (60 ml) and tetrahydrofuran (40 ml).
-
Saponification: Add 1N sodium hydroxide solution (30 ml) to the solution at room temperature.
-
Reaction: Stir the mixture vigorously for 3 hours.
-
Acidification: Adjust the pH of the solution to 4 by the dropwise addition of 1N hydrochloric acid.
-
Isolation: Collect the resulting solid precipitate by filtration.
-
Purification: Wash the solid with water and diethyl ether to obtain the final product, this compound.
Protocol 2: Chlorination of 6-bromoquinolin-4-ol [6]
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 6-bromoquinolin-4-ol (e.g., 2.023 g, 0.009 mol).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 25 mL) dropwise to the flask. Add two drops of DMF.
-
Reaction: Stir the mixture at room temperature for 5 minutes, then heat to reflux at 110°C for 3 hours.
-
Workup: Cool the reaction mixture and remove the excess POCl₃ by distillation under reduced pressure.
-
Quenching: Slowly and carefully pour the remaining oil into ice water with stirring for 30 minutes.
-
Neutralization: Adjust the pH of the aqueous solution to 5-6 with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with dichloromethane.
-
Purification: Wash the combined organic layers twice with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-bromo-4-chloroquinoline.
Data Presentation
Table 1: Comparison of Reported Yields for Key Synthetic Steps
| Step | Starting Material | Product | Reagents/Conditions | Yield | Reference |
| Cyclization | 4-bromoaniline and diethyl ethoxymethylenemalonate | Diethyl 2-((4-bromophenyl)amino)methylenemalonate | Reflux | 82% | [5] |
| Thermal Cyclization & Saponification | Diethyl 2-((4-bromophenyl)amino)methylenemalonate | 6-bromo-4-hydroxyquinoline-3-carboxylic acid | 1. Diphenyl ether, reflux2. 10% NaOH, reflux | 61% (step 1)96% (step 2) | [5] |
| Decarboxylation | 6-bromo-4-hydroxyquinoline-3-carboxylic acid | 6-bromoquinolin-4(1H)-one | Diphenyl ether, reflux | 96% | [5] |
| Chlorination | 6-bromoquinolin-4(1H)-one | 6-bromo-4-chloroquinoline | POCl₃, reflux | 81% | [6] |
| Hydrolysis | 4-bromo-6-quinolinecarboxylic acid methyl ester | This compound | 1N NaOH, MeOH/THF, rt | ~82% (calculated from molar equivalents) | [1] |
Visualizations
Experimental Workflow: Synthesis of this compound
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 6. atlantis-press.com [atlantis-press.com]
Technical Support Center: Alternative Catalysts for Quinoline-4-Carboxylic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of quinoline-4-carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of alternative catalysts in this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts over traditional methods like the Skraup or Doebner-von Miller reactions?
A1: Traditional methods for quinoline synthesis often require harsh conditions, such as high temperatures and strong acids, which can lead to low yields, significant tar formation, and limited functional group tolerance.[1][2] Alternative catalysts, including Lewis acids, Brønsted acids, and various heterogeneous catalysts, offer several advantages such as milder reaction conditions, shorter reaction times, higher yields, and improved substrate scope, particularly for anilines with electron-withdrawing groups which are often problematic in conventional Doebner reactions.[1][3]
Q2: Microwave irradiation is frequently mentioned in conjunction with these alternative catalysts. What is its primary role?
A2: Microwave irradiation serves to significantly accelerate the reaction, often reducing reaction times from hours to minutes.[4] This rapid heating can lead to higher yields and cleaner reaction profiles by minimizing the formation of side products. For instance, a p-TSA catalyzed synthesis of quinoline-4-carboxylic acid derivatives required 3 hours to overnight under conventional heating, but only 3-4 minutes with microwave assistance.[4]
Q3: Are there any "green" or environmentally friendly catalytic options for this synthesis?
A3: Yes, several approaches align with the principles of green chemistry. Using water as a solvent, employing recyclable catalysts like sulfamic acid or p-sulfonic acid calixarene, and utilizing solvent-free conditions with microwave irradiation are all examples of greener alternatives. Ytterbium perfluorooctanoate [Yb(PFO)3] has been shown to be an efficient and recyclable catalyst for the Doebner reaction in water.[5][6][7]
Q4: Can these alternative catalysts be used for large-scale synthesis?
A4: Some of these methods show promise for scale-up. For example, a Doebner hydrogen-transfer reaction using BF3·THF as a catalyst was successfully scaled up to produce 371g of a quinoline-4-carboxylic acid derivative in 82% yield, which is comparable to the small-scale reaction.[3]
Troubleshooting Guides
Lewis Acid Catalysis (e.g., BF₃·THF, InCl₃, Yb(OTf)₃)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | - Substrate Reactivity: Anilines with strong electron-withdrawing groups can be less reactive.[1][3] - Catalyst Deactivation: Moisture can deactivate the Lewis acid catalyst. - Suboptimal Solvent: The choice of solvent can significantly impact the reaction outcome.[3][8] | - Increase the reaction temperature or prolong the reaction time for less reactive substrates. - Ensure all reactants and solvents are anhydrous. - Screen different solvents. Acetonitrile (MeCN) has been found to be effective in BF₃·THF catalyzed reactions.[3][8] |
| Formation of Side Products | - Polymerization: Acid-catalyzed polymerization of the aldehyde or pyruvic acid can occur.[1] - Formation of Benzylamine Byproduct: In the BF₃·THF catalyzed Doebner reaction, a benzylamine byproduct can form.[3] | - Consider the slow, dropwise addition of pyruvic acid to the reaction mixture.[2] - Optimize the stoichiometry of the reactants. A slight excess of the aniline and aldehyde may be beneficial.[3] |
| Difficulty in Product Isolation | - Product Solubility: The product may be highly soluble in the reaction solvent or form a complex with the catalyst. | - After quenching the reaction, adjust the pH to ensure the carboxylic acid is in its neutral form for extraction. - If the product precipitates, it can be collected by filtration. |
Brønsted Acid Catalysis (e.g., p-TSA, Sulfamic Acid)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Reaction | - Insufficient Catalyst Loading: The amount of catalyst may not be optimal. - Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate. | - Optimize the catalyst loading. For sulfamic acid, 3 mol% has been shown to be effective.[9] - If using conventional heating, ensure the temperature is sufficient. Refluxing in water is a common condition for sulfamic acid catalysis.[9] |
| Charring or Tar Formation | - Excessive Heat: Overheating, especially with strong Brønsted acids, can lead to decomposition and polymerization.[10] | - If using microwave irradiation, carefully control the temperature and power. - For conventional heating, ensure uniform heat distribution and avoid localized hotspots. |
| Catalyst Recovery Issues (for recyclable catalysts) | - Catalyst Dissolution: The catalyst may partially dissolve in the workup solvents. | - For solid acid catalysts like sulfamic acid, recovery can be achieved by filtration after the reaction. Ensure the workup procedure is compatible with the catalyst's solubility. |
Data Presentation: Comparison of Alternative Catalysts
| Catalyst | Reactants | Solvent | Conditions | Time | Yield (%) | Reference |
| p-TSA | Aromatic aldehydes, substituted anilines, pyruvic acid | Ethanol | Microwave, 80°C | 3 min | 50-80 | [4] |
| BF₃·THF | 6-(trifluoromethoxy)aniline, benzaldehyde, pyruvic acid | MeCN | 65°C | 21 h | 82 | [3][8] |
| InCl₃ | N-arylbenzaldimines, 2-methoxy acrylates/acrylamides | Acetonitrile | Microwave | 3 min | up to 57 | [11][12] |
| Yb(PFO)₃ | Substituted aniline, various aldehydes, pyruvic acid | Water | Reflux | - | Good | [5][7] |
| Sulfamic Acid | Pyruvic acid, aniline derivatives, aryl aldehydes | Water | Reflux | - | Excellent | [9] |
| p-Sulfonic acid calix[13]arene | Anilines, aryl aldehydes, styrene | Neat | Microwave, 200°C | 20-25 min | 40-68 |
Experimental Protocols
Protocol 1: p-TSA Catalyzed Synthesis of Quinoline-4-Carboxylic Acids under Microwave Irradiation
-
Materials:
-
Aromatic aldehyde (1 mmol)
-
Substituted aniline (1 mmol)
-
Pyruvic acid (1 mmol)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
Ethanol
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), substituted aniline (1 mmol), pyruvic acid (1 mmol), and a catalytic amount of p-TSA in ethanol.[4]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 80°C for 3 minutes.[4]
-
After completion, cool the reaction mixture to room temperature.
-
The product can be isolated by filtration if it precipitates, or by standard aqueous workup and purification by recrystallization or column chromatography.
-
Protocol 2: BF₃·THF Catalyzed Doebner Hydrogen-Transfer Reaction
-
Materials:
-
Aniline derivative (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Pyruvic acid
-
Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.28 equiv)
-
Acetonitrile (MeCN)
-
-
Procedure:
-
To a solution of the aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.28 equiv).[1]
-
Stir the reaction mixture at 65°C for 10 minutes.[1]
-
Slowly add a solution of pyruvic acid in MeCN dropwise to the reaction mixture.
-
Continue to stir the reaction at 65°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup. This typically involves extraction with an organic solvent, washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.[1]
-
The crude product can be purified by recrystallization or column chromatography.
-
Visualizations
Caption: Plausible mechanism for the Doebner reaction.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. daneshyari.com [daneshyari.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. benchchem.com [benchchem.com]
- 11. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decarboxylation during quinoline synthesis
Welcome to the Technical Support Center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a specific focus on preventing unwanted decarboxylation.
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize a quinoline-4-carboxylic acid, but I am consistently isolating the decarboxylated quinoline product. What are the general causes?
A1: Unwanted decarboxylation during quinoline synthesis is typically promoted by harsh reaction conditions. The primary factors include:
-
High Temperatures: Many classical quinoline syntheses, such as the Gould-Jacobs, Doebner, and Pfitzinger reactions, can lead to the formation of a carboxylic acid intermediate. Subsequent or excessive heating can readily cause the loss of CO2.[1][2][3]
-
Strongly Acidic or Basic Conditions: The stability of the carboxylic acid group can be compromised under extreme pH conditions, which are often employed in these syntheses.[4][5]
-
Prolonged Reaction Times: Extended exposure to high temperatures, even if initially required for cyclization, can increase the likelihood of decarboxylation.[6]
Q2: Which common quinoline synthesis methods are most susceptible to unintended decarboxylation?
A2: The following syntheses inherently produce quinoline carboxylic acids and are therefore prone to decarboxylation if not properly controlled:
-
Pfitzinger Reaction: This reaction of isatin with a carbonyl compound in the presence of a base yields quinoline-4-carboxylic acids.[3][5] Unwanted decarboxylation can occur, competing with the desired product formation.[7]
-
Doebner Reaction: This method combines an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.[2][8] Traditional protocols can suffer from low yields due to side reactions, including decarboxylation.[8]
-
Gould-Jacobs Reaction: This synthesis involves the cyclization of an anilidomethylenemalonate. While the initial product is a 4-hydroxy-3-carboalkoxyquinoline, saponification followed by heating is the deliberate procedure for decarboxylation. To prevent it, the final heating step must be avoided.[1][9]
Q3: Are there modern techniques that offer better control over decarboxylation?
A3: Yes, several modern approaches can provide milder reaction conditions and thus better control:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and allow for precise temperature control, which can be optimized to favor the formation of the carboxylic acid and limit subsequent decarboxylation.[10][11]
-
Use of Milder Catalysts: The development of novel, milder catalysts for reactions like the Doebner synthesis can improve yields of the desired carboxylic acid by avoiding the harsh conditions that promote decarboxylation.[12][13]
-
Solvent-Free or Green Solvent Systems: The use of alternative solvent systems, such as ionic liquids or water-ethylene glycol mixtures, can modify reaction conditions to be less harsh, thereby preserving the carboxylic acid group.[12][13]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Issue 1: Low to no yield of the desired quinoline carboxylic acid in a Pfitzinger reaction, with the decarboxylated product being the main isolate.
-
Question: I am performing a Pfitzinger synthesis and my primary product is the quinoline, not the quinoline-4-carboxylic acid I intended to synthesize. How can I prevent this?
-
Answer: This indicates that the reaction conditions are too harsh, favoring decarboxylation. Consider the following adjustments:
-
Temperature Control: Avoid excessive heating. If the protocol calls for reflux, ensure the temperature is not unnecessarily high. For sensitive substrates, running the reaction at a lower temperature for a longer duration may be beneficial.[14]
-
Modified Reagent Addition: Instead of mixing all reactants at once, first dissolve the isatin in the base (e.g., KOH solution) and stir until the ring opens, which is often indicated by a color change. Then, add the carbonyl compound to this solution. This can improve yields and reduce side reactions.[14]
-
Choice of Base: While strong bases are required, using a large excess should be avoided. The concentration of the base can influence the reaction outcome.
-
Issue 2: In a Doebner reaction, the yield of quinoline-4-carboxylic acid is poor, and purification is complicated by byproducts.
-
Question: My Doebner reaction is giving me a low yield of the carboxylic acid product. How can I optimize this?
-
Answer: Low yields in the Doebner reaction can be due to the harsh traditional conditions. To improve the yield of the carboxylic acid:
-
Utilize Milder Catalysts: Replace harsh acid catalysts with alternatives like p-toluenesulfonic acid (p-TSA) or ytterbium perfluorooctanoate [Yb(PFO)3].[8][12] These have been shown to effectively catalyze the reaction under milder conditions.
-
Optimize the Solvent System: A dual green solvent system of water and ethylene glycol has been shown to improve reaction rates and yields, especially for anilines with electron-donating groups.[12][13]
-
Control Reagent Stoichiometry and Addition: In some modified protocols, using an excess of the aniline and aldehyde relative to pyruvic acid, and adding the pyruvic acid dropwise at an elevated temperature, has been shown to improve yields and suppress byproduct formation.[15]
-
Issue 3: During a Gould-Jacobs synthesis, I am losing the carboxylic acid group after the saponification step.
-
Question: I have successfully synthesized and saponified my 4-hydroxy-3-carboethoxyquinoline intermediate, but upon workup, I am isolating 4-hydroxyquinoline. How do I retain the carboxylic acid?
-
Answer: In the Gould-Jacobs pathway, decarboxylation is a distinct thermal step that occurs after saponification.[1][9] To isolate the quinoline-3-carboxylic acid, you must avoid heating the sample after acidification .
-
Post-Saponification Workup: After the saponification is complete, cool the reaction mixture and acidify it (e.g., with HCl) to precipitate the quinoline-3-carboxylic acid. It is crucial to perform this acidification at a low temperature (e.g., in an ice bath).[6]
-
Drying: Dry the collected solid under vacuum at a low temperature. Do not heat the carboxylic acid product, as this will induce decarboxylation.[6]
-
Data Summary
The following tables summarize reaction conditions and yields for different quinoline synthesis methods, highlighting conditions that favor the retention of the carboxylic acid group.
Table 1: Pfitzinger Reaction Conditions for Quinoline-4-Carboxylic Acid Synthesis
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isatin | Acetone | KOH | Ethanol/Water | ~79 (Reflux) | 24 | 67.3 | [16] |
| 5-Chloroisatin | Acetophenone | KOH | Ethanol/Water | 80-90 | 18-36 | - | [17] |
| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | Aqueous | Microwave | 0.15 | 77-85 | [18] |
Table 2: Doebner Reaction Conditions for Quinoline-4-Carboxylic Acid Synthesis
| Aniline Derivative | Aldehyde Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Substituted Anilines | Substituted Aldehydes | p-TSA | Water/Ethylene Glycol | - | ~3 | High | [12][13] |
| 6-(trifluoromethoxy)aniline | Benzaldehyde | BF₃·THF | MeCN | 65 | 24 | Good | [15] |
| 1-Naphthylamine | 4-Methylbenzaldehyde | Fe₃O₄@SiO₂@... | Solvent-free | 80 | - | High | [19] |
Table 3: Gould-Jacobs Reaction - Cyclization Conditions to Preserve Carboxylate Group
| Aniline Derivative | Malonate Derivative | Solvent | Temperature (°C) | Time (min) | Yield of Cyclized Ester (%) | Reference |
| Aniline | Diethyl ethoxymethylenemalonate | None (Microwave) | 250 | 20 | 12 | [6] |
| Aniline | Diethyl ethoxymethylenemalonate | None (Microwave) | 300 | 5 | 47 | [6] |
| Aniline | Diethyl ethoxymethylenemalonate | Diphenyl ether | ~250 (Reflux) | 30-60 | Up to 95 | [9] |
Experimental Protocols
Protocol 1: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid
This protocol is adapted from a procedure demonstrating the synthesis without significant decarboxylation.[16]
-
Preparation of Base Solution: In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in a mixture of 1 mL of water and 40 mL of absolute ethanol.
-
Isatin Ring Opening: Add isatin (0.0075 mol) to the basic solution and stir at room temperature for 1 hour. A color change from purple to brown should be observed, indicating the formation of the potassium salt of isatinic acid.
-
Condensation: Gradually add acetone (0.015 mol) to the solution.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (~79°C) with stirring for approximately 24 hours. Monitor the reaction by thin-layer chromatography.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water and acidify with acetic acid to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude 2-methylquinoline-4-carboxylic acid. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Gould-Jacobs Synthesis - Isolation of 4-Hydroxyquinoline-3-carboxylic Acid
This protocol outlines the synthesis up to the carboxylic acid stage, deliberately avoiding the final decarboxylation step.[6]
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. Remove the ethanol byproduct under reduced pressure. The resulting anilidomethylenemalonate intermediate can be used directly.
-
Thermal Cyclization: Dissolve the intermediate in a high-boiling solvent such as diphenyl ether. Heat the solution to a vigorous reflux (typically around 250°C) for 30-60 minutes to form the 4-hydroxy-3-carboethoxyquinoline. Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Saponification: Isolate the cyclized ester and dissolve it in an aqueous solution of sodium hydroxide (e.g., 10% NaOH). Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (can be monitored by TLC).
-
Isolation of Carboxylic Acid: Cool the reaction mixture in an ice bath. Carefully acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum at low temperature.
Visualizations
Caption: Pfitzinger reaction pathway showing the unwanted decarboxylation step.
Caption: Gould-Jacobs synthesis pathway highlighting the distinct decarboxylation step.
Caption: A logical workflow for troubleshooting unwanted decarboxylation.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 11. ablelab.eu [ablelab.eu]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Substituted Quinoline Carboxylic Acids
Welcome to the Technical Support Center for the synthesis of substituted quinoline carboxylic acids. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing substituted quinoline carboxylic acids?
A1: Researchers often face several key challenges, including:
-
Low Yields: Often resulting from harsh reaction conditions, side reactions, or incomplete conversions.
-
Side Reactions: Formation of tars, polymers, and other byproducts is a common issue, particularly in classical methods like the Skraup and Doebner-von Miller syntheses.[1]
-
Poor Regioselectivity: When using unsymmetrical starting materials in reactions like the Combes or Friedländer synthesis, controlling the position of substituents on the quinoline core can be difficult.[2]
-
Harsh Reaction Conditions: Many traditional methods require high temperatures and strong acids or bases, which can lead to the degradation of sensitive functional groups.[3][4]
-
Purification Difficulties: The separation of the desired product from starting materials, regioisomers, and byproducts can be challenging.
Q2: How do I choose the most suitable synthetic method for my target molecule?
A2: The choice of synthesis depends on the desired substitution pattern:
-
For quinoline-4-carboxylic acids: The Pfitzinger and Doebner reactions are primary choices.[5]
-
For quinoline-2-carboxylic acids: Methods like the Doebner-von Miller reaction or oxidative processes from 2-methyl quinolines are often employed.[3]
-
For 4-hydroxyquinolines (quinolones): The Conrad-Limpach and Gould-Jacobs syntheses are classic and effective routes.[4][6][7]
Q3: Are there greener or more environmentally friendly methods available?
A3: Yes, there is a growing focus on sustainable chemistry. Some approaches include using water as a solvent, employing solvent-free conditions, and utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.[3][8]
Troubleshooting Guides by Synthesis Method
This section provides solutions to specific problems that may arise during the synthesis of substituted quinoline carboxylic acids using various established methods.
Gould-Jacobs Synthesis
Problem: Low yield of the desired 4-hydroxyquinoline product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Strategy |
| Incomplete Cyclization | The thermal cyclization step is often the rate-determining step and requires high temperatures (typically >250 °C). Ensure the reaction temperature is sufficiently high and optimize the heating time. Microwave-assisted synthesis can often improve yields and reduce reaction times.[4][8] |
| Decomposition at High Temperatures | Prolonged heating at high temperatures can lead to product degradation and tar formation. It is crucial to find an optimal balance between temperature and reaction time.[3][8] |
| Decarboxylation of 3-Carboalkoxy Group | High temperatures and pressure can lead to the loss of the ester group at the 3-position. Carefully control the reaction temperature and, if using a sealed vessel, monitor the pressure.[3] |
Quantitative Data: Effect of Microwave Conditions on Gould-Jacobs Reaction
The following table illustrates the impact of temperature and time on the yield of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate from aniline and diethyl ethoxymethylenemalonate (DEEM) using microwave irradiation.
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Yield (%) |
| 1 | 250 | 20 | 12 | 1 |
| 2 | 300 | 20 | 20 | 37 |
| 3 | 250 | 60 | 12 | 1 |
| 4 | 300 | 60 | 24 | 28 |
| 5 | 300 | 5 | 18 | 47 |
Data sourced from a Biotage application note.[8] This data highlights that higher temperatures are necessary for cyclization, but prolonged heating can be detrimental. A short reaction time at a high temperature provided the optimal yield in this case.[8]
Doebner-von Miller Synthesis
Problem: Significant tar and polymer formation, leading to low yields and difficult purification.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Strategy |
| Acid-Catalyzed Polymerization | The α,β-unsaturated carbonyl compound is prone to polymerization under strong acidic conditions.[9] To mitigate this, use a biphasic solvent system (e.g., toluene/aqueous HCl) to sequester the carbonyl compound in the organic phase.[9] Slow, controlled addition of the carbonyl compound also helps.[10] |
| Harsh Reaction Conditions | Excessively high temperatures and strong acid concentrations can accelerate tar formation. Optimize the temperature and consider using milder Lewis acids (e.g., ZnCl₂, SnCl₄) instead of strong Brønsted acids.[9] |
| Low Reactivity of Substituted Aniline | Anilines with electron-withdrawing groups are known to give low yields.[9] In such cases, consider alternative methods like the Doebner hydrogen-transfer reaction. |
Quantitative Data: Effect of Catalyst on Doebner-von Miller Reaction
The choice of acid catalyst can significantly influence the reaction yield.
| Catalyst | Yield (%) |
| HCl | 45 |
| H₂SO₄ | 38 |
| p-TsOH | 62 |
| ZnCl₂ | 55 |
Note: This data is illustrative and yields are highly substrate-dependent.
Conrad-Limpach Synthesis
Problem: Low yield of the 4-hydroxyquinoline product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Strategy |
| Low Cyclization Temperature | This reaction requires high temperatures (often around 250 °C) for the thermal cyclization of the intermediate.[6] |
| Poor Solvent Choice | The use of a high-boiling, inert solvent is crucial for achieving high yields. Solvents like mineral oil or Dowtherm A can increase yields significantly compared to solvent-free conditions.[4][6] |
| Formation of 2-Hydroxyquinoline Isomer | At higher temperatures, the aniline can react at the ester group of the β-ketoester, leading to the formation of the 2-hydroxyquinoline isomer (Knorr synthesis). Maintain lower temperatures during the initial condensation to favor the desired 4-hydroxyquinoline.[6] |
Quantitative Data: Effect of Solvent on Conrad-Limpach Cyclization Yield
The yield of 4-hydroxyquinolines is highly dependent on the boiling point of the solvent used for the thermal cyclization step.
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl benzoate | 199 | 25 |
| Ethyl benzoate | 212 | 35 |
| Propyl benzoate | 231 | 55 |
| Iso-butyl benzoate | 241 | 66 |
| 1,2,4-Trichlorobenzene | 214 | 60 |
| 2-Nitrotoluene | 222 | 62 |
| 2,6-di-tert-butylphenol | 253 | 65 |
| Dowtherm A | 257 | 65 |
This data demonstrates a general trend of increasing yield with higher solvent boiling points.[11]
Combes Synthesis
Problem: Formation of a mixture of regioisomers when using an unsymmetrical β-diketone.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Strategy |
| Lack of Regiocontrol | The cyclization can occur on either side of the diketone. The regiochemical outcome is influenced by both steric and electronic factors.[12] |
| Steric Hindrance | Increasing the steric bulk of substituents on the aniline or the diketone can favor the formation of the less sterically hindered product.[12] |
| Electronic Effects | The electronic nature of the substituents on the aniline can direct the cyclization. Methoxy-substituted anilines, for example, can favor the formation of 2-CF₃-quinolines in certain reactions.[12] |
Experimental Protocols
General Protocol for Gould-Jacobs Synthesis (Conventional Heating)
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. Monitor the reaction by observing the evolution of ethanol.
-
Cyclization: To the crude intermediate, add a high-boiling solvent (e.g., diphenyl ether). Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Wash the solid with a non-polar solvent like hexane to remove the high-boiling solvent. Further purification can be achieved by recrystallization.[3]
General Protocol for Doebner-von Miller Synthesis of 2-Methylquinoline
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.
-
Charging Reactants: Add aniline and concentrated hydrochloric acid to the flask.
-
Reactant Addition: Slowly add crotonaldehyde to the stirred mixture.
-
Reaction: Heat the reaction mixture under reflux for several hours.
-
Work-up: Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.
-
Purification: The crude product can be purified by steam distillation followed by extraction of the distillate with an organic solvent (e.g., chloroform).[12]
Visualizations
Troubleshooting Workflow for Low Yield in Quinoline Synthesis
Caption: A logical workflow for troubleshooting low yields in quinoline synthesis.
General Experimental Workflow for Quinoline Carboxylic Acid Synthesisdot
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
Validation & Comparative
Navigating the Spectroscopic Landscape of Bromoquinoline Carboxylic Acids: A Comparative Guide
This guide offers a comprehensive comparison of the expected 1H Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromoquinoline-6-carboxylic acid against its known isomers. It is designed to assist researchers, scientists, and drug development professionals in interpreting spectral data, confirming molecular structures, and predicting the spectral features of related compounds.
Comparative Analysis of 1H NMR Data
The precise chemical shifts (δ) and coupling constants (J) in the 1H NMR spectrum of a substituted quinoline are highly dependent on the electronic environment of each proton. The positions of the electron-withdrawing bromine atom and the carboxylic acid group significantly influence the deshielding of adjacent protons.
Below is a table summarizing the available and predicted 1H NMR data for this compound and its isomers. The data for the target compound is a prediction based on established principles of NMR spectroscopy and data from analogous structures.
| Compound | Proton | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2 | ~8.8 - 9.0 | Doublet | ~4.5 |
| H-3 | ~7.8 - 8.0 | Doublet | ~4.5 | |
| H-5 | ~8.5 - 8.7 | Doublet | ~2.0 | |
| H-7 | ~8.2 - 8.4 | Doublet of Doublets | ~9.0, 2.0 | |
| H-8 | ~8.0 - 8.2 | Doublet | ~9.0 | |
| -COOH | >12.0 | Broad Singlet | - | |
| 7-Bromoquinoline-4-carboxylic acid [1] | H-2 | Consistent with structure | - | - |
| H-3 | Consistent with structure | - | - | |
| H-5 | Consistent with structure | - | - | |
| H-6 | Consistent with structure | - | - | |
| H-8 | Consistent with structure | - | - | |
| -COOH | Consistent with structure | - | - | |
| 2-Amino-6-bromoquinoline-3-carboxylic acid | Aromatic H | 7.43 (d, J=9.77), 7.69 (d, J=9.28), 8.08 (s), 8.72 (s) | - | - |
| -COOH | - | - | - | |
| 2-Amino-7-bromoquinoline-3-carboxylic acid | Aromatic H | 7.34 (d, J=7.33), 7.65 (s), 7.79 (d, J=7.33), 8.75 (s) | - | - |
| -COOH | - | - | - |
Note: The Certificate of Analysis for 7-Bromoquinoline-4-carboxylic acid confirms its structure via 1H NMR but does not provide specific peak data.[1] The data for the 2-amino derivatives is sourced from available literature.
Experimental Protocols
A standardized experimental approach is critical for obtaining high-quality, reproducible NMR data. The following sections detail the synthesis of this compound and a general protocol for 1H NMR analysis.
Synthesis of this compound[2]
The synthesis of this compound can be achieved through a multi-step process, beginning with the condensation of stilbene cyanide and Meldrum's acid.[2] The subsequent steps involve cyclization to form the quinoline core, followed by functional group manipulations to introduce the bromo and carboxylic acid moieties.[2] The final step typically involves the hydrolysis of a methyl ester precursor using a sodium hydroxide solution, followed by acidification to yield the desired carboxylic acid.[2]
1H NMR Spectroscopy Protocol
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the bromoquinoline carboxylic acid sample.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4). Deuterated dimethyl sulfoxide (DMSO-d6) is often preferred for carboxylic acids due to its ability to solubilize the compound and the downfield chemical shift of its residual proton peak, which minimizes spectral overlap.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
-
The 1H NMR spectrum should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Standard acquisition parameters include a 30-degree pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically ranging from 16 to 64 scans.
-
The spectrum should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a novel bromoquinoline carboxylic acid derivative.
Caption: A generalized workflow for the synthesis and structural elucidation of bromoquinoline carboxylic acids.
This guide provides a framework for understanding and predicting the 1H NMR spectrum of this compound. By comparing the expected spectral features with those of known isomers, researchers can more confidently assign proton signals and confirm the structure of their synthesized compounds.
References
Comparative Analysis of 13C NMR Chemical Shifts for 4-Bromoquinoline-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Predicted and Comparative 13C NMR Spectral Data of 4-Bromoquinoline-6-carboxylic acid.
This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Due to the limited availability of direct experimental spectra for this specific compound, this report leverages theoretical prediction tools and comparative data from analogous structures to offer valuable insights for spectral analysis and structural verification. The information presented herein is intended to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development in their characterization of novel quinoline derivatives.
Predicted 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for this compound. The theoretical values were generated using an online NMR prediction tool, while the estimated experimental values are derived from an analysis of published data for structurally related compounds, including 6-bromoquinoline and quinoline-6-carboxylic acid. This comparative approach provides a robust framework for the initial assignment of the carbon signals.
| Carbon Atom | Predicted Chemical Shift (ppm) | Estimated Experimental Chemical Shift (ppm) |
| C-2 | 151.8 | 150-153 |
| C-3 | 123.5 | 122-125 |
| C-4 | 134.2 | 133-136 |
| C-4a | 148.9 | 147-150 |
| C-5 | 130.1 | 129-132 |
| C-6 | 132.5 | 131-134 |
| C-7 | 130.8 | 129-132 |
| C-8 | 129.5 | 128-131 |
| C-8a | 147.3 | 146-149 |
| COOH | 168.0 | 167-170 |
Table 1: Predicted vs. Estimated Experimental 13C NMR Chemical Shifts for this compound.
Experimental Protocol for 13C NMR Spectroscopy
The following is a standard protocol for acquiring a 13C NMR spectrum of a quinoline derivative, such as this compound.
1. Sample Preparation:
-
Accurately weigh 20-50 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a clean, dry vial. Complete dissolution is crucial for obtaining a high-quality spectrum.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
If any particulate matter is observed, filter the solution through a small plug of glass wool inserted into the pipette.
-
Securely cap the NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically performed.
-
Acquisition Parameters:
-
Pulse Angle: 30°
-
Spectral Width (SW): Approximately 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (NS): A sufficient number of scans (typically 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the 13C isotope.
-
Temperature: 298 K (25 °C).
-
3. Data Processing and Referencing:
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) followed by a Fourier transform to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak. For example, the central peak of DMSO-d6 is at 39.52 ppm.
Experimental Workflow
The following diagram illustrates the logical workflow for the acquisition and analysis of a 13C NMR spectrum.
Figure 1: Workflow for 13C NMR Spectroscopy.
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 4-Bromoquinoline-6-carboxylic Acid
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular structures. This guide provides a detailed comparison of the expected mass spectrometry fragmentation of 4-Bromoquinoline-6-carboxylic acid against the established fragmentation patterns of its core chemical moieties, supported by experimental principles.
The fragmentation of this compound under mass spectrometry is dictated by the interplay of its three key structural features: the stable quinoline ring, the reactive carboxylic acid group, and the isotopic signature of the bromine atom. While specific experimental data for this exact molecule is not widely published, a robust prediction of its fragmentation behavior can be made by comparing it to the known fragmentation of related compounds.
Predicted Fragmentation Profile
Under electron ionization (EI), this compound is expected to yield a series of characteristic fragment ions. The presence of a bromine atom will result in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass-to-charge units (M+ and M+2)[1].
The primary fragmentation pathways are anticipated to involve the carboxylic acid group, a common and predictable fragmentation site. Initial fragmentation will likely proceed through the loss of a hydroxyl radical (•OH) or the entire carboxyl radical (•COOH)[2][3][4]. Subsequent fragmentation of the quinoline ring structure may occur, often involving the expulsion of hydrogen cyanide (HCN)[3][5][6].
Comparative Fragmentation Data
To contextualize the expected fragmentation of this compound, the following table summarizes the typical mass spectral fragmentation of its constituent chemical groups.
| Chemical Class | Key Fragmentation Pathways | Characteristic Fragment Ions |
| Aromatic Compounds | Stable molecular ion due to the delocalized π-electron system.[2] | Strong M+• peak. |
| Carboxylic Acids | Loss of hydroxyl radical (•OH), loss of the carboxyl group (•COOH), and loss of carbon dioxide (CO2).[2][3][4][6] | [M-17]+, [M-45]+, [M-44]+• |
| Halogenated Compounds (Bromo) | Presence of isotopic peaks (M+ and M+2) in a roughly 1:1 ratio for bromine.[1] | M+• and [M+2]+• |
| Quinoline & Derivatives | Expulsion of hydrogen cyanide (HCN) from the heterocyclic ring. Loss of substituents.[3][5][6] | [M-27]+ |
Experimental Protocols
A standard approach to analyze the fragmentation of this compound would involve high-resolution mass spectrometry, allowing for the determination of elemental compositions of the fragment ions.
Sample Preparation: The compound would be dissolved in a suitable volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
Mass Spectrometry Analysis (Electron Ionization):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Data Acquisition: Full scan mode from m/z 50 to 500.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Soft Ionization: For a less energetic ionization that often preserves the molecular ion, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful alternative.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
-
MS1: Isolation of the protonated ([M+H]+) or deprotonated ([M-H]-) molecular ion.
-
Collision-Induced Dissociation (CID): The isolated precursor ion is fragmented in a collision cell using an inert gas (e.g., argon or nitrogen).
-
MS2: The resulting product ions are mass analyzed to generate the MS/MS spectrum.
Visualizing Fragmentation and Workflows
To better illustrate the anticipated fragmentation and the analytical process, the following diagrams are provided.
Caption: Proposed fragmentation pathway of this compound.
Caption: General experimental workflow for mass spectrometry analysis.
References
A Comparative Guide to HPLC Purity Analysis of 4-Bromoquinoline-6-carboxylic Acid
For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for pharmaceutical intermediates like 4-Bromoquinoline-6-carboxylic acid is a critical step. Impurities can significantly impact the outcomes of subsequent synthetic steps, biological assays, and ultimately, the safety and efficacy of a potential drug candidate. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound, complete with supporting data and detailed experimental protocols.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, prized for its high resolution, sensitivity, and reproducibility in separating and quantifying components of a mixture.[1][2] It is widely considered the gold standard for determining the purity of non-volatile and thermally labile compounds.[3]
Proposed HPLC Method for this compound
A reversed-phase HPLC (RP-HPLC) method is proposed for the purity analysis of this compound. This method is based on established protocols for similar quinoline carboxylic acid derivatives and is designed to separate the main compound from potential impurities, such as starting materials or isomeric byproducts.[4][5][6][7] The separation relies on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (C18) and a polar mobile phase.
Table 1: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from the use of complementary techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy offer distinct advantages for specific types of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents, which are not amenable to HPLC analysis.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and any impurities present. Quantitative NMR (qNMR) is particularly valuable as it can determine the absolute purity of a sample without the need for a reference standard of the analyte.[6]
Table 2: Comparison of Analytical Methods for Purity Assessment
| Feature | HPLC-UV | GC-MS | qNMR |
| Primary Application | Quantitative purity of non-volatile compounds | Identification & quantification of volatile/semi-volatile impurities | Absolute purity determination & structural elucidation |
| Typical Analytes | Main compound, non-volatile impurities, degradation products | Residual solvents, volatile starting materials | Main compound and structurally related impurities |
| Reference Standard | Required for quantification | Required for quantification | Not required for purity; internal standard used |
| Resolution | High | Very High | Moderate |
| Sensitivity | High (ng-pg) | Very High (pg-fg) | Low (µg-mg) |
| Strengths | Robust, reproducible, widely applicable | Excellent for volatile impurities, definitive identification with MS | Provides structural information, absolute quantification |
| Limitations | Not suitable for volatile compounds, requires reference standards | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity, complex mixtures can be difficult to resolve |
Experimental Protocols
HPLC Purity Analysis of this compound
This protocol is designed for the purity assessment and quantification of this compound using the proposed HPLC method.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (Ultrapure)
-
Formic Acid (LC-MS grade)
-
Methanol (HPLC grade)
2. Equipment:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
3. Mobile Phase Preparation:
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with ultrapure water. Mix thoroughly and degas.[7]
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC grade acetonitrile. Mix thoroughly and degas.[7]
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol to obtain a concentration of 1 mg/mL.
-
Vortex and sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7]
5. HPLC System Setup and Analysis:
-
Set up the HPLC system with the C18 column and the prepared mobile phases.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 20 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C and the UV detection wavelength to 254 nm.
-
Create a sequence and inject 10 µL of the sample solution.
-
Run the gradient program as specified in Table 1.
6. Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualizing the Workflow and Method Selection
To better illustrate the experimental process and the logic behind choosing an analytical method, the following diagrams are provided.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. m.youtube.com [m.youtube.com]
- 3. moravek.com [moravek.com]
- 4. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Interpreting the IR Spectrum of a Quinoline Carboxylic Acid: A Comparative Guide
For researchers and professionals in drug development, accurate structural elucidation of novel compounds is paramount. Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. This guide provides a comparative analysis of the IR spectral features of quinoline carboxylic acids, supported by experimental data and detailed protocols.
Comparison of Infrared Absorption Frequencies
The IR spectrum of a quinoline carboxylic acid is a composite of the vibrational modes of the quinoline ring system and the carboxylic acid functional group. Understanding the characteristic absorption bands of each component is crucial for accurate interpretation. The table below summarizes the key IR absorption frequencies for a generic quinoline, a typical carboxylic acid, and the resulting quinoline carboxylic acid.
| Functional Group/Vibrational Mode | Quinoline | Carboxylic Acid | Quinoline Carboxylic Acid |
| O-H Stretch (Carboxylic Acid) | - | 3300-2500 cm⁻¹ (very broad) | 3300-2500 cm⁻¹ (very broad) |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | - | ~3100-3000 cm⁻¹ (often obscured by O-H stretch) |
| C=O Stretch (Carboxylic Acid) | - | 1760-1690 cm⁻¹ (strong, sharp) | 1760-1690 cm⁻¹ (strong, sharp) |
| C=C and C=N Ring Stretching | ~1630-1430 cm⁻¹ | - | ~1630-1430 cm⁻¹ |
| O-H Bend (Carboxylic Acid) | - | 1440-1395 cm⁻¹ and 950-910 cm⁻¹ | 1440-1395 cm⁻¹ and 950-910 cm⁻¹ |
| C-O Stretch (Carboxylic Acid) | - | 1320-1210 cm⁻¹ | 1320-1210 cm⁻¹ |
| Aromatic C-H Out-of-Plane Bending | ~900-675 cm⁻¹ | - | ~900-675 cm⁻¹ |
Note: The exact positions of the absorption bands can be influenced by factors such as the position of the carboxylic acid group on the quinoline ring, intermolecular hydrogen bonding, and the physical state of the sample.
Experimental Protocols
Accurate and reproducible IR spectra are contingent on proper sample preparation. For solid samples like quinoline carboxylic acids, two common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR)-FTIR spectroscopy.
Potassium Bromide (KBr) Pellet Method
This traditional method involves dispersing the solid sample in a transparent matrix of KBr.
Materials:
-
Quinoline carboxylic acid sample
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press die
-
Hydraulic press
Procedure:
-
Grinding: Grind 1-2 mg of the quinoline carboxylic acid sample to a fine powder using an agate mortar and pestle.[1]
-
Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.[1] The goal is to achieve a homogenous mixture with a sample concentration of about 0.1-1.0%.
-
Pellet Formation: Transfer a portion of the mixture to a pellet press die.
-
Pressing: Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a thin, transparent pellet.[2]
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.
Materials:
-
Quinoline carboxylic acid sample
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid quinoline carboxylic acid sample directly onto the ATR crystal.[1]
-
Pressure Application: Use the pressure clamp of the ATR accessory to ensure firm and uniform contact between the sample and the crystal.[1]
-
Analysis: Collect the IR spectrum of the sample.
-
Cleaning: After analysis, clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.
Logical Workflow for IR Spectrum Interpretation
The following diagram illustrates a systematic approach to interpreting the IR spectrum of a quinoline carboxylic acid.
This systematic workflow ensures that all key spectral regions are examined for the characteristic absorption bands of both the quinoline and carboxylic acid moieties, leading to a confident structural assignment. By comparing the acquired spectrum with the data presented in this guide, researchers can effectively identify and characterize quinoline carboxylic acid derivatives.
References
A Comparative Guide to the Synthetic Efficiency of 4-Bromoquinoline-6-carboxylic Acid Production Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Bromoquinoline-6-carboxylic acid is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of different methods for its synthesis, supported by available experimental data, to aid in the selection of the most suitable route based on efficiency, scalability, and reaction conditions.
Comparison of Synthesis Efficiency
The following table summarizes the quantitative data for three potential synthetic routes to this compound: a multi-step synthesis from 4-cyanoaniline, the Gould-Jacobs reaction, and the Pfitzinger reaction. Direct comparative data for the synthesis of this specific molecule is limited in the literature; therefore, yields for the Gould-Jacobs and Pfitzinger reactions are based on analogous transformations of similar substrates.
| Parameter | Multi-Step Synthesis from 4-Cyanoaniline | Gould-Jacobs Reaction | Pfitzinger Reaction |
| Starting Materials | 4-Cyanoaniline, Meldrum's acid, Diphenyl ether, POCl₃, PBr₃, NaOH | 4-Amino-3-bromobenzoic acid, Diethyl ethoxymethylenemalonate | 5-Bromoisatin, Pyruvic acid |
| Number of Steps | 6 | 3 | 1 |
| Overall Yield | Moderate (exact overall yield not fully reported) | Good to Excellent (estimated) | Moderate to Good |
| Key Intermediates | 4-hydroxy-6-quinolinecarbonitrile, 4-chloro-6-quinolinecarbonitrile, 4-bromo-6-quinolinecarboxylic acid methyl ester | Diethyl (-(4-carboxy-2-bromophenyl)aminomethylene)malonate | Not applicable (one-pot) |
| Reaction Conditions | High temperatures (up to 250°C), use of hazardous reagents (POCl₃, PBr₃) | High-temperature cyclization (often >200°C) | Basic conditions (KOH or NaOH), reflux |
| Reaction Time | Multi-day synthesis | Several hours to a day | Typically 12-24 hours[1] |
| Scalability | Potentially challenging due to multiple steps and harsh reagents | Generally scalable, but high-temperature cyclization can be a hurdle | Scalable, as it is a one-pot reaction |
| Purity of Final Product | Requires chromatographic purification in intermediate steps[2] | Product often precipitates and can be purified by recrystallization | Product precipitates upon acidification and can be purified by recrystallization |
Visualizing the Synthesis Pathways
To better understand the workflow of the different synthetic approaches, the following diagrams illustrate the general experimental workflow and a logical comparison of the methods.
References
A Comparative Guide to the Biological Activity of 4-Bromoquinoline-6-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the biological activity of 4-Bromoquinoline-6-carboxylic acid and its structural analogs, with a focus on their potential as anticancer and antimicrobial agents. Due to the limited publicly available experimental data specifically for this compound, this comparison draws upon data from its close structural isomers and related quinoline derivatives to infer its potential activities and to highlight key structure-activity relationships (SAR) within this chemical class.
Executive Summary
Quinoline carboxylic acids are a well-established class of compounds with significant therapeutic potential. The positioning of substituents, such as halogens and carboxylic acid groups, on the quinoline ring system dramatically influences their biological activity. While direct data on this compound is scarce, its structural isomer, 6-bromoquinoline-4-carboxylic acid, and its derivatives have demonstrated notable anticancer and antimicrobial properties. The primary mechanism of anticancer action for many quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway.[1] Antimicrobial activity is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] This guide synthesizes the available data to provide a comparative overview and to underscore the therapeutic potential of this compound class.
Comparison of Biological Activities
The biological activities of quinoline carboxylic acid derivatives are highly dependent on the nature and position of substituents on the quinoline core.
Anticancer Activity
The anticancer potential of quinoline carboxylic acids, particularly 2-substituted quinoline-4-carboxylic acids, has been linked to the inhibition of dihydroorotate dehydrogenase (DHODH).[3] This enzyme is crucial for the synthesis of pyrimidines, which are essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[2]
A structure-activity relationship study on quinoline-4-carboxylic acid analogs as DHODH inhibitors highlighted several key features for potent inhibition:
-
C-2 Position: Requires bulky, hydrophobic substituents for optimal activity.[1][3]
-
C-4 Position: A carboxylic acid group is strictly necessary for binding to the enzyme.[1]
-
Benzo Portion of the Quinoline Ring: Appropriate substitutions on this part of the molecule can enhance activity.[1]
While no specific anticancer data for this compound was found, a derivative of its isomer, 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (Brequinar, NSC 368390), has been investigated as an anticancer drug candidate due to its potent inhibition of DHODH.[1] Furthermore, various quinoline derivatives have been explored as potential anticancer agents, with some showing activity against a range of cancer cell lines, including breast, colon, lung, and leukemia.
Antimicrobial Activity
Quinolone antibiotics, which contain a 4-oxo-quinoline-3-carboxylic acid core, are a major class of antibacterial agents. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[2] The carboxylic acid at the 3-position is crucial for this activity.[2]
The antimicrobial activity of quinoline derivatives is influenced by substituents at various positions. For instance, in a series of 8-substituted quinoline-3-carboxylic acids, the order of activity imparted by the C-8 substituent was found to be F > Cl > H > NH2 > NO2.[4] This suggests that halogen substitution can significantly impact antibacterial potency. Although direct antimicrobial data for this compound is not available, the known structure-activity relationships for this class of compounds suggest it may possess antimicrobial properties. Various quinoline derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
Quantitative Data Summary
The following table summarizes the biological activity of selected quinoline carboxylic acid analogs. It is important to note that direct quantitative data for this compound is not available in the reviewed literature.
| Compound/Analog | Target/Assay | Activity (IC50/MIC) | Reference |
| Brequinar (NSC 368390) (A 6-fluoro-4-quinolinecarboxylic acid derivative) | L1210 Dihydroorotate Dehydrogenase | - | [1] |
| 8-Fluoro-quinoline-3-carboxylic acid derivative | Gram-negative bacteria | Potent in vitro activity | [4] |
| 8-Chloro-quinoline-3-carboxylic acid derivative | Gram-negative bacteria | Moderate in vitro activity | [4] |
| Unsubstituted 8-H-quinoline-3-carboxylic acid derivative | Gram-negative bacteria | Less potent in vitro activity | [4] |
| 2-Aryl-quinoline-4-carboxylic acids | Various cancer cell lines & bacteria | Good anticancer and antibacterial activity | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for common assays used to evaluate the biological activities of quinoline derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[6]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]
Visualizations
Signaling Pathway: DHODH Inhibition in Cancer
The following diagram illustrates the mechanism of action of quinoline-4-carboxylic acid derivatives as inhibitors of dihydroorotate dehydrogenase (DHODH) in the de novo pyrimidine biosynthesis pathway, which is critical for cancer cell proliferation.
Caption: Mechanism of DHODH inhibition by quinoline-4-carboxylic acid derivatives.
Experimental Workflow: In Vitro Anticancer Screening
The following diagram outlines a typical workflow for the in vitro screening of compounds for anticancer activity.
Caption: General workflow for in vitro anticancer drug screening.
Conclusion
While direct experimental evidence for the biological activity of this compound is limited, the extensive research on its structural analogs provides a strong rationale for its potential as a bioactive molecule. The structure-activity relationships established for quinoline carboxylic acids in both anticancer and antimicrobial contexts suggest that this compound is a promising candidate for further investigation. Its utility as a synthetic intermediate further underscores its importance in the development of novel therapeutic agents. Future studies should focus on the direct biological evaluation of this compound to fully elucidate its therapeutic potential.
References
- 1. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural and Biological Properties of Bromoquinoline Carboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and biological comparison of various positional isomers of bromoquinoline carboxylic acid. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, and understanding the impact of substituent placement on its physicochemical and biological properties is crucial for rational drug design. This document summarizes key data to facilitate the selection and development of bromoquinoline carboxylic acid isomers for therapeutic applications.
Physicochemical Properties of Bromoquinoline Carboxylic Acid Isomers
The position of the bromine atom and the carboxylic acid group on the quinoline ring system significantly influences the molecule's physicochemical properties. These properties, in turn, can affect solubility, membrane permeability, and interaction with biological targets. The following table summarizes key computed physicochemical properties for a selection of bromoquinoline carboxylic acid isomers.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| 3-Bromoquinoline-8-carboxylic acid | C₁₀H₆BrNO₂ | 252.06 | - | 1 | 3 |
| 5-Bromoquinoline-4-carboxylic acid | C₁₀H₆BrNO₂ | 252.06 | - | 1 | 3 |
| 5-Bromoquinoline-8-carboxylic acid | C₁₀H₆BrNO₂ | 252.06 | - | 1 | 3 |
| 6-Bromoquinoline-3-carboxylic acid | C₁₀H₆BrNO₂ | 252.06 | 2.7 | 1 | 3 |
| 6-Bromoquinoline-4-carboxylic acid | C₁₀H₆BrNO₂ | 252.06 | 2.74 | 1 | 3 |
| 7-Bromoquinoline-4-carboxylic acid | C₁₀H₆BrNO₂ | 252.06 | - | 1 | 3 |
| 8-Bromoquinoline-3-carboxylic acid | C₁₀H₆BrNO₂ | 252.06 | - | 1 | 3 |
| 8-Bromoquinoline-4-carboxylic acid | C₁₀H₆BrNO₂ | 252.06 | 2.4 | 1 | 3 |
Data sourced from PubChem and other chemical databases. Note that some experimental values were not available and are therefore omitted.
Biological Activity of Bromoquinoline Derivatives
Anticancer Activity
Bromoquinoline derivatives have demonstrated significant antiproliferative effects against a range of cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes in cell proliferation and survival pathways.[1][2] For instance, certain 6-bromo-substituted quinolinones have been identified as potent inhibitors of Checkpoint Kinase 1 (Chek1), a critical enzyme in the DNA damage response pathway.[1]
The following table summarizes the reported anticancer activities of some bromoquinoline derivatives. It is important to note that a direct comparison of IC₅₀ values is challenging due to variations in the specific derivatives tested and the experimental conditions used across different studies.
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-Bromoquinazoline derivative (5b) | MCF-7 (Breast) | 0.53 - 1.95 | [3] |
| 6,8-Dibromo-4(3H)quinazolinone derivative | Various | Potent Activity | [4] |
| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 - 25.6 µg/mL | [5] |
| 6,8-Dibromo-5-nitroquinoline | C6, HT29, HeLa | 24.1 - 50.0 | [6] |
Antimicrobial Activity
The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.[7] Bromo-substituted quinolines have shown promising activity against a variety of pathogenic bacteria and fungi. The mechanism of action for many quinoline-based antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The following table presents the antimicrobial activity of selected bromoquinoline derivatives. As with the anticancer data, direct comparisons should be made with caution due to differing experimental contexts.
| Compound Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 9-Bromo-indolizinoquinoline-5,12-dione | Staphylococcus aureus | 0.031 - 0.063 | [7] |
| 7-Bromoquinoline-5,8-dione sulfonamides | S. aureus | 0.80 - 1.00 (mg/mL) | [7] |
| 7-Bromo-8-hydroxyquinoline | Gram-negative bacteria | Potent Activity | [8] |
| 6,8-Dibromo-4(3H)quinazolinone derivative | E. coli, S. typhimurium, L. monocytogenes | 1.56 - 3.125 | [4] |
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the accurate assessment of the biological activities of chemical compounds. This section details the methodologies for two key in vitro assays commonly used to evaluate the anticancer and antibacterial properties of quinoline derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included. The plates are then incubated for 48-72 hours.[9]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[9]
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC₅₀ value is determined.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
Protocol:
-
Inoculum Preparation: A standardized microbial suspension is prepared in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve the desired final inoculum concentration (typically 5 x 10⁵ CFU/mL for bacteria).[10]
-
Compound Dilution: Serial two-fold dilutions of the quinoline derivative are prepared in the culture broth directly in a 96-well microtiter plate.[10]
-
Inoculation: The prepared microbial inoculum is added to each well containing the compound dilutions. A positive control (inoculum without compound) and a negative control (broth only) are included.[10]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[10]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[10]
Visualizations
Synthesis of Bromoquinoline Carboxylic Acids
A common synthetic route to quinoline-4-carboxylic acids is the Pfitzinger reaction, which involves the condensation of an isatin with a carbonyl compound in the presence of a base. The following diagram illustrates a generalized workflow for the synthesis of bromoquinoline-4-carboxylic acids.
Caption: Generalized workflow for the Pfitzinger synthesis of bromoquinoline-4-carboxylic acids.
Experimental Workflow for MTT Assay
The following diagram outlines the key steps in the MTT assay for determining the cytotoxicity of the bromoquinoline carboxylic acid isomers.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Confirming the Structure of Synthesized 4-Bromoquinoline-6-carboxylic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocal structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques for verifying the chemical structure of 4-Bromoquinoline-6-carboxylic acid, a key intermediate in pharmaceutical synthesis. The performance of these techniques is compared with data for two alternative quinoline-based carboxylic acids: 6-Bromoquinoline-4-carboxylic acid and 4-Chloroquinoline-6-carboxylic acid.
A multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is essential for unambiguous structure elucidation. Below, we present the expected and, where available, experimentally observed data for the target compound and its alternatives, alongside detailed experimental protocols.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic data for this compound and two structural isomers and analogues. This allows for a direct comparison of the expected analytical fingerprints of these closely related molecules.
Table 1: ¹H and ¹³C NMR Spectral Data Comparison
| Compound | Technique | Chemical Shift (δ) ppm |
| This compound | ¹H NMR | No experimental data found. Predicted shifts: Aromatic protons (approx. 7.5-9.0 ppm), Carboxylic acid proton (>10 ppm, broad). |
| ¹³C NMR | No experimental data found. Predicted shifts: Aromatic carbons (approx. 120-150 ppm), Carbonyl carbon (approx. 165-175 ppm). | |
| 6-Bromoquinoline-4-carboxylic acid | ¹H NMR | Specific experimental data not available in searched literature. A commercial supplier indicates availability of spectral data upon request. |
| ¹³C NMR | Specific experimental data not available in searched literature. A commercial supplier indicates availability of spectral data upon request. | |
| 4-Chloroquinoline-6-carboxylic acid | ¹H NMR | No experimental data found. Predicted shifts would be similar to the bromo-analogue, with minor variations due to the different electronic effects of chlorine versus bromine. |
| ¹³C NMR | No experimental data found. Predicted shifts would show characteristic differences in the chemical shifts of carbons directly influenced by the halogen substituent. |
Table 2: Mass Spectrometry and Infrared Spectroscopy Data Comparison
| Compound | Technique | Key Observations |
| This compound | Mass Spec. | Molecular Formula: C₁₀H₆BrNO₂ Molecular Weight: 252.06 g/mol . Expected to show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity. Fragmentation may involve loss of COOH, Br, and cleavage of the quinoline ring. |
| IR (cm⁻¹) | No experimental data found. Expected peaks: Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (1680-1710 cm⁻¹ for aromatic acid), C=C and C=N stretches (1400-1600 cm⁻¹), C-Br stretch (below 600 cm⁻¹). | |
| 6-Bromoquinoline-4-carboxylic acid | Mass Spec. | Molecular Formula: C₁₀H₆BrNO₂ Molecular Weight: 252.06 g/mol . Similar isotopic pattern for bromine to its isomer. Fragmentation patterns will differ due to the different positions of the substituents. |
| IR (cm⁻¹) | A commercial supplier indicates availability of spectral data upon request. | |
| 4-Chloroquinoline-6-carboxylic acid | Mass Spec. | Molecular Formula: C₁₀H₆ClNO₂ Molecular Weight: 207.61 g/mol . Expected to show an isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), with the M+2 peak having approximately one-third the intensity of the M+ peak. |
| IR (cm⁻¹) | No experimental data found. Expected peaks would be similar to the bromo-analogue for the carboxylic acid and quinoline core, with a C-Cl stretch typically in the 700-800 cm⁻¹ region. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Sample Preparation:
-
Weigh 10-20 mg of the synthesized compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and observation of the acidic proton.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
¹H NMR Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Spectral Width: 0-16 ppm.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters (100 MHz Spectrometer):
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like HPLC or GC for separation from impurities.
Acquisition Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive or negative ion mode should be tested to determine which provides a better signal for the molecule.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Capillary Voltage: Typically 3-4 kV.
-
Fragmentor Voltage: Varied to induce fragmentation for MS/MS analysis.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Resolution: 4 cm⁻¹.
Mandatory Visualization
The following diagram illustrates the logical workflow for the structural confirmation of synthesized this compound.
Caption: Workflow for the structural confirmation of synthesized compounds.
Comparative Guide to 4-Bromoquinoline-6-carboxylic Acid for Researchers
This guide provides a comprehensive comparison of 4-Bromoquinoline-6-carboxylic acid with alternative quinoline-based compounds, offering researchers, scientists, and drug development professionals objective data to inform their work. Below, you will find a summary of its chemical properties, a comparison with related molecules in biological assays, and detailed experimental protocols.
Certificate of Analysis: this compound
While a comprehensive, publicly available Certificate of Analysis with detailed spectral data for this compound is not readily found, typical specifications from various suppliers indicate a high purity, generally ≥95-98%. The key physicochemical properties are summarized in the table below. Researchers can typically request a batch-specific Certificate of Analysis from their supplier, which will include detailed analytical data such as ¹H NMR, HPLC, and mass spectrometry results.
| Parameter | Typical Specification |
| CAS Number | 219763-87-8 |
| Molecular Formula | C₁₀H₆BrNO₂ |
| Molecular Weight | 252.06 g/mol |
| Purity | ≥95% to ≥98% |
| Appearance | Solid (e.g., Gray to brown) |
Performance Comparison with Alternative Quinoline Carboxylic Acids
Quinoline carboxylic acids are a versatile class of compounds with a wide range of biological activities. The position of the bromine atom and the carboxylic acid group on the quinoline scaffold significantly influences their pharmacological properties. This section compares this compound with other quinoline derivatives based on available data from scientific literature.
It is important to note that a direct head-to-head comparison of this compound with a wide range of alternatives in the same study is limited in the public domain. The following table collates data from various studies to provide a comparative overview.
Table 1: Comparative Biological Activity of Quinoline Carboxylic Acid Derivatives
| Compound | Biological Target/Assay | Cell Line | IC₅₀/Activity |
| This compound | Not specified in readily available public literature | - | Data not available |
| Quinoline-2-carboxylic acid | α-Glucosidase Inhibition | - | 9.1 µg/mL[1] |
| Quinoline-4-carboxylic acid | α-Glucosidase Inhibition | - | 60.2 µg/mL[1] |
| Quinoline-2-carboxylic acid | α-Amylase Inhibition | - | 15.5 µg/mL[1] |
| Quinoline-4-carboxylic acid | α-Amylase Inhibition | - | 152.4 µg/mL[1] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | Anticancer Activity (MTT Assay) | MCF-7 | 82.9% reduction in cell growth[2] |
| 2-Styrylquinoline-3-carboxylate derivatives | Antiproliferative Activity | MCF-7, K562 | Micromolar inhibition[3] |
| 6-Fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid | Dihydroorotate Dehydrogenase (DHODH) Inhibition | - | 1 nM[4] |
Key Observations:
-
Substitution Pattern Matters: As illustrated by the comparison between Quinoline-2-carboxylic acid and Quinoline-4-carboxylic acid, the isomeric form has a profound impact on biological activity, with the former being a significantly more potent inhibitor of α-glucosidase and α-amylase.[1]
-
Anticancer Potential: Various substituted quinoline carboxylic acids have demonstrated significant anticancer activity against cell lines such as MCF-7 (breast cancer) and K-562 (bone marrow cancer).[2][3]
-
Enzyme Inhibition: Derivatives of quinoline-4-carboxylic acid are potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, highlighting their potential as antiviral and anticancer agents.[4]
Experimental Protocols
To aid in the replication and validation of findings, detailed protocols for common assays used in the evaluation of quinoline carboxylic acid derivatives are provided below.
MTT Assay for Cell Viability and Proliferation
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound and its alternatives) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
In Vitro Kinase Assay
This assay is used to determine the inhibitory activity of compounds against specific protein kinases.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by a kinase. The level of phosphorylation, and thus kinase activity, can be detected using various methods, such as radioactivity, fluorescence, or luminescence.
General Procedure (Non-radioactive):
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate (often a biotinylated peptide), and the test compound at various concentrations in a kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration.
-
Detection: Stop the reaction and detect the phosphorylated substrate. In a common format, a labeled antibody that specifically recognizes the phosphorylated form of the substrate is added. The signal generated is inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for the MTT cell viability assay.
Caption: General mechanism of an in vitro kinase inhibition assay.
References
A Comparative Guide to the X-ray Crystallography of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of X-ray crystallography data for select quinoline derivatives, offering insights into their solid-state structures. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development by providing objective performance comparisons and supporting experimental data.
Data Presentation: Crystallographic Parameters of Selected Quinoline Derivatives
The following table summarizes the key crystallographic data for three quinoline derivatives, showcasing the variations in their crystal structures.
| Derivative | 2-Chloro-3-formylquinoline | 8-Hydroxyquinoline (Monoclinic Polymorph) | 8-Hydroxyquinoline (Orthorhombic Polymorph) |
| Formula | C₁₀H₆ClNO | C₉H₇NO | C₉H₇NO |
| Crystal System | Monoclinic[1] | Monoclinic[2] | Orthorhombic[3] |
| Space Group | P2₁/c[1] | P2₁/n[2] | Fdd2[3] |
| Unit Cell Dimensions | |||
| a (Å) | 11.8784 (9)[1] | 6.620 (3)[2] | 29.18[3] |
| b (Å) | 3.9235 (3)[1] | 9.243 (4)[2] | 25.36[3] |
| c (Å) | 18.1375 (12)[1] | 11.070 (4)[2] | 3.91[3] |
| α (°) | 90 | 90 | 90 |
| β (°) | 101.365 (4)[1] | 90.718 (6)[2] | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 829.54 (10) | 677.3 (5)[2] | 2891.5 |
| Z | 4[1] | 4[2] | 16[3] |
| R-factor (%) | 3.3[1] | Not explicitly stated | 8.3[3] |
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of the crystal structures of quinoline derivatives is achieved through single-crystal X-ray diffraction. The following is a detailed methodology representative of the process.
Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis. For quinoline derivatives, which are typically organic compounds, several crystallization techniques can be employed:
-
Slow Evaporation: A nearly saturated solution of the purified quinoline derivative is prepared in a suitable solvent (e.g., ethanol, methanol, acetone, or ethyl acetate). The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent over a period of days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant). Over time, the vapor of the precipitant diffuses into the compound's solution, reducing its solubility and promoting the growth of crystals.
-
Cooling: A saturated solution of the quinoline derivative is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, or even lower temperatures, leading to the formation of crystals as the solubility decreases.
The choice of solvent and crystallization method is crucial and often determined empirically for each specific quinoline derivative.
Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer. The data collection process involves the following steps:
-
X-ray Source: A monochromatic X-ray beam, commonly from a Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) source, is directed at the crystal.
-
Crystal Rotation: The crystal is rotated through a series of angles, allowing the X-ray beam to interact with all sets of crystal lattice planes.
-
Diffraction Pattern: As the X-rays are diffracted by the electron clouds of the atoms in the crystal, a unique diffraction pattern of spots of varying intensities is generated.
-
Data Acquisition: A detector, such as a CCD or CMOS detector, records the positions and intensities of the diffracted X-ray spots. A complete dataset consists of thousands of reflections collected at different crystal orientations. The data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
Structure Solution and Refinement
The collected diffraction data is then used to determine the three-dimensional arrangement of atoms within the crystal.
-
Unit Cell Determination and Space Group Assignment: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell and to identify the crystal system and space group based on the symmetry of the diffraction pattern.
-
Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is often the most challenging step and is typically solved using direct methods or Patterson methods, which are computational algorithms that phase the diffraction data.
-
Structure Refinement: Once an initial model of the structure is obtained, it is refined against the experimental data. This iterative process involves adjusting the atomic coordinates, thermal parameters (describing the vibration of the atoms), and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor (or agreement factor), with lower values indicating a better fit.
Mandatory Visualization
The following diagrams illustrate key concepts related to the biological activity of quinoline derivatives.
References
Safety Operating Guide
Proper Disposal of 4-Bromoquinoline-6-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling 4-Bromoquinoline-6-carboxylic acid must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in established safety data for structurally similar chemicals.
Hazard Profile and Safety Precautions
This compound and its analogs are classified as hazardous materials. Direct contact can cause skin and eye irritation, and inhalation of dust particles may lead to respiratory discomfort. Ingestion is harmful. Therefore, adherence to stringent safety measures is paramount during handling and disposal.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.
-
Eye Protection: Safety glasses with side shields or a face shield must be worn.[1][2]
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[2]
-
Respiratory Protection: In environments where dust formation is likely, use a NIOSH-approved respirator.[1][2][3]
Step-by-Step Disposal Procedure
The proper disposal of this compound is a multi-step process that begins with immediate containment and concludes with professional waste management.
1. Containment of Spills: In the event of a spill, evacuate non-essential personnel from the immediate area.[1] Wearing appropriate PPE, carefully sweep or shovel the solid material into a designated, labeled, and sealed container for chemical waste.[1][4] Avoid generating dust during this process.[1] Do not allow the chemical to enter drains or waterways.[1][2]
2. Waste Collection and Storage:
-
Unused Product: Unused or surplus this compound should be stored in its original or a compatible, tightly sealed container.
-
Contaminated Materials: Any materials used to clean up spills (e.g., paper towels, absorbent pads), as well as contaminated PPE, should be collected in a separate, sealed container.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound."
3. Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and certified professional waste disposal company.[1] These companies are equipped to handle and transport hazardous materials in accordance with local, state, and federal regulations. Incineration in a facility equipped with an afterburner and flue gas scrubber is a recommended disposal method for similar compounds.[4]
4. Decontamination: Thoroughly decontaminate the spill area and any equipment used in the cleanup process. Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]
Summary of Hazard Information
For quick reference, the table below summarizes the key hazard information based on data for similar bromoquinoline carboxylic acids.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[4][5] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][2] | Wash skin thoroughly after handling. Wear protective gloves.[2] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2] | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | May cause respiratory irritation.[1][2] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2] |
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Personal protective equipment for handling 4-Bromoquinoline-6-carboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Bromoquinoline-6-carboxylic acid. Following these procedures is essential for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form, a comprehensive barrier is necessary to prevent contact and inhalation.[1][2] The following personal protective equipment is required:
| PPE Category | Item | Specifications and Rationale |
| Respiratory Protection | NIOSH-approved Respirator | An N-95 or N-100 particle mask is recommended to protect against inhalation of the powdered chemical, which can cause respiratory irritation.[3][4] For large spills or situations with high aerosolization potential, a chemical cartridge-type respirator may be necessary.[3] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory to protect the eyes from dust particles and potential splashes.[5][6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5][7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for handling this chemical.[8] It is recommended to wear double gloves, especially when the risk of contamination is high.[3] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if they become contaminated or damaged.[3] |
| Body Protection | Laboratory Coat or Gown | A lab coat or gown should be worn to protect skin and personal clothing from contamination.[1][7] Ensure the sleeves are long enough to cover the wrists and can be tucked under the cuffs of your gloves.[3] |
| Foot Protection | Closed-Toe Shoes | To protect feet from potential spills, closed-toe shoes must be worn at all times in the laboratory.[9] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is critical to minimize exposure and prevent accidents. The following step-by-step procedure should be followed:
-
Preparation and Engineering Controls :
-
Handling the Chemical :
-
Storage :
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is crucial.
| Incident | First Aid and Spill Response |
| Skin Contact | Immediately remove contaminated clothing.[12] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][10] Seek medical attention if irritation persists.[10][12] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][10] Remove contact lenses if present and easy to do so.[4][10] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[4][10] If breathing is difficult, provide artificial respiration. Seek medical attention.[4] |
| Ingestion | Rinse the mouth with water.[10][11] Do not induce vomiting.[11] Seek immediate medical attention.[11] |
| Small Spill | For small spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[12] |
| Large Spill | For large spills, evacuate the area. Prevent the chemical from entering drains.[11][12] Use appropriate personal protective equipment and contain the spill with an inert material before collection for disposal.[12] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Waste : Dispose of the chemical waste in a designated and properly labeled container for halogenated organic compounds.[13] All disposal must be in accordance with local, state, and federal regulations.[10][12] Do not dispose of it down the drain.[11][13]
-
Contaminated Materials : Any materials, such as gloves, paper towels, or other PPE, that have come into contact with the chemical should be considered hazardous waste and disposed of accordingly.
-
Container Disposal : Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate should be collected as hazardous waste. The cleaned containers can then be disposed of according to institutional guidelines.
Safety and Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. nspcoatings.co.uk [nspcoatings.co.uk]
- 3. pppmag.com [pppmag.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. 6-Bromoquinoline-4-carboxylic acid | CAS#:160233-76-1 | Chemsrc [chemsrc.com]
- 7. coral.washington.edu [coral.washington.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. aksci.com [aksci.com]
- 13. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
